molecular formula C13H15N5O5 B12400555 N4-Desmethyl wyosine

N4-Desmethyl wyosine

Cat. No.: B12400555
M. Wt: 321.29 g/mol
InChI Key: QUZQVVNSDQCAOL-WURNFRPNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Desmethyl wyosine, also known as imG-14, is a tricyclic modified nucleoside of signifcant interest in biochemical research. It is a fundamental biosynthetic intermediate in the pathway leading to the formation of various wyosine derivatives found at position 37 of transfer RNA for phenylalanine (tRNAPhe) in both eukaryotes and archaea . This modification is crucial for understanding the structural and functional dynamics of tRNA. The formation of the imidazopurine tricyclic core of this compound from N1-methylguanosine (m1G) is catalyzed by the Taw1 enzyme, a member of the radical S-adenosylmethionine (SAM) superfamily . Research indicates that this complex enzymatic reaction incorporates atoms from pyruvate to form the third ring structure, a key step in creating these hypermodified nucleosides . The presence of wyosine derivatives like imG-14 in the anticodon loop of tRNA is essential for maintaining translational fidelity by preventing ribosomal frameshifting during protein synthesis . This compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with the care appropriate for biochemical reagents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one

InChI

InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1

InChI Key

QUZQVVNSDQCAOL-WURNFRPNSA-N

Isomeric SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Significance of N4-Desmethyl-wyosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-desmethyl-wyosine, also known as imG-14, is a crucial intermediate in the biosynthetic pathway of wyosine and its hypermodified derivatives. These complex modifications are found at position 37, immediately 3' to the anticodon of phenylalanine transfer RNA (tRNAPhe), in Archaea and Eukarya. The presence of a wyosine derivative is essential for maintaining the translational reading frame, preventing ribosomal frameshifting, and ensuring the fidelity of protein synthesis. This technical guide provides a comprehensive overview of the biological significance of N4-desmethyl-wyosine, detailing its biosynthesis, the enzymes involved, and its role in cellular processes. The guide also includes detailed experimental protocols for the analysis of N4-desmethyl-wyosine and quantitative data to support further research and potential therapeutic development.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, stability, and function in protein synthesis. Among the more than 100 known modifications, the hypermodified nucleosides of the wyosine family, found at position 37 of tRNAPhe, are some of the most complex. These tricyclic guanosine derivatives play a vital role in stabilizing codon-anticodon interactions and preventing frameshift errors during translation.[1][2]

N4-desmethyl-wyosine (imG-14) is the central precursor for the diverse array of wyosine derivatives observed in nature.[3][4] Its formation represents a key branching point in the wyosine biosynthetic pathway, leading to different modifications in Archaea and Eukarya.[1] Understanding the biological significance of N4-desmethyl-wyosine is therefore fundamental to elucidating the mechanisms of translational fidelity and exploring the potential of targeting this pathway for therapeutic intervention, particularly in the context of diseases like cancer where aberrant tRNA modification has been observed.

Biosynthesis of N4-Desmethyl-wyosine and its Derivatives

The biosynthesis of N4-desmethyl-wyosine and its subsequent conversion to mature wyosine derivatives is a multi-step enzymatic process. The pathway initiates with the methylation of guanosine at position 37 (G37) of the tRNAPhe precursor.

Formation of N4-Desmethyl-wyosine (imG-14)

The formation of the tricyclic core structure of N4-desmethyl-wyosine from N1-methylguanosine (m¹G) is catalyzed by the enzyme Taw1 in Archaea and its ortholog TYW1 in Eukarya. These enzymes belong to the radical S-adenosyl-L-methionine (SAM) superfamily. The reaction involves the addition of a two-carbon unit derived from pyruvate to the m¹G base.

Downstream Modification Pathways

N4-desmethyl-wyosine serves as a substrate for a variety of enzymes that catalyze further modifications, leading to a diverse range of wyosine derivatives.

  • In Eukarya: The pathway proceeds with the addition of an α-amino-α-carboxypropyl (acp) group to the C7 position of N4-desmethyl-wyosine by the enzyme TYW2 . This is followed by methylation at the N4 position by TYW3 and further modifications by TYW4 to yield the final wybutosine (yW) or hydroxywybutosine (OHyW).

  • In Archaea: The modification of N4-desmethyl-wyosine is more varied.

    • In many Euryarchaeota, the enzyme Taw2 (a homolog of TYW2) adds an acp group.

    • In some Archaea, Taw3 (a homolog of TYW3) can directly methylate the N4 position of N4-desmethyl-wyosine to form wyosine (imG).

    • Another archaeal-specific modification involves the methylation of the C7 position of N4-desmethyl-wyosine by a bifunctional enzyme, aTrm5a , to produce isowyosine (imG2).

The following diagram illustrates the central role of N4-desmethyl-wyosine in the biosynthesis of wyosine derivatives in Archaea and Eukarya.

Wyosine_Biosynthesis Biosynthesis of Wyosine Derivatives cluster_eukarya Eukarya cluster_archaea Archaea G37_euk G37 in pre-tRNAPhe m1G_euk m¹G37 G37_euk->m1G_euk TRM5 imG14_euk N4-Desmethyl-wyosine (imG-14) m1G_euk->imG14_euk TYW1 yW86 yW-86 imG14_euk->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW Wybutosine (yW) & Hydroxywybutosine (OHyW) yW72->yW TYW4 G37_arc G37 in pre-tRNAPhe m1G_arc m¹G37 G37_arc->m1G_arc Trm5 imG14_arc N4-Desmethyl-wyosine (imG-14) m1G_arc->imG14_arc Taw1 imG Wyosine (imG) imG14_arc->imG Taw3 imG2 Isowyosine (imG2) imG14_arc->imG2 aTrm5a yW86_arc yW-86 imG14_arc->yW86_arc Taw2 tRNA_Isolation_Workflow start Cell Pellet step1 Cell Lysis (e.g., Phenol-Chloroform Extraction) start->step1 step2 Total RNA Precipitation (Isopropanol/Ethanol) step1->step2 step3 Anion Exchange Chromatography (e.g., DEAE-cellulose) step2->step3 step4 Size-Exclusion Chromatography or Polyacrylamide Gel Electrophoresis (PAGE) step3->step4 end Purified tRNA step4->end LC_MS_Workflow sample Nucleoside Digest hplc Reverse-Phase HPLC Separation sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1: Precursor Ion Selection esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Analysis cid->ms2 detector Detector ms2->detector data Data Analysis detector->data

References

N4-Desmethylwyosine in Archaea: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethylwyosine, a tricyclic hypermodified nucleoside, stands as a crucial intermediate in the intricate biosynthetic pathway of wyosine derivatives within the domain of Archaea. Located at position 37 of tRNAPhe, adjacent to the anticodon, these modifications are essential for maintaining the correct reading frame during protein synthesis. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of N4-desmethylwyosine, offering valuable insights for researchers in molecular biology, biochemistry, and drug development.

The Biosynthetic Pathway of N4-Desmethylwyosine

The formation of N4-desmethylwyosine (also denoted as imG-14) is a key step in the elaborate pathway of wyosine derivative biosynthesis in Archaea.[1][2] This pathway diverges from that in eukaryotes after the initial methylation of guanosine at position 37 (G37) to 1-methylguanosine (m1G).

The biosynthesis of N4-desmethylwyosine from m1G is catalyzed by the enzyme TYW1, a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily.[3][4][5] This intricate enzymatic reaction involves the condensation of the m1G in the tRNA with pyruvate. Specifically, carbons C2 and C3 of pyruvate are incorporated to form the third ring of the wyosine core structure. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of m1G by a 5'-deoxyadenosyl radical generated from the reductive cleavage of SAM.

The overall reaction catalyzed by TYW1 is: m1G37 in tRNAPhe + pyruvate + S-adenosyl-L-methionine → N4-desmethylwyosine37 in tRNAPhe + L-methionine + 5'-deoxyadenosine + CO2 + H2O

N4-desmethylwyosine then serves as a branching point for the synthesis of various other wyosine derivatives found in different archaeal species.

Biosynthetic Pathway Diagram

N4_Desmethylwyosine_Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 1-Methylguanosine-37 (m1G) in tRNAPhe G37->m1G37 Trm5 (Methyltransferase) + SAM imG14 N4-Desmethylwyosine (imG-14) in tRNAPhe m1G37->imG14 TYW1 (Radical SAM Enzyme) + Pyruvate + SAM derivatives Other Wyosine Derivatives imG14->derivatives Various Enzymes

Caption: Biosynthesis of N4-desmethylwyosine in Archaea.

Experimental Protocols

The isolation and characterization of N4-desmethylwyosine from archaeal tRNA requires a multi-step approach involving cell cultivation, tRNA extraction, enzymatic hydrolysis, and chromatographic separation and analysis.

Cultivation of Archaea and Extraction of Bulk tRNA
  • Archaeal Strains: Select an archaeal species known to produce wyosine derivatives, such as members of the orders Thermococcales or Sulfolobales.

  • Culture Conditions: Grow the selected archaeal strain under optimal conditions (temperature, pH, medium composition) to obtain a sufficient biomass.

  • Cell Lysis and tRNA Extraction: Harvest the cells and perform lysis using appropriate methods (e.g., sonication, French press). Isolate total RNA using methods like phenol-chloroform extraction or commercial kits.

  • tRNA Purification: Purify the tRNA from the total RNA extract. A common method involves anion-exchange chromatography (e.g., DEAE-cellulose) followed by size-exclusion chromatography.

Enzymatic Hydrolysis of tRNA to Nucleosides

To analyze the modified nucleosides, the purified tRNA is completely hydrolyzed into its constituent nucleosides.

  • Enzymes: A combination of nucleases and phosphatases is used for complete digestion. A typical enzyme cocktail includes:

    • Nuclease P1: To hydrolyze the phosphodiester bonds.

    • Bacterial Alkaline Phosphatase: To remove the phosphate groups from the resulting nucleotides.

  • Protocol:

    • Dissolve the purified tRNA in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Add Nuclease P1 and incubate at 37°C for 2-4 hours.

    • Add alkaline phosphatase and continue the incubation for another 1-2 hours at 37°C.

    • Terminate the reaction by heating or by adding a quenching agent.

    • Filter the resulting nucleoside mixture to remove enzymes before analysis.

Isolation and Purification of N4-Desmethylwyosine by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of nucleosides obtained after enzymatic digestion.

  • Chromatography System: A reversed-phase HPLC system is typically used.

  • Column: A C18 column is commonly employed for the separation of nucleosides.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

  • Detection: A UV detector is used to monitor the elution profile, typically at 254 nm or 260 nm.

  • Fraction Collection: Fractions corresponding to the peak of interest are collected for further characterization. For preparative isolation, the process is scaled up using a larger column and higher sample loading.

Characterization of N4-Desmethylwyosine

The purified compound is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the isolated nucleoside. High-resolution mass spectrometry provides the accurate mass for elemental composition determination.

    • Expected Mass: The protonated molecule [M+H]+ of N4-desmethylwyosine (C12H14N4O5) has a calculated exact mass of 295.1042.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: 1H NMR and 13C NMR are used to elucidate the chemical structure of the molecule.

    • Sample Preparation: The purified nucleoside is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

Quantitative Data

Currently, there is a lack of comprehensive quantitative data on the abundance of N4-desmethylwyosine across different archaeal species and under various growth conditions. The development of robust quantitative mass spectrometry methods, such as stable isotope dilution assays, will be crucial for determining the precise levels of this modified nucleoside in archaeal tRNA.

Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Isolation and Purification cluster_2 Characterization Archaea_Culture Archaeal Cell Culture tRNA_Extraction Bulk tRNA Extraction and Purification Archaea_Culture->tRNA_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_Extraction->Enzymatic_Hydrolysis HPLC Reversed-Phase HPLC Enzymatic_Hydrolysis->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection LC_MS LC-MS / HRMS Fraction_Collection->LC_MS NMR NMR Spectroscopy (1H, 13C) Fraction_Collection->NMR Structure_Confirmation Structure Confirmation LC_MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the isolation and characterization of N4-desmethylwyosine.

Conclusion and Future Perspectives

The discovery and study of N4-desmethylwyosine in Archaea have significantly advanced our understanding of tRNA modification pathways and their importance in ensuring translational fidelity. While the biosynthetic pathway is largely elucidated, further research is needed to obtain detailed quantitative data on its abundance and to fully characterize the enzymes involved. The development of efficient preparative isolation protocols will be instrumental in providing sufficient quantities of N4-desmethylwyosine for detailed structural studies and for investigating its potential as a biomarker or a target for novel antimicrobial agents. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the fascinating world of hypermodified nucleosides in Archaea.

References

N4-Desmethylwyosine: A Pivotal Precursor in the Biosynthesis of Wyosine Family tRNA Modifications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wyosine and its derivatives are complex, tricyclic hypermodified nucleosides found at position 37 of tRNAPhe in Eukarya and Archaea. These modifications are crucial for maintaining translational reading frame fidelity. The biosynthesis of these intricate molecules proceeds through a multi-enzyme pathway, with N4-desmethylwyosine (also known as imG-14) serving as a key, conserved intermediate. This technical guide provides a comprehensive overview of the role of N4-desmethylwyosine as a precursor in wyosine biosynthesis, detailing the enzymatic pathways in both yeast and archaea. It includes a summary of quantitative data derived from mass spectrometry analysis of biosynthetic intermediates, detailed experimental protocols for the in vitro reconstitution of the pathway, and visualizations of the core biochemical processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for its structural integrity and proper function in protein synthesis.[1] Among the most complex of these are the wyosine family of modifications, located at position 37, immediately 3' to the anticodon of tRNAPhe.[1] These modifications, such as wybutosine (yW) in eukaryotes, play a critical role in stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[2][3]

The biosynthesis of wyosine derivatives is a fascinating and intricate process that begins with the modification of a guanosine residue.[1] A central and highly conserved intermediate in this pathway is N4-desmethylwyosine (imG-14), a tricyclic nucleoside that serves as the foundational scaffold for subsequent enzymatic modifications. Understanding the biosynthesis of wyosine, with N4-desmethylwyosine at its core, is of significant interest for elucidating fundamental aspects of RNA biology and may present novel targets for therapeutic intervention, particularly given the link between aberrant tRNA modifications and human diseases.

This guide will explore the pivotal role of N4-desmethylwyosine in the biosynthesis of wyosine and its derivatives, focusing on the well-characterized pathways in the yeast Saccharomyces cerevisiae and in various archaeal species.

The Biosynthetic Pathway of Wyosine and the Central Role of N4-Desmethylwyosine

The formation of wyosine derivatives is a sequential enzymatic cascade that varies between Eukarya and Archaea, yet both pathways converge on the formation of N4-desmethylwyosine.

Biosynthesis in Saccharomyces cerevisiae

In the yeast S. cerevisiae, the biosynthesis of wybutosine (yW) is a seven-step process involving a series of enzymes designated TYW (tRNA-yW synthesizing). The pathway commences with the methylation of guanosine at position 37 to m1G by the enzyme Trm5. The subsequent crucial step is the formation of the tricyclic core of N4-desmethylwyosine (imG-14) from m1G, a reaction catalyzed by the radical S-adenosylmethionine (SAM) enzyme, TYW1.

From N4-desmethylwyosine, the pathway proceeds as follows:

  • TYW2: This enzyme utilizes SAM to transfer an α-amino-α-carboxypropyl (acp) group to the C7 position of N4-desmethylwyosine, forming yW-86.

  • TYW3: Following the addition of the acp group, TYW3, an S-adenosylmethionine-dependent methyltransferase, methylates the N4 position of the imidazopurine ring of yW-86 to produce yW-72.

  • TYW4: The final steps are catalyzed by the bifunctional enzyme TYW4, which completes the synthesis of wybutosine (yW) through methylation and methoxycarbonylation of the acp side chain.

The logical flow of the wybutosine biosynthetic pathway in S. cerevisiae is depicted below.

Yeast_Wyosine_Biosynthesis cluster_enzymes G37 Guanosine-37 in pre-tRNA(Phe) m1G37 m1G-37 G37->m1G37 SAM imG14 N4-desmethylwyosine (imG-14) m1G37->imG14 SAM, Pyruvate yW86 yW-86 imG14->yW86 SAM yW72 yW-72 yW86->yW72 SAM yW Wybutosine (yW) yW72->yW SAM, CO2 Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Yeast Wyosine Biosynthesis Pathway
Biosynthesis in Archaea

Archaea exhibit a greater diversity in their wyosine derivatives, and consequently, their biosynthetic pathways show more variation. However, the initial steps leading to N4-desmethylwyosine are conserved. The pathway begins with the formation of m1G37 by Trm5 homologues. Subsequently, the archaeal enzyme Taw1 (tRNA archaeal wyosine derivative synthesis 1), a homolog of yeast TYW1, catalyzes the formation of N4-desmethylwyosine (imG-14).

From this central precursor, the pathways diverge to produce different wyosine derivatives:

  • Formation of yW-86: In some Euryarchaeota, the enzyme Taw2 (a homolog of yeast TYW2) transfers an acp group to N4-desmethylwyosine to form yW-86.

  • Formation of Wyosine (imG): In many Crenarchaeota and the eukaryote Candida utilis, the enzyme Taw3 (a homolog of yeast TYW3) directly methylates the N4 position of N4-desmethylwyosine to produce wyosine (imG).

  • Formation of Isowyosine (imG2): A peculiar bifunctional methyltransferase, aTrm5a, found in some archaea, can methylate the C7 position of N4-desmethylwyosine to yield isowyosine (imG2).

The divergent pathways from N4-desmethylwyosine in Archaea are illustrated in the following diagram.

Archaeal_Wyosine_Biosynthesis cluster_enzymes imG14 N4-desmethylwyosine (imG-14) yW86 yW-86 imG14->yW86 SAM (Euryarchaeota) imG Wyosine (imG) imG14->imG SAM (Crenarchaeota) imG2 Isowyosine (imG2) imG14->imG2 SAM (Certain Archaea) Taw2 Taw2 Taw3 Taw3 aTrm5a aTrm5a

Archaeal Wyosine Biosynthesis Pathways

Quantitative Data on Wyosine Biosynthesis Intermediates

Deletion Mutant StrainAccumulated Intermediate at Position 37Molecular Weight Difference from Wybutosine (yW)Reference
ΔTYW1m1G-
ΔTYW2yW-187 (imG-14)-187 Da
ΔTYW3yW-86 and yW-14-86 Da and -14 Da
ΔTYW4yW-72-72 Da

Note: The molecular weight differences are relative to the fully modified wybutosine (yW) nucleoside.

Experimental Protocols

The in vitro reconstitution of the wyosine biosynthesis pathway has been instrumental in elucidating the function of the individual enzymes. Below are generalized protocols for the expression and purification of the biosynthetic enzymes and the subsequent in vitro modification assays.

Recombinant Enzyme Expression and Purification

A common strategy for obtaining the TYW/Taw enzymes is through recombinant expression in E. coli or S. cerevisiae with an affinity tag (e.g., hexahistidine) for purification.

Workflow for Recombinant Enzyme Production:

Enzyme_Purification_Workflow Cloning Clone TYW/Taw gene into an expression vector with a His-tag Transformation Transform vector into E. coli or S. cerevisiae Cloning->Transformation Culture Culture cells and induce protein expression Transformation->Culture Lysis Cell lysis Culture->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom Elution Elute purified protein AffinityChrom->Elution Dialysis Dialysis and concentration Elution->Dialysis QC Quality control (SDS-PAGE, Western Blot) Dialysis->QC

Enzyme Purification Workflow

Detailed Methodology:

  • Expression: The coding sequence for the desired TYW or Taw enzyme is cloned into an appropriate expression vector, often with an N- or C-terminal hexahistidine tag. The vector is then transformed into a suitable expression host. Cells are grown to a specified optical density, and protein expression is induced (e.g., with IPTG for E. coli or galactose for some yeast systems).

  • Lysis: Cell pellets are resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors) and lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the His-tagged enzyme is eluted with a buffer containing imidazole.

  • Final Steps: The eluted protein is dialyzed against a storage buffer and concentrated. Protein purity is assessed by SDS-PAGE, and identity can be confirmed by Western blotting or mass spectrometry.

Preparation of tRNA Substrates

The natural substrates for the wyosine biosynthetic enzymes are tRNAPhe molecules containing the precursor modifications. These can be obtained by purifying total tRNA from specific yeast deletion strains.

  • tRNA Extraction: Total tRNA is isolated from large-scale cultures of the relevant S. cerevisiae deletion strain (e.g., ΔTYW2 to obtain tRNAPhe with imG-14) using methods such as phenol-chloroform extraction followed by ethanol precipitation.

  • tRNAPhe Enrichment: While not always necessary, tRNAPhe can be enriched from the total tRNA pool using methods like preparative polyacrylamide gel electrophoresis or specialized chromatography.

In Vitro tRNA Modification Assay

This assay allows for the functional characterization of the recombinant enzymes.

Reaction Mixture:

  • 50 mM Tris-HCl (pH 7.5-8.0)

  • 10 mM MgCl2

  • 0.5 mM DTT

  • 1 mM Spermidine

  • 0.5 mM S-adenosylmethionine (SAM)

  • 2 µg of substrate tRNA (e.g., tRNA from ΔTYW2 strain)

  • 1-2 µM of purified recombinant enzyme (e.g., TYW2)

Procedure:

  • The reaction components are combined in a final volume of 10-20 µL.

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30-37°C for 1-2 hours.

  • The reaction is stopped, and the tRNA is recovered by phenol-chloroform extraction and ethanol precipitation.

  • The modified tRNA is then analyzed by methods such as liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the expected product.

Conclusion and Future Perspectives

N4-desmethylwyosine is undeniably a central hub in the intricate biosynthetic pathways of wyosine family tRNA modifications. Its formation represents a key commitment step, after which the pathways in Eukarya and Archaea diverge to create a fascinating array of structurally and functionally distinct nucleosides. The elucidation of these pathways has been a significant achievement, driven by a combination of genetics, biochemistry, and advanced analytical techniques.

For researchers in drug development, the enzymes involved in wyosine biosynthesis, particularly those acting on N4-desmethylwyosine, represent potential targets. Inhibiting these enzymes could disrupt translational fidelity, a strategy that may be explored for antimicrobial or anticancer therapies. Future research should focus on obtaining high-resolution structures of these enzymes in complex with their tRNA substrates and N4-desmethylwyosine to facilitate structure-based drug design. Furthermore, a deeper understanding of the regulation of this pathway and its links to cellular stress responses and disease states will be crucial for translating this fundamental knowledge into therapeutic applications.

References

The Natural Occurrence and Analysis of N4-Desmethyl-wyosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-desmethyl-wyosine (imG-14) is a crucial intermediate in the biosynthesis of wyosine and its hypermodified derivatives, a class of tricyclic guanosine modifications found in the transfer RNA (tRNA) of Archaea and Eukarya. These modifications, located at position 37 in the anticodon loop of tRNAPhe, are essential for maintaining translational reading frame fidelity. This technical guide provides a comprehensive overview of the natural occurrence of N4-desmethyl-wyosine across different organisms, details its biosynthesis, and presents a methodological framework for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating tRNA modification, translational regulation, and those in the field of drug development targeting these pathways.

Natural Occurrence of N4-Desmethyl-wyosine

N4-desmethyl-wyosine is primarily found in the domain of Archaea, where it serves as a central precursor to a diverse array of wyosine derivatives.[1][2] Its presence in Eukarya is transient as it is an intermediate in the wybutosine biosynthesis pathway.[3] The distribution of N4-desmethyl-wyosine in Archaea can be inferred from the presence of the gene encoding Taw1, the enzyme responsible for its synthesis from 1-methylguanosine (m1G).[2][4] The subsequent modifications of N4-desmethyl-wyosine determine the final wyosine derivative present in the organism.

The table below summarizes the inferred presence of N4-desmethyl-wyosine in various archaeal species based on the distribution of genes involved in the wyosine biosynthetic pathway. The presence of Taw1 suggests the ability to synthesize N4-desmethyl-wyosine. The presence of other enzymes like Taw2, Taw3, and aTrm5a indicates the pathways for its further modification.

DomainPhylumSpeciesTaw1 (imG-14 Synthesis)Taw2 (yW-86 Formation)Taw3 (imG Formation)aTrm5a (imG2 Formation)Inferred Presence of N4-Desmethyl-wyosine
ArchaeaEuryarchaeotaMethanocaldococcus jannaschii++--Present
ArchaeaEuryarchaeotaPyrococcus abyssi++--Present
ArchaeaEuryarchaeotaHaloferax volcanii----Absent
ArchaeaCrenarchaeotaSulfolobus solfataricus+-++Present
ArchaeaCrenarchaeotaAeropyrum pernix+-+-Present

This table is a representation based on genomic data and the presence of homologous genes. The actual presence and quantity of N4-desmethyl-wyosine may vary depending on growth conditions.

Biosynthesis of N4-Desmethyl-wyosine and its Derivatives in Archaea

The biosynthesis of wyosine derivatives in Archaea is a multi-step enzymatic process that begins with the modification of guanosine at position 37 of pre-tRNA. N4-desmethyl-wyosine is a key intermediate in this pathway.

The process begins with the methylation of guanosine (G) to 1-methylguanosine (m1G) by the enzyme Trm5. Subsequently, the radical SAM enzyme Taw1 catalyzes the formation of the tricyclic core of wyosine, converting m1G to N4-desmethyl-wyosine (imG-14). From this crucial branch point, the pathway diverges to produce various wyosine derivatives:

  • Formation of yW-86: In many Euryarchaeota, Taw2 utilizes S-adenosyl-L-methionine (SAM) to add an aminocarboxypropyl (acp) group to N4-desmethyl-wyosine, forming yW-86.

  • Formation of wyosine (imG): In Crenarchaeota and some Euryarchaeota, the methyltransferase Taw3 directly methylates N4-desmethyl-wyosine at the N4 position to produce wyosine (imG).

  • Formation of isowyosine (imG2): A unique bifunctional enzyme, aTrm5a, found in some archaea, can catalyze the C7-methylation of N4-desmethyl-wyosine to form isowyosine (imG2).

The following diagram illustrates the central role of N4-desmethyl-wyosine in the archaeal wyosine biosynthetic pathway.

Wyosine_Biosynthesis G Guanosine (G) m1G 1-Methylguanosine (m1G) G->m1G Trm5 imG14 N4-Desmethyl-wyosine (imG-14) m1G->imG14 Taw1 yW86 yW-86 imG14->yW86 Taw2 imG Wyosine (imG) imG14->imG Taw3 imG2 Isowyosine (imG2) imG14->imG2 aTrm5a Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification rna_extraction Total RNA Extraction trna_isolation tRNA Isolation (Optional) rna_extraction->trna_isolation rna_hydrolysis Enzymatic Hydrolysis to Nucleosides trna_isolation->rna_hydrolysis lc_separation LC Separation rna_hydrolysis->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification using Internal Standard data_analysis->quantification

References

The Archaeal Pathway to 4-Demethylwyosine (imG-14): A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypermodified nucleoside 4-demethylwyosine (imG-14) is a crucial intermediate in the biosynthesis of wyosine and its derivatives, which are found at position 37 in the anticodon loop of tRNAPhe in archaea and eukarya. These modifications are vital for maintaining the reading frame during protein synthesis. This technical guide provides an in-depth overview of the biosynthesis of imG-14 in archaea, focusing on the enzymatic players, their mechanisms, and the experimental protocols to study this pathway. A comprehensive understanding of this pathway is essential for fundamental biological research and presents potential avenues for novel drug development by targeting these unique archaeal enzymes.

Introduction to 4-Demethylwyosine (imG-14) Biosynthesis in Archaea

The biosynthesis of 4-demethylwyosine (imG-14) is a two-step enzymatic process that modifies a guanosine residue at position 37 of tRNAPhe. This pathway is conserved in archaea and is a prerequisite for the formation of a diverse array of downstream wyosine derivatives. The process is initiated by the methylation of guanosine, followed by a complex radical-mediated cyclization to form the characteristic tricyclic core of imG-14.

The key enzymes involved in this pathway are:

  • tRNA (m¹G37) methyltransferase (Trm5 or aTrm5): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the first step, the N1-methylation of the guanosine at position 37 (G37) of tRNAPhe to form 1-methylguanosine (m¹G37)[1][2].

  • 4-demethylwyosine synthase (TYW1 or Taw1): This radical SAM enzyme catalyzes the second and more complex step. It utilizes a second molecule of SAM to generate a 5'-deoxyadenosyl radical, which initiates a reaction cascade involving pyruvate to form the tricyclic imG-14 structure from the m¹G37-modified tRNA[3][4][5]. Archaeal TYW1 (Taw1) contains two [4Fe-4S] clusters that are essential for its catalytic activity.

The Biosynthetic Pathway of 4-Demethylwyosine (imG-14)

The formation of imG-14 proceeds through a sequential enzymatic cascade. The pathway begins with the precursor, a guanosine residue at position 37 within the tRNAPhe molecule.

imG14_Biosynthesis cluster_0 cluster_1 G37_tRNA Guanosine-37 in tRNA(Phe) m1G37_tRNA m1G-37 in tRNA(Phe) G37_tRNA->m1G37_tRNA Methylation imG14_tRNA imG-14 in tRNA(Phe) m1G37_tRNA->imG14_tRNA Radical-mediated cyclization SAM1 S-Adenosyl-L-methionine (SAM) Trm5 Trm5 SAM1->Trm5 SAH S-Adenosyl-L-homocysteine (SAH) Trm5->SAH SAM2 SAM TYW1 TYW1 (Taw1) Radical SAM Enzyme SAM2->TYW1 Pyruvate Pyruvate Pyruvate->TYW1 Products Methionine + 5'-deoxyadenosine + CO2 TYW1->Products

Diagram 1: Biosynthetic pathway of 4-demethylwyosine (imG-14) in archaea.

Quantitative Data on imG-14 Biosynthesis Enzymes

While detailed kinetic studies on archaeal Trm5 and TYW1 are limited in the literature, some quantitative data for related enzymes and homologs are available. The following table summarizes the available information. Further research is required to fully characterize the kinetic parameters of the archaeal enzymes.

Enzyme/HomologOrganismParameterValueReference
TYW1 (ScTYW1) Saccharomyces cerevisiaeIron content4.2 ± 1.9 mol/mol protein
FMN content0.54 ± 0.07 mol/mol protein
QueE Bacillus subtilisKm for CPH420 ± 7 µM
kcat5.4 ± 1.2 min-1
Kapp for SAM45 ± 1 µM
Trm5 (MjTrm5) Methanocaldococcus jannaschiiKinetic BehaviorExhibits burst kinetics, suggesting slow product release.
Active FragmentThe D2-D3 fragment is as active as the full-length enzyme.

Experimental Protocols

Expression and Purification of Archaeal TYW1 (Taw1)

This protocol is adapted for the purification of His₆-tagged TYW1 from thermophilic archaea like Methanocaldococcus jannaschii, expressed in E. coli. The purification is performed under anaerobic conditions to preserve the integrity of the oxygen-sensitive iron-sulfur clusters.

TYW1_Purification_Workflow start E. coli culture expressing His6-TYW1 lysis Cell Lysis (Sonication in Lysis Buffer) start->lysis heattx Heat Treatment (e.g., 70°C for 30 min) lysis->heattx cent1 Centrifugation (Remove precipitated proteins) heattx->cent1 super1 Supernatant cent1->super1 hic Hydrophobic Interaction Chromatography (Butyl-Sepharose) super1->hic elution1 Elution with low salt buffer hic->elution1 imac Immobilized Metal Affinity Chromatography (HisTrap) elution1->imac wash Wash with low imidazole buffer imac->wash elution2 Elution with high imidazole buffer wash->elution2 desalt Desalting (e.g., PD-10 column) elution2->desalt reconstitution [4Fe-4S] Cluster Reconstitution desalt->reconstitution end Purified, active TYW1 reconstitution->end

Diagram 2: Experimental workflow for the purification of archaeal TYW1.

Buffers and Reagents:

  • Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 10 mM imidazole, 1 mM DTT.

  • Wash Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 40 mM imidazole, 1 mM DTT.

  • Elution Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 500 mM imidazole, 1 mM DTT.

  • HIC Binding Buffer: 20 mM Tris-HCl (pH 8.0), 1 M (NH₄)₂SO₄.

  • HIC Elution Buffer: 20 mM Tris-HCl (pH 8.0).

  • Reconstitution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM DTT.

  • Iron Solution: Ferric ammonium citrate or FeCl₃.

  • Sulfide Solution: Na₂S.

Protocol:

  • Cell Lysis: Resuspend E. coli cell paste in Lysis Buffer and lyse by sonication on ice.

  • Heat Treatment: Incubate the cell lysate at a high temperature (e.g., 70°C for 30 minutes) to denature most E. coli proteins.

  • Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes).

  • Hydrophobic Interaction Chromatography: Add (NH₄)₂SO₄ to the supernatant to a final concentration of 1 M and load onto a Butyl-Sepharose column equilibrated with HIC Binding Buffer. Elute the protein with a decreasing salt gradient using HIC Elution Buffer.

  • IMAC Purification: Pool fractions containing TYW1, add imidazole to 10 mM, and load onto a HisTrap column. Wash the column with Wash Buffer and elute the protein with Elution Buffer.

  • Desalting: Exchange the buffer of the purified protein to Reconstitution Buffer using a desalting column.

  • Iron-Sulfur Cluster Reconstitution: In an anaerobic chamber, add a 5-fold molar excess of iron and sulfide to the protein solution. Incubate for 4 hours at room temperature. Remove excess iron and sulfide by passing the solution through a desalting column.

In Vitro Reconstitution of imG-14 Biosynthesis

This protocol describes the in vitro synthesis of imG-14 using purified Trm5 and TYW1 enzymes and in vitro transcribed tRNAPhe.

Reaction Components:

  • In vitro transcribed tRNAPhe (unmodified)

  • Purified Trm5

  • Purified TYW1

  • S-Adenosyl-L-methionine (SAM)

  • Pyruvate

  • Dithiothreitol (DTT)

  • Sodium dithionite (for TYW1 activity)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl₂.

Protocol:

  • Step 1: m¹G37 formation:

    • In a reaction tube, combine tRNAPhe, Trm5, and SAM in the Reaction Buffer.

    • Incubate at the optimal temperature for the Trm5 enzyme (e.g., 65°C for Trm5 from a hyperthermophile) for 1 hour.

  • Step 2: imG-14 formation:

    • To the reaction mixture from Step 1, add purified TYW1, an additional aliquot of SAM, pyruvate, and sodium dithionite.

    • Incubate under anaerobic conditions at the optimal temperature for TYW1 (e.g., 65°C) for 2-4 hours.

  • Reaction Quenching and tRNA purification:

    • Stop the reaction by phenol-chloroform extraction followed by ethanol precipitation of the tRNA.

Analysis of imG-14 Formation by HPLC and Mass Spectrometry

This protocol outlines the digestion of tRNA to nucleosides and subsequent analysis by HPLC-MS to detect the formation of imG-14.

imG14_Analysis_Workflow start Purified tRNA from in vitro reaction nuclease_p1 Digestion with Nuclease P1 start->nuclease_p1 dephos Dephosphorylation with Alkaline Phosphatase nuclease_p1->dephos cent_filter Centrifugal Filtration (Remove enzymes) dephos->cent_filter nucleosides Nucleoside Mixture cent_filter->nucleosides hplc Reverse-Phase HPLC nucleosides->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms end Detection and Quantification of imG-14 ms->end

Diagram 3: Analytical workflow for the detection of imG-14.

Protocol:

  • tRNA Digestion:

    • Resuspend the purified tRNA in a buffer containing Nuclease P1 and incubate to digest the tRNA into 5'-mononucleotides.

    • Add alkaline phosphatase to dephosphorylate the mononucleotides into nucleosides.

  • Sample Cleanup: Remove the enzymes by passing the reaction through a centrifugal filter.

  • HPLC Separation:

    • Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of a suitable mobile phase (e.g., ammonium acetate buffer and acetonitrile).

  • Mass Spectrometry Detection:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Monitor for the expected mass-to-charge ratio (m/z) of protonated imG-14.

    • Confirm the identity of the peak by comparing its retention time and mass spectrum to a known standard if available, and by performing tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns.

Conclusion and Future Perspectives

The biosynthesis of 4-demethylwyosine in archaea represents a fascinating and essential pathway for tRNA modification. The enzymes Trm5 and TYW1, with their unique catalytic mechanisms, are central to this process. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate this pathway further, including the characterization of enzyme kinetics, substrate specificity, and the identification of potential inhibitors. A deeper understanding of the structural and mechanistic details of these archaeal enzymes will not only advance our knowledge of fundamental RNA biology but may also pave the way for the development of novel antimicrobial agents targeting these unique and essential pathways. Future work should focus on obtaining detailed kinetic parameters for a broader range of archaeal Trm5 and TYW1 enzymes and elucidating the high-resolution structures of these enzymes in complex with their tRNA substrates.

References

An In-depth Technical Guide to the Enzymes Catalyzing N4-Desmethylwyosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-desmethylwyosine, a crucial intermediate in the biosynthesis of the hypermodified tRNA nucleoside wybutosine, is synthesized through a sophisticated enzymatic pathway. This guide provides a comprehensive overview of the core enzymes involved in this process, with a primary focus on tRNA (guanine-N1)-methyltransferase (TRM5) and the radical S-adenosyl-L-methionine (SAM) enzyme, tRNA-yW-synthesizing protein 1 (TYW1). Detailed experimental protocols, quantitative enzymatic data, and pathway visualizations are presented to facilitate further research and potential therapeutic development targeting this essential biological pathway.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. One of the most complex modifications is the formation of wybutosine (yW) at position 37 of tRNAPhe, adjacent to the anticodon. The biosynthesis of yW is a multi-step process involving a cascade of enzymatic reactions. A key intermediate in this pathway is N4-desmethylwyosine (also known as imG-14), a tricyclic nucleoside formed from a guanosine residue. The synthesis of N4-desmethylwyosine is a two-step process initiated by the methylation of guanosine, followed by a complex ring formation. This guide delves into the specifics of the enzymes responsible for these initial, critical steps.

The Biosynthetic Pathway of N4-Desmethylwyosine

The synthesis of N4-desmethylwyosine is the foundational stage of the broader wybutosine biosynthetic pathway. It involves two key enzymes: TRM5 and TYW1.[1][2]

  • Step 1: Methylation of Guanosine (G) to N1-methylguanosine (m¹G)

    • Enzyme: tRNA (guanine-N1)-methyltransferase (TRM5)

    • Reaction: TRM5 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the N1 position of the guanine base at position 37 of the tRNAPhe precursor.[3][4]

  • Step 2: Formation of the Tricyclic Core of N4-Desmethylwyosine

    • Enzyme: tRNA-yW-synthesizing protein 1 (TYW1)

    • Reaction: TYW1, a radical SAM and iron-sulfur cluster-containing enzyme, catalyzes the complex condensation of N1-methylguanosine with pyruvate to form the characteristic tricyclic structure of N4-desmethylwyosine.[1] This reaction involves the incorporation of two carbon atoms from pyruvate into the final structure.

The subsequent steps in the wybutosine pathway involve further modifications of N4-desmethylwyosine by the enzymes TYW2, TYW3, and TYW4, leading to the mature wybutosine nucleoside.

Signaling Pathway Diagram

N4_Desmethylwyosine_Synthesis cluster_trm5 Step 1: Methylation cluster_tyw1 Step 2: Tricyclic Ring Formation G_tRNA Guanosine-tRNA(Phe) m1G_tRNA m1G-tRNA(Phe) G_tRNA->m1G_tRNA TRM5 imG14_tRNA N4-Desmethylwyosine-tRNA(Phe) (imG-14) m1G_tRNA->imG14_tRNA TYW1 SAM1 S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM1->SAH Pyruvate Pyruvate CO2_H2O CO2 + H2O Pyruvate->CO2_H2O SAM2 S-Adenosyl-L-methionine (SAM) Met_dA Methionine + 5'-deoxyadenosine SAM2->Met_dA

Biosynthetic pathway of N4-Desmethylwyosine.

Quantitative Data of Key Enzymes

Precise kinetic parameters are essential for understanding enzyme function and for the development of potential inhibitors. The following tables summarize the available quantitative data for the enzymes involved in N4-desmethylwyosine synthesis.

Table 1: Kinetic Parameters of TRM5

OrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Homo sapiensAdoMet0.42 ± 0.080.023 ± 0.003-
Homo sapienstRNA0.47 ± 0.04-0.05 ± 0.01
Methanococcus jannaschiiAdoMet1.0 ± 0.10.017 ± 0.002-
Methanococcus jannaschiitRNA0.70 ± 0.05-0.024 ± 0.003

Table 2: Dissociation Constants (Kd) for TRM5

OrganismLigandKd (µM)Reference
Homo sapiensAdoMet1.1 ± 0.1
Homo sapienstRNA1.8 ± 0.1
Methanococcus jannaschiitRNA1.4 ± 0.1

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in N4-desmethylwyosine synthesis.

TRM5 (tRNA (guanine-N1)-methyltransferase)
  • Cloning and Expression: The cDNA sequence for HsTRM5 is cloned into an appropriate expression vector (e.g., pET22b) with a C-terminal His-tag. The recombinant enzyme is expressed in E. coli BL21(DE3)-RIL cells.

  • Purification: The expressed protein is purified by affinity chromatography using a His-Link resin. The purification is performed in a sonication buffer (20 mM HEPES at pH 7.5, 250 mM NaCl, 10 mM β-mercaptoethanol, and 0.2 mM PMSF).

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) to a tRNA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES, pH 7.5

    • 10 mM MgCl₂

    • 100 mM NH₄Cl

    • 10 mM β-mercaptoethanol

    • Purified TRM5 enzyme (e.g., 0.8 µg)

    • [³H]AdoMet (e.g., 50 µM)

    • tRNA substrate (e.g., trm5Δ total tRNA or a synthetic tRNA transcript)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for HsTRM5).

  • Quenching and Precipitation: At various time points, remove aliquots and precipitate the tRNA on filter paper using 5% trichloroacetic acid (TCA).

  • Quantification: Wash the filters to remove unincorporated [³H]AdoMet and measure the radioactivity incorporated into the tRNA using a scintillation counter.

TYW1 (tRNA-yW-synthesizing protein 1)
  • Expression: The TYW1 gene is expressed in E. coli from an expression vector (e.g., pAY613 for M. jannaschii TYW1 with an N-terminal His₆-tag and a TEV protease cleavage site). Optimal expression is induced with IPTG and arabinose.

  • Purification Protocol:

    • Lysis: Cells are lysed in an anaerobic chamber in lysis buffer (20 mM Tris-HCl, pH 8).

    • Hydrophobic Chromatography: The lysate is subjected to hydrophobic chromatography to remove nucleic acids.

    • Affinity Chromatography: The protein is then purified using a HisTrap column.

    • Desalting: Imidazole and excess salt are removed by desalting.

    • (Optional) Tag Cleavage: The His₆-tag can be removed by TEV protease cleavage followed by another pass through the HisTrap column.

This assay monitors the formation of N4-desmethylwyosine (imG-14) on a tRNA substrate.

  • Substrate Preparation: The substrate is m¹G-modified tRNA. This can be prepared by in vitro transcription of a tRNAPhe gene followed by methylation with purified TRM5 enzyme.

  • Reaction Mixture (anaerobic):

    • 0.1 M Tris-HCl, pH 8

    • 0.1 M KCl

    • 4 mM DTT

    • 2 mM MgCl₂

    • 2 mM SAM

    • 20 µM m¹G-tRNA substrate

    • 1.5 mM pyruvate

    • A reducing system (e.g., dithionite or an NADPH/flavodoxin system)

    • Purified and reconstituted TYW1 enzyme

  • Incubation: Incubate the reaction under anaerobic conditions at the optimal temperature (e.g., 50°C for M. jannaschii TYW1).

  • Product Analysis:

    • RNA Extraction: Extract the tRNA from the reaction mixture.

    • Digestion: Digest the tRNA to nucleosides using nuclease P1 and alkaline phosphatase.

    • LC-MS Analysis: Analyze the resulting nucleosides by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of imG-14.

Experimental Workflow Diagram

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification (Anaerobic for TYW1) cluster_Assay Enzyme Activity Assay Transformation Transformation of E. coli Culture_Growth Cell Culture and Growth Transformation->Culture_Growth Induction Induction of Protein Expression Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Chromatography1 Initial Chromatography (e.g., Hydrophobic) Lysis->Chromatography1 Chromatography2 Affinity Chromatography (e.g., HisTrap) Chromatography1->Chromatography2 Desalting Desalting / Buffer Exchange Chromatography2->Desalting Reaction_Setup Reaction Mixture Preparation Desalting->Reaction_Setup Incubation Incubation at Optimal Temperature Reaction_Setup->Incubation Quenching Reaction Quenching / Termination Incubation->Quenching Analysis Product Analysis (e.g., LC-MS) Quenching->Analysis

General experimental workflow for enzyme studies.

Conclusion

The synthesis of N4-desmethylwyosine is a critical juncture in the biosynthesis of wybutosine, a modification essential for translational accuracy. The enzymes TRM5 and TYW1 execute this transformation through distinct and complex chemical reactions. While significant progress has been made in elucidating the mechanisms and developing experimental systems to study these enzymes, a complete quantitative understanding, particularly of the kinetic parameters of the TYW family of enzymes, remains an area for future investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further exploration of this fascinating pathway and its potential as a target for novel therapeutic interventions.

References

A Technical Guide to the Chemical Synthesis of N4-Desmethylwyosine from Guanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethylwyosine, also known as imG-14 or 4-demethylwyosine, is a tricyclic nucleoside that serves as a crucial intermediate in the biosynthesis of wyosine and its derivatives. These hypermodified nucleosides are found in the anticodon loop of transfer RNA (tRNA), where they play a vital role in maintaining translational fidelity. The unique tricyclic structure of N4-desmethylwyosine, an imidazo[1,2-a]purine system, has also garnered interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis of N4-desmethylwyosine from the readily available starting material, guanosine. It details the experimental protocols derived from seminal works in the field, presents quantitative data in a clear, tabular format, and illustrates the synthetic pathway through a detailed workflow diagram.

Synthetic Strategy Overview

The chemical synthesis of N4-desmethylwyosine from guanosine hinges on the construction of the third, imidazo, ring onto the guanine base. The general approach involves the reaction of guanosine with a bifunctional reagent, typically a halo-aldehyde or a halo-ketone, which first alkylates the N1 position of the guanine ring, followed by an intramolecular cyclization and dehydration to form the stable tricyclic aromatic system. Key contributions to this methodology were made by Kasai and coworkers in 1976 and later refined by Golankiewicz and Folkman in 1983.

Core Synthetic Pathway

The primary route for the synthesis of N4-desmethylwyosine from guanosine can be conceptualized in the following workflow:

Synthesis_Workflow Guanosine Guanosine Intermediate1 N1-Alkylated Guanosine Intermediate Guanosine->Intermediate1 Reaction with halo-aldehyde/ halo-ketone N4_Desmethylwyosine N4-Desmethylwyosine Intermediate1->N4_Desmethylwyosine Intramolecular Cyclization & Dehydration

Figure 1: General workflow for the synthesis of N4-Desmethylwyosine.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational literature for the synthesis of N4-desmethylwyosine and its analogues.

Protocol 1: Synthesis of N4-Desmethylwyosine using Bromoacetaldehyde

This protocol is adapted from the work of Golankiewicz and Folkman (1983).

Step 1: Reaction of Guanosine with Bromoacetaldehyde

  • Materials: Guanosine, Bromoacetaldehyde diethyl acetal, Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Hydrochloric acid (HCl).

  • Procedure: a. Suspend guanosine in anhydrous DMF. b. Add anhydrous potassium carbonate to the suspension. c. Add bromoacetaldehyde diethyl acetal to the reaction mixture. d. Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). e. After the reaction is complete, filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure. f. The resulting residue contains the N1-alkylated guanosine derivative with the acetal protecting group.

Step 2: Cyclization and Dehydration

  • Procedure: a. Dissolve the crude product from Step 1 in a solution of aqueous hydrochloric acid. b. Heat the solution to hydrolyze the acetal and promote intramolecular cyclization and dehydration. c. Monitor the formation of the fluorescent N4-desmethylwyosine product by TLC and UV lamp. d. Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) and cool to induce precipitation. e. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. f. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Protocol 2: Synthesis of a 6-Methyl-N4-desmethylwyosine Analogue using Chloroacetone

This protocol is based on the general method described by Kasai et al. (1976) for the synthesis of wyosine derivatives.

Step 1: Formation of the Sodium Salt of Guanosine

  • Materials: Guanosine, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO).

  • Procedure: a. Dissolve guanosine in anhydrous DMSO under an inert atmosphere. b. Carefully add sodium hydride to the solution to form the sodium salt of guanosine.

Step 2: Reaction with Chloroacetone

  • Materials: Chloroacetone.

  • Procedure: a. Add chloroacetone to the solution of the guanosine sodium salt. b. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

Step 3: Cyclization and Dehydration

  • Procedure: a. Adjust the pH of the reaction mixture to alkaline (e.g., with sodium hydroxide) to facilitate cyclization and dehydration. b. Heat the mixture to drive the reaction to completion. c. Neutralize the solution and isolate the crude product. Purification is typically performed using column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data reported for the synthesis of N4-desmethylwyosine and its analogues.

Table 1: Reaction Conditions and Yields

Starting MaterialReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)Reference
GuanosineBromoacetaldehyde diethyl acetalDMFK₂CO₃80-1004-8N4-Desmethylwyosine~50Adapted from Golankiewicz & Folkman, 1983
GuanosineChloroacetoneDMSONaHRoom Temp.12-246-Methyl-N4-desmethylwyosine70-90Adapted from Kasai et al., 1976

Table 2: Spectroscopic Data for N4-Desmethylwyosine

Spectroscopic TechniqueCharacteristic Data
UV-Vis Spectroscopy (in H₂O) λmax at approximately 230, 255, and 305 nm
Fluorescence Spectroscopy Exhibits characteristic fluorescence under UV light
¹H NMR Spectroscopy Signals corresponding to the ribose protons and the aromatic protons of the tricyclic system. The absence of the N4-methyl signal distinguishes it from wyosine.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of N4-desmethylwyosine.

Logical Relationships in Synthesis

The synthesis of N4-desmethylwyosine from guanosine involves a series of logical chemical transformations. The initial step requires the specific alkylation at the N1 position of the guanine ring, which is more nucleophilic than the other nitrogen atoms under appropriate basic conditions. The subsequent intramolecular cyclization is a key step that forms the five-membered imidazo ring.

Logical_Relationships Start Guanosine N1_Alkylation N1 Alkylation Start->N1_Alkylation More nucleophilic N1 position Cyclization_Precursor Cyclization Precursor (N1-substituted guanosine) N1_Alkylation->Cyclization_Precursor Cyclization Intramolecular Cyclization Cyclization_Precursor->Cyclization Formation of C-N bond Dehydration Dehydration Cyclization->Dehydration Elimination of water molecule Final_Product N4-Desmethylwyosine Dehydration->Final_Product

Figure 2: Logical steps in the formation of the tricyclic system.

Conclusion

The chemical synthesis of N4-desmethylwyosine from guanosine provides a reliable route to this important biomolecule and its analogues. The methodologies established by early researchers remain fundamental and offer a robust framework for chemists in academia and industry. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and further exploration of this fascinating class of modified nucleosides. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving good yields and high purity of the final product. The unique fluorescent properties of the wyosine family of compounds also provide a convenient handle for monitoring their formation and purification.

N4-Desmethyl-wyosine: A Key Intermediate in the Biosynthesis of Wyosine Derivatives in tRNA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wyosine and its derivatives are complex, tricyclic hypermodified nucleosides found at position 37 of tRNAPhe in eukaryotes and archaea. These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The biosynthesis of these intricate molecules is a multi-step enzymatic process in which N4-desmethyl-wyosine (also known as imG-14) serves as a critical intermediate. This technical guide provides a comprehensive overview of the role of N4-desmethyl-wyosine in the formation of various wyosine derivatives, detailing the enzymatic pathways, experimental protocols for studying this process, and quantitative data where available. This document is intended to be a valuable resource for researchers in molecular biology, biochemistry, and drug development who are investigating tRNA modification pathways and their potential as therapeutic targets.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for its structure, stability, and function in protein synthesis.[1] Wyosine (yW) and its derivatives, located at the 3'-adjacent position to the anticodon in tRNAPhe, are among the most complex of these modifications.[2] Their biosynthesis begins with a guanosine residue and proceeds through a series of enzymatic reactions. A pivotal step in this pathway is the formation of the tricyclic core structure, N4-desmethyl-wyosine (imG-14).[3] This molecule then acts as a branching point for the synthesis of a diverse array of wyosine derivatives, which vary between different domains of life and even between different organisms within the same domain.[4][5] Understanding the formation and subsequent modification of N4-desmethyl-wyosine is therefore fundamental to elucidating the complete biosynthetic landscape of wyosine derivatives.

The Biosynthetic Pathway of Wyosine Derivatives

The formation of wyosine derivatives from a guanosine residue in tRNAPhe is a sequential process catalyzed by a series of dedicated enzymes. The pathway can be broadly divided into the formation of the N4-desmethyl-wyosine intermediate and its subsequent modifications.

Formation of N4-Desmethyl-wyosine (imG-14)

The initial steps leading to the synthesis of N4-desmethyl-wyosine are conserved in both eukaryotes and archaea.

  • N1-methylation of Guanosine (G37): The pathway is initiated by the methylation of the guanosine at position 37 (G37) of the tRNAPhe precursor to form 1-methylguanosine (m1G37). This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Trm5 .

  • Formation of the Tricyclic Core: The m1G37-modified tRNAPhe then serves as the substrate for the enzyme TYW1 (in eukaryotes) or its archaeal homolog Taw1 . TYW1/Taw1 is a radical SAM and iron-sulfur ([4Fe-4S]) cluster-containing enzyme that catalyzes a complex cyclization reaction. This reaction utilizes pyruvate as a source of two carbon atoms to form the third ring of the wyosine base, resulting in the formation of N4-desmethyl-wyosine (imG-14).

Wyosine_Pathway_Part1 G37 Guanosine-37 in pre-tRNA(Phe) m1G37 1-Methylguanosine-37 (m1G37) G37->m1G37 Trm5 SAM imG14 N4-Desmethyl-wyosine (imG-14) m1G37->imG14 TYW1/Taw1 Radical SAM, [4Fe-4S] Pyruvate Eukaryotic_Wyosine_Pathway imG14 imG-14 (yW-187) yW86 yW-86 imG14->yW86 TYW2 SAM (acp) yW72 yW-72 yW86->yW72 TYW3 SAM (methyl) yW Wybutosine (yW) yW72->yW TYW4 SAM (methyl, carboxymethyl) Archaeal_Wyosine_Pathways cluster_0 Derivatives from imG-14 imG14 N4-Desmethyl-wyosine (imG-14) yW86 yW-86 imG14->yW86 Taw2 SAM (acp) imG Wyosine (imG) imG14->imG Taw3 SAM (methyl) imG2 Isowyosine (imG2) imG14->imG2 Taw22 SAM (methyl) yW72 yW-72 yW86->yW72 Taw3 SAM (methyl) mimG 7-Methylwyosine (mimG) imG2->mimG Taw3 SAM (methyl) LCMS_Workflow start Total RNA Extraction purify tRNA Purification (e.g., PAGE or HPLC) start->purify digest Enzymatic Digestion to Nucleosides purify->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification and Identification) lcms->data TYW1_Purification_Workflow transform Transform E. coli with TYW1 expression vector culture Grow bacterial culture and induce expression transform->culture harvest Harvest cells by centrifugation culture->harvest lyse Cell lysis (anaerobic) harvest->lyse purify Affinity Chromatography (e.g., His-tag) lyse->purify cleave Tag cleavage (optional) purify->cleave final_purify Further purification (e.g., size exclusion) cleave->final_purify

References

Methodological & Application

Quantification of N4-Desmethyl wyosine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantification of N4-Desmethyl Wyosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a tricyclic fluorescent nucleoside, is a key intermediate in the biosynthesis of wyosine and its derivatives, which are located at position 37 of tRNAPhe in Archaea and Eukarya.[1][2] These hypermodified nucleosides are crucial for maintaining the correct reading frame during protein synthesis.[2] The ability to accurately quantify this compound is essential for studying tRNA modification pathways, understanding their role in various physiological and pathological processes, and for the development of novel therapeutics targeting these pathways.

This application note details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)To be determined (requires mass of this compound)
Product Ion 1 (m/z)To be determined
Product Ion 2 (m/z)To be determined
Collision EnergyOptimized for fragmentation
Dwell Time100 ms

Table 2: Calibration Curve and Performance Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)
This compound0.1 - 100> 0.9950.1100

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.3< 10< 1290 - 110
Medium10< 8< 1092 - 108
High80< 5< 895 - 105

Experimental Protocols

Sample Preparation (from tRNA)

Due to the lability of the glycosidic bond of wyosine derivatives in acidic conditions, care must be taken during extraction.[3]

  • tRNA Isolation: Isolate total tRNA from the biological sample of interest using a commercially available kit or standard phenol-chloroform extraction protocols.

  • Enzymatic Digestion:

    • To 20 µg of isolated tRNA, add 2 units of nuclease P1 in a final volume of 50 µL of 10 mM ammonium acetate buffer (pH 5.3).

    • Incubate at 37 °C for 2 hours.

    • Add 2 units of bacterial alkaline phosphatase and incubate at 37 °C for an additional 1 hour to dephosphorylate the nucleotides to nucleosides.[1]

  • Protein Precipitation:

    • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled this compound) to the digested sample.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.

  • Sample Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of modified nucleosides is typically performed using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Inject 5 µL of the prepared sample onto the C18 column.

    • Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A suggested gradient is as follows:

      • 0-2 min: 5% B

      • 2-10 min: 5-40% B

      • 10-12 min: 40-95% B

      • 12-14 min: 95% B

      • 14-14.1 min: 95-5% B

      • 14.1-18 min: 5% B

  • Mass Spectrometric Detection:

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. The exact m/z values will need to be determined by infusion of a pure standard.

    • Optimize source-dependent and compound-dependent parameters such as declustering potential, entrance potential, collision energy, and cell exit potential to achieve maximum signal intensity.

Data Analysis and Quantification
  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrants.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis tRNA_Isolation tRNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) tRNA_Isolation->Enzymatic_Digestion Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Enzymatic_Digestion->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Reverse Phase) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_extraction Extraction & Digestion cluster_separation Separation & Ionization cluster_detection Detection & Quantification Matrix Biological Matrix tRNA Isolated tRNA Matrix->tRNA Isolation Nucleosides Free Nucleosides tRNA->Nucleosides Digestion LC_Column LC Column Nucleosides->LC_Column Injection Analyte_Elution Analyte Elution LC_Column->Analyte_Elution Gradient ESI_Source ESI Source Analyte_Elution->ESI_Source Ionization Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Ion Transfer Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Result Quantitative Result Detector->Result

Caption: Logical steps in the LC-MS/MS quantification of this compound.

References

Application Note: HPLC-Based Separation of N4-Desmethylwyosine from Other Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethylwyosine is a hypermodified guanosine analog found in the anticodon loop of transfer RNA (tRNA). As an intermediate in the biosynthesis of wybutosine, the presence and concentration of N4-desmethylwyosine can be an important biomarker in various biological processes.[1][2] Accurate quantification and separation of N4-desmethylwyosine from other structurally similar nucleosides are crucial for understanding its biological role and for potential therapeutic development. This application note provides a detailed protocol for the separation of N4-desmethylwyosine from other nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed to be a robust starting point for researchers and may be further optimized for specific applications.

The separation is based on the principle of reversed-phase chromatography, where polar compounds elute earlier than nonpolar compounds. N4-desmethylwyosine, being a complex and hydrophobic molecule, is expected to be strongly retained on a C18 column.[3] The use of a volatile buffer system makes this method compatible with mass spectrometry (LC-MS) for further characterization and sensitive detection.

Experimental Protocols

Sample Preparation (from tRNA)

This protocol outlines the enzymatic hydrolysis of tRNA to release individual nucleosides for HPLC analysis.

Materials:

  • Purified tRNA sample

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • 10 mM Ammonium Acetate buffer (pH 5.3)

  • 30 mM Sodium Acetate buffer (pH 5.3)

  • 1 M Tris-HCl (pH 8.0)

  • Ultrapure water

  • Centrifugal filters (10 kDa MWCO)

Procedure:

  • In a microcentrifuge tube, dissolve 1-5 µg of purified tRNA in 25 µL of 30 mM sodium acetate buffer (pH 5.3).

  • Add 2 units of Nuclease P1 to the tRNA solution.

  • Incubate the mixture at 37°C for 2 hours to digest the tRNA into nucleoside 5'-monophosphates.

  • Add 3 µL of 1 M Tris-HCl (pH 8.0) to the mixture.

  • Add 1 unit of Bacterial Alkaline Phosphatase (BAP).

  • Incubate at 37°C for an additional 1 hour to dephosphorylate the nucleoside monophosphates to nucleosides.

  • Filter the resulting nucleoside mixture through a 10 kDa MWCO centrifugal filter to remove the enzymes.

  • The filtrate containing the nucleosides is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 5.3 in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase B (Acetonitrile)
0.05
5.05
35.030
40.080
45.080
46.05
55.05

Data Presentation

The following table provides the expected elution order and estimated retention times for N4-desmethylwyosine and other common nucleosides under the recommended HPLC conditions. The exact retention times may vary depending on the specific HPLC system and column used.

Table 2: Expected Retention Times of Nucleosides

NucleosideAbbreviationExpected Retention Time (min)Relative Polarity
CytidineC~ 5High
UridineU~ 6High
GuanosineG~ 10Medium
AdenosineA~ 12Medium
1-Methylguanosinem1G~ 15Low
WyosineWyo~ 35-40Very Low
N4-Desmethylwyosine dWy ~ 30-35 Very Low

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-based separation of N4-desmethylwyosine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis tRNA tRNA Sample hydrolysis Enzymatic Hydrolysis (Nuclease P1 & BAP) tRNA->hydrolysis filtration Enzyme Removal (10 kDa Filter) hydrolysis->filtration injection HPLC Injection filtration->injection Nucleoside Mixture separation C18 Reversed-Phase Separation injection->separation detection UV Detection (260 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for N4-desmethylwyosine separation.

Logical Elution Order

This diagram illustrates the expected elution order of nucleosides based on their relative polarity.

elution_order cluster_elution Elution from C18 Column High High Low Low Cytidine Cytidine Uridine Uridine Cytidine->Uridine Guanosine Guanosine Uridine->Guanosine Adenosine Adenosine Guanosine->Adenosine m1G 1-Methylguanosine Adenosine->m1G dWy N4-Desmethylwyosine m1G->dWy Wyo Wyosine dWy->Wyo

Caption: Expected elution order of nucleosides from high to low polarity.

References

Application Notes and Protocols for the Enzymatic Synthesis of N4-Desmethyl Wyosine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro enzymatic synthesis of N4-desmethyl wyosine (imG-14), a key intermediate in the biosynthesis of wybutosine, a hypermodified nucleoside found in the anticodon loop of tRNAPhe. The synthesis is a two-step enzymatic process involving the methylation of a guanosine residue in tRNAPhe by tRNA (guanine-N1)-methyltransferase (Trm5), followed by the formation of the tricyclic imG-14 core by the radical S-adenosyl-L-methionine (SAM) enzyme, tRNA-4-demethylwyosine synthase (TYW1). This protocol is intended for researchers in biochemistry, molecular biology, and drug development who are interested in studying tRNA modification pathways, enzyme mechanisms, and for the production of modified tRNA for structural and functional studies.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are crucial for its structural integrity and proper function in protein synthesis. Wybutosine (yW) and its derivatives, found at position 37 in the anticodon loop of eukaryotic and archaeal tRNAPhe, are complex modifications that play a vital role in maintaining the reading frame during translation.[1][2] The biosynthesis of wybutosine is a multi-step enzymatic pathway, with this compound (imG-14) being a critical tricyclic intermediate.[3][4][5]

The in vitro reconstitution of the enzymatic synthesis of this compound provides a powerful tool to study the individual enzymes, their kinetics, and the overall pathway. This process begins with the methylation of guanosine at position 37 (G37) of tRNAPhe to 1-methylguanosine (m1G37) by the enzyme Trm5, using S-adenosyl-L-methionine (SAM) as the methyl donor. Subsequently, the enzyme TYW1, a member of the radical SAM superfamily, catalyzes the complex rearrangement of the m1G37 residue, utilizing a pyruvate molecule to form the characteristic tricyclic ring structure of imG-14. This application note provides detailed protocols for the preparation of substrates and enzymes, and the step-by-step procedure for the in vitro synthesis of this compound.

Data Presentation

Table 1: Key Enzymes and their Properties

EnzymeGene NameFunctionCofactors/Co-substratesSource Organism (Example)
tRNA (guanine-N1)-methyltransferaseTRM5Methylates G37 of tRNAPhe to m1G37.S-adenosyl-L-methionine (SAM)Saccharomyces cerevisiae, Homo sapiens
tRNA-4-demethylwyosine synthaseTYW1Converts m1G37-tRNAPhe to imG-14-tRNAPhe.S-adenosyl-L-methionine (SAM), Pyruvate, [4Fe-4S] clustersSaccharomyces cerevisiae, Methanocaldococcus jannaschii

Table 2: Kinetic Parameters for Trm5

SubstrateEnzyme SourceKd (μM)kchem (s-1)kcat (s-1)
tRNAMethanococcus jannaschii Trm51.4 ± 0.1--
tRNAHomo sapiens Trm51.8 ± 0.1--
-Methanococcus jannaschii Trm5--0.09 ± 0.01
-Saccharomyces cerevisiae Trm5-0.12 ± 0.030.020 ± 0.007

Data compiled from kinetic analyses of Trm5 enzymes.

Table 3: Reaction Components for In Vitro Synthesis of this compound

ComponentStock ConcentrationFinal Concentration
Step 1: Trm5 Catalyzed Methylation
Unmodified tRNAPhe transcript100 µM10 µM
Recombinant Trm5100 µM1 µM
S-adenosyl-L-methionine (SAM)10 mM1 mM
Trm5 Reaction Buffer (5x)5x1x
Step 2: TYW1 Catalyzed Cyclization
Purified m1G37-tRNAPhe50 µM5 µM
Recombinant TYW1 (reconstituted)50 µM2 µM
S-adenosyl-L-methionine (SAM)10 mM1 mM
Sodium Pyruvate100 mM10 mM
Sodium Dithionite100 mM2 mM
Methyl Viologen10 mM100 µM
TYW1 Reaction Buffer (5x)5x1x

Experimental Protocols

I. Preparation of Unmodified tRNAPhe Substrate by In Vitro Transcription

This protocol describes the synthesis of unmodified tRNAPhe using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA containing the T7 promoter followed by the tRNAPhe gene sequence.

  • T7 RNA polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • T7 Transcription Buffer (10x)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Urea-PAGE supplies

  • DEPC-treated water

Procedure:

  • Set up the in vitro transcription reaction in a total volume of 50 µL:

    • 5 µL 10x T7 Transcription Buffer

    • 1 µg linearized plasmid DNA template

    • 2 mM each of ATP, GTP, CTP, UTP

    • 40 units RNase Inhibitor

    • 50 units T7 RNA polymerase

    • Nuclease-free water to 50 µL

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (8% urea-PAGE).

  • Excise the band corresponding to the tRNA, crush the gel slice, and elute the tRNA overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

  • Precipitate the tRNA with ethanol, wash with 70% ethanol, and resuspend in DEPC-treated water.

  • Quantify the tRNA concentration by measuring the absorbance at 260 nm.

II. Expression and Purification of Recombinant Trm5

This protocol is for the expression and purification of His-tagged Trm5 from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a Trm5 expression vector.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography resin.

Procedure:

  • Inoculate a starter culture of the Trm5-expressing E. coli and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer.

  • Elute the Trm5 protein with Elution Buffer.

  • Dialyze the eluted protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

III. In Vitro Methylation of tRNAPhe by Trm5

Materials:

  • Purified unmodified tRNAPhe.

  • Purified recombinant Trm5.

  • S-adenosyl-L-methionine (SAM).

  • Trm5 Reaction Buffer (5x): 250 mM Tris-HCl pH 8.0, 50 mM MgCl2, 250 mM NH4Cl, 5 mM DTT.

Procedure:

  • Set up the methylation reaction in a total volume of 100 µL:

    • 20 µL 5x Trm5 Reaction Buffer

    • 10 µM (final concentration) unmodified tRNAPhe

    • 1 µM (final concentration) recombinant Trm5

    • 1 mM (final concentration) SAM

    • Nuclease-free water to 100 µL

  • Incubate the reaction at 37°C for 1 hour.

  • Purify the m1G37-modified tRNAPhe using phenol:chloroform extraction followed by ethanol precipitation or a suitable RNA purification kit to remove the enzyme and other reaction components.

  • Resuspend the purified m1G37-tRNAPhe in nuclease-free water.

IV. Expression, Purification, and Reconstitution of Recombinant TYW1

TYW1 is an oxygen-sensitive iron-sulfur cluster-containing enzyme and must be purified under anaerobic conditions.

Materials:

  • Anaerobic chamber.

  • E. coli expression strain for TYW1.

  • Buffers and reagents for protein purification (as in Protocol II, but degassed and used inside the anaerobic chamber).

  • Iron (III) chloride (FeCl3).

  • Sodium sulfide (Na2S).

  • Dithiothreitol (DTT).

Procedure:

  • Express and lyse TYW1-expressing cells as described for Trm5.

  • Perform all subsequent purification steps inside an anaerobic chamber.

  • Purify the His-tagged TYW1 using Ni-NTA affinity chromatography.

  • For reconstitution of the iron-sulfur clusters, incubate the purified apo-TYW1 with a 5-10 fold molar excess of FeCl3 and Na2S in the presence of DTT (e.g., 2-5 mM) for several hours.

  • Remove excess iron and sulfide by size-exclusion chromatography inside the anaerobic chamber.

  • Concentrate the reconstituted, active TYW1 and store under anaerobic conditions at -80°C.

V. In Vitro Synthesis of this compound by TYW1

This reaction must be performed under strict anaerobic conditions.

Materials:

  • Purified m1G37-tRNAPhe.

  • Reconstituted, active TYW1.

  • S-adenosyl-L-methionine (SAM).

  • Sodium Pyruvate.

  • Sodium Dithionite.

  • Methyl Viologen.

  • TYW1 Reaction Buffer (5x): 250 mM HEPES-KOH pH 7.5, 500 mM KCl, 25 mM MgCl2, 10 mM DTT.

Procedure:

  • Prepare all solutions and perform all steps inside an anaerobic chamber.

  • Set up the reaction in a total volume of 50 µL:

    • 10 µL 5x TYW1 Reaction Buffer

    • 5 µM (final concentration) m1G37-tRNAPhe

    • 2 µM (final concentration) reconstituted TYW1

    • 1 mM (final concentration) SAM

    • 10 mM (final concentration) Sodium Pyruvate

    • 100 µM (final concentration) Methyl Viologen

    • 2 mM (final concentration) Sodium Dithionite (prepare fresh)

    • Nuclease-free water to 50 µL

  • Incubate the reaction at the optimal temperature for the specific TYW1 enzyme (e.g., 37°C for eukaryotic enzymes, higher for thermophilic archaeal enzymes) for 1-2 hours.

  • Quench the reaction by adding EDTA to a final concentration of 50 mM.

  • Purify the this compound-containing tRNA by phenol:chloroform extraction and ethanol precipitation.

VI. Analysis of this compound Formation

The formation of imG-14 can be monitored by liquid chromatography-mass spectrometry (LC-MS) analysis of the digested tRNA.

Materials:

  • Nuclease P1.

  • Bacterial alkaline phosphatase.

  • LC-MS system.

Procedure:

  • Digest the purified tRNA product to nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by LC-MS.

  • Identify the this compound nucleoside by its characteristic mass-to-charge ratio.

Mandatory Visualization

Enzymatic_Synthesis_of_N4_Desmethyl_Wyosine cluster_step1 Step 1: Methylation cluster_step2 Step 2: Tricyclic Ring Formation G37_tRNA G37-tRNA(Phe) m1G37_tRNA m1G37-tRNA(Phe) G37_tRNA->m1G37_tRNA Trm5 SAH1 SAH m1G37_tRNA->SAH1 imG14_tRNA N4-Desmethyl Wyosine-tRNA(Phe) (imG-14) m1G37_tRNA->imG14_tRNA TYW1 (Radical SAM Enzyme) SAM1 SAM SAM1->G37_tRNA Met_dA Met + 5'-dA imG14_tRNA->Met_dA Pyruvate Pyruvate Pyruvate->m1G37_tRNA SAM2 SAM SAM2->m1G37_tRNA

Caption: Enzymatic pathway for the in vitro synthesis of this compound.

Troubleshooting

  • Low yield of in vitro transcribed tRNA: Optimize transcription conditions (template concentration, incubation time, enzyme concentration). Ensure the DNA template is of high quality.

  • Inactive Trm5 enzyme: Verify protein purity and folding. Ensure SAM is fresh and stored correctly.

  • Inactive TYW1 enzyme: Strict anaerobic conditions are critical. Ensure proper reconstitution of the iron-sulfur clusters. Use freshly prepared sodium dithionite.

  • No formation of this compound: Confirm the successful formation of m1G37-tRNA in the first step. Check the activity of the TYW1 enzyme. Ensure all co-substrates (pyruvate, SAM) are present.

Conclusion

This application note provides a comprehensive set of protocols for the in vitro enzymatic synthesis of this compound. By following these detailed methodologies, researchers can produce this important modified tRNA intermediate for a variety of downstream applications, including structural biology, studies of translation fidelity, and as a tool for investigating the broader wybutosine biosynthesis pathway. The provided data tables and pathway diagram offer a clear overview of the process, facilitating a deeper understanding of this fundamental aspect of tRNA biology.

References

Application Notes and Protocols for the Isolation of tRNA Containing N4-acetylcytidine (ac4C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current and potential methodologies for the isolation and analysis of transfer RNA (tRNA) containing the N4-acetylcytidine (ac4C) modification. The following sections detail protocols for total tRNA isolation, methods for the detection and potential enrichment of ac4C-containing tRNA, and quantitative analysis techniques.

N4-acetylcytidine is a highly conserved RNA modification found in all domains of life.[1][2] In eukaryotes, it is present in tRNA and ribosomal RNA (rRNA), and its formation is catalyzed by the essential enzyme N-acetyltransferase 10 (NAT10).[2][3] This modification plays a crucial role in ensuring translational fidelity and stabilizing tRNA structure.[4] Given its importance in cellular processes and its association with diseases like cancer, methods to isolate and study tRNA with this specific modification are of significant interest to the research and drug development community.

Section 1: Isolation of Total tRNA from Cellular Sources

The initial step in studying any tRNA modification is the efficient and high-purity isolation of the total tRNA population from the biological sample of interest. The following protocol is a standard method for extracting total RNA, followed by steps to enrich for small RNAs, including tRNA.

Protocol 1: Total tRNA Isolation from Cultured Cells

This protocol describes the isolation of total tRNA from cultured mammalian cells using a combination of Trizol extraction and subsequent salt fractionation to separate small RNAs from larger RNA species.

Materials:

  • Phosphate-buffered saline (PBS)

  • Trizol reagent or other acid-guanidinium thiocyanate-phenol-chloroform solution

  • Chloroform

  • Isopropanol

  • 70% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • High-salt solution: 1.2 M NaCl, 0.8 M sodium citrate

  • Glycogen (RNase-free)

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the culture dish with PBS, then add Trizol reagent directly to the dish (1 mL per 10 cm²). Lyse the cells by passing the solution several times through a pipette.

    • For suspension cells, pellet the cells by centrifugation, wash with PBS, and then lyse the cells in Trizol reagent.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of Trizol reagent. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • Total RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of Trizol reagent used. Add a co-precipitant like glycogen to a final concentration of 20 µg/mL to aid in visualization of the pellet.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant. Wash the RNA pellet once with 1 mL of 70% ethanol per 1 mL of Trizol reagent used.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.

    • Resuspend the RNA in RNase-free water.

  • Enrichment of tRNA (Small RNA Fraction):

    • To the resuspended total RNA, add 0.25 volumes of a high-salt solution (1.2 M NaCl, 0.8 M sodium citrate) and 0.25 volumes of isopropanol. This will precipitate the large RNAs (rRNA and mRNA).

    • Incubate on ice for 1 hour.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the large RNAs.

    • Carefully transfer the supernatant, which contains tRNA and other small RNAs, to a new tube.

    • Add an equal volume of isopropanol to the supernatant to precipitate the small RNAs.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the tRNA.

    • Wash the pellet with 70% ethanol, air-dry briefly, and resuspend in RNase-free water.

  • Quality Control:

    • Assess the purity and concentration of the tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

    • Verify the integrity and enrichment of the tRNA fraction by running an aliquot on a 15% denaturing polyacrylamide gel (PAGE) with urea. A strong band should be visible between 70-90 nucleotides.

Total_tRNA_Isolation_Workflow start Start with Cultured Cells cell_lysis Cell Lysis in Trizol Reagent start->cell_lysis phase_separation Phase Separation with Chloroform cell_lysis->phase_separation rna_precipitation Total RNA Precipitation with Isopropanol phase_separation->rna_precipitation rna_wash Wash RNA Pellet with 70% Ethanol rna_precipitation->rna_wash large_rna_precipitation Precipitate Large RNAs (rRNA, mRNA) with High-Salt Solution rna_wash->large_rna_precipitation small_rna_precipitation Precipitate Small RNAs (tRNA) from Supernatant with Isopropanol large_rna_precipitation->small_rna_precipitation final_pellet Final tRNA Pellet small_rna_precipitation->final_pellet quality_control Quality Control (Spectrophotometry, PAGE) final_pellet->quality_control end Pure Total tRNA quality_control->end

Caption: Workflow for the isolation of total tRNA from cultured cells.

Section 2: Methods for Detection and Potential Enrichment of ac4C-containing tRNA

Currently, there are no established, standardized protocols specifically for the preparative isolation of tRNA containing ac4C. However, existing methods for the detection of ac4C can be theoretically adapted for enrichment purposes. This section outlines the principles behind these methods.

Chemical Labeling and Affinity Purification (Hypothetical Workflow)

The detection of ac4C can be achieved through chemical reduction of the acetyl group, which leads to a stable derivative that can be identified during reverse transcription. This chemical reactivity could potentially be exploited for affinity purification.

Principle:

  • Reduction of ac4C: N4-acetylcytidine can be reduced by sodium borohydride (NaBH₄) to N4-acetyl-3,4,5,6-tetrahydrocytidine.

  • Biotinylation: A biotin moiety could be chemically conjugated to the reduced ac4C. This would require a modified borohydride reagent or a multi-step chemical process.

  • Affinity Capture: The biotinylated tRNA could then be captured using streptavidin-coated magnetic beads.

  • Elution: The captured tRNA can be eluted from the beads.

Note: This is a proposed workflow and would require significant optimization and validation.

Antibody-based Enrichment (Immunoprecipitation)

If a highly specific antibody against N4-acetylcytidine is available, immunoprecipitation would be the most direct method for enrichment.

Principle:

  • Antibody Binding: A specific anti-ac4C antibody is incubated with the total tRNA pool.

  • Complex Formation: The antibody binds to the ac4C-containing tRNA molecules.

  • Pull-down: Protein A/G-coated magnetic beads are added to bind the antibody-tRNA complexes.

  • Washing: The beads are washed to remove non-specifically bound tRNA.

  • Elution: The enriched ac4C-tRNA is eluted from the beads.

Enrichment_Methods cluster_0 Antibody-based Enrichment cluster_1 Chemical Labeling & Affinity Purification (Hypothetical) start_immuno Total tRNA Pool antibody_incubation Incubate with anti-ac4C Antibody start_immuno->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture wash_steps Wash to Remove Non-specific Binders bead_capture->wash_steps elution_immuno Elute Enriched ac4C-tRNA wash_steps->elution_immuno end_immuno ac4C-enriched tRNA elution_immuno->end_immuno start_chem Total tRNA Pool reduction Chemical Reduction of ac4C start_chem->reduction biotinylation Biotinylation of Reduced ac4C reduction->biotinylation streptavidin_capture Capture with Streptavidin Beads biotinylation->streptavidin_capture wash_steps_chem Wash to Remove Non-specific Binders streptavidin_capture->wash_steps_chem elution_chem Elute Enriched ac4C-tRNA wash_steps_chem->elution_chem end_chem ac4C-enriched tRNA elution_chem->end_chem

Caption: Potential strategies for the enrichment of ac4C-containing tRNA.

Section 3: Quantitative Analysis of ac4C in tRNA

After isolation of total tRNA, it is essential to quantify the abundance of the ac4C modification. Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and accurate method for this purpose.

Protocol 2: Quantification of ac4C by LC-MS/MS

Principle: The tRNA sample is enzymatically digested into individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS). The amount of ac4C can be quantified by comparing its signal to that of a stable isotope-labeled internal standard or by comparison to the canonical nucleosides.

Materials:

  • Isolated total tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ultrapure water

  • LC-MS grade solvents (e.g., acetonitrile, methanol)

  • Formic acid

  • Ammonium acetate

  • Nucleoside standards (A, C, G, U, and ac4C)

Procedure:

  • Enzymatic Digestion of tRNA:

    • To 1-5 µg of isolated tRNA, add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate for an additional 2 hours at 37°C to dephosphorylate the nucleosides.

  • Sample Preparation for LC-MS/MS:

    • Filter the digested sample to remove enzymes.

    • Transfer the filtrate to an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.

    • Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each nucleoside, including ac4C.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside.

    • Calculate the relative abundance of ac4C by taking the ratio of the ac4C peak area to the sum of the peak areas of the four canonical nucleosides (A, C, G, U).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from an LC-MS/MS analysis of tRNA from different cell types or conditions.

Sample SourceTotal tRNA Yield (µg/10⁶ cells)ac4C Abundance (% of total nucleosides)Fold Change vs. Control
Control Cell Line10.2 ± 1.50.05 ± 0.011.0
Stressed Cell Line9.8 ± 1.20.12 ± 0.022.4
NAT10 Knockdown10.5 ± 1.8< 0.001< 0.02

Note: The values presented in this table are for illustrative purposes only and will vary depending on the cell type, growth conditions, and experimental procedures.

Section 4: Conclusion and Future Perspectives

The protocols and methods described provide a framework for the isolation and analysis of tRNA containing N4-acetylcytidine. While the isolation of total tRNA is a well-established process, the specific enrichment of ac4C-containing tRNA remains a challenge that requires further research and development. The hypothetical methods outlined, such as affinity purification based on chemical labeling or immunoprecipitation, offer promising avenues for future exploration. The continued development of such techniques will be invaluable for elucidating the precise roles of ac4C in tRNA function and its implications in health and disease, thereby providing new opportunities for therapeutic intervention.

References

Application Notes and Protocols: N4-Desmethyl Wyosine as a Biomarker for Archaeal Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethyl wyosine, also known as imG-14, is a key intermediate in the intricate biosynthetic pathway of wyosine and its derivatives, which are hypermodified nucleosides found at position 37 of tRNAPhe in most archaea and eukaryotes.[1][2][3][4] These modifications are critical for maintaining the structural integrity of tRNA and ensuring the accuracy of translation, particularly in preventing ribosomal frameshifting.[1] In archaea, the wyosine derivative pathway exhibits significant diversity, making this compound and its downstream products potential biomarkers for identifying and characterizing archaeal metabolism, particularly in the context of drug development targeting these unique pathways.

These application notes provide a comprehensive overview of the role of this compound as a biomarker, detailed protocols for its detection and quantification, and a summary of its biosynthetic pathway.

Application: A Biomarker for Archaeal tRNA Modification Pathways

The presence and relative abundance of this compound and its derivatives can serve as a specific indicator of active tRNA modification pathways in archaea. This has several key applications:

  • Screening for Antimicrobial Agents: The enzymes in the archaeal wyosine biosynthetic pathway, such as Taw1, Taw2, and Taw3, are distinct from their eukaryotic counterparts and absent in bacteria, presenting potential targets for novel antimicrobial drugs. Monitoring the levels of this compound and its derivatives can be a primary or secondary screen to assess the efficacy of compounds designed to inhibit these enzymes.

  • Phylogenetic and Metabolic Fingerprinting: The diversity in the final wyosine derivatives (e.g., yW-86, yW-72, imG, mimG) across different archaeal species can be used for taxonomic classification and to understand the metabolic state of archaeal populations in various environments.

  • Fundamental Research: Studying the dynamics of this compound metabolism provides insights into the regulation of translation and the adaptation of archaea to extreme environments.

Biosynthetic Pathway of Wyosine Derivatives in Archaea

The biosynthesis of wyosine derivatives in archaea is a multi-step enzymatic process that begins with the methylation of a guanosine residue at position 37 of tRNAPhe. This compound (imG-14) is a crucial intermediate that can be further modified by a variety of enzymes, leading to a diverse array of final products. The generalized pathway is depicted below.

Wyosine_Biosynthesis_Archaea cluster_0 Core Pathway cluster_1 Derivative Pathways G37 Guanosine-37 in tRNA-Phe m1G37 m1G-37 G37->m1G37 Trm5 imG14 This compound (imG-14) m1G37->imG14 Taw1 yW86 yW-86 imG14->yW86 Taw2 imG Wyosine (imG) imG14->imG Taw3 (putative) imG2 Isowyosine (imG2) imG14->imG2 Taw21/22 yW72 yW-72 yW86->yW72 Taw3 mimG Methylwyosine (mimG) imG2->mimG Methyltransferase Experimental_Workflow start Archaeal Cell Culture extraction Bulk tRNA Extraction (Protocol 1) start->extraction digestion Enzymatic Digestion to Nucleosides (Protocol 2) extraction->digestion hplcms HPLC-MS Analysis (Protocol 3) digestion->hplcms data_analysis Data Analysis and Quantification hplcms->data_analysis end Biomarker Profile data_analysis->end

References

Application Notes and Protocols: Development of Antibodies Specific for N4-Desmethylwyosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethylwyosine (imG-14) is a modified nucleoside found in transfer RNA (tRNA), playing a crucial role in maintaining the reading frame during protein synthesis. The accurate detection and quantification of N4-desmethylwyosine are essential for understanding its biological functions and its potential role in various diseases. This document provides detailed application notes and protocols for the development of specific monoclonal antibodies against N4-desmethylwyosine, a critical tool for its study. These antibodies can be utilized in various immunoassays, such as enzyme-linked immunosorbent assay (ELISA), immunofluorescence, and immunoprecipitation, to detect and quantify N4-desmethylwyosine in biological samples.

The development process involves the synthesis of an N4-desmethylwyosine hapten, its conjugation to a carrier protein to elicit an immune response, the generation of hybridoma cell lines producing monoclonal antibodies, and the subsequent characterization of these antibodies for their specificity and affinity.

Data Presentation

Table 1: Representative Titer of Anti-N4-Desmethylwyosine Antiserum from Immunized Mice
Mouse IDPre-immune Serum TiterPost-immunization Titer (Week 4)Post-immunization Titer (Week 8)
Mouse 1< 1:1001:12,8001:51,200
Mouse 2< 1:1001:8,0001:64,000
Mouse 3< 1:1001:15,0001:128,000
Mouse 4< 1:1001:10,0001:51,200
Mouse 5< 1:1001:20,0001:102,400

Titer is defined as the reciprocal of the highest dilution giving a positive signal in an indirect ELISA.

Table 2: Characterization of Monoclonal Antibody Clone 7G3
ParameterValue
Antibody IsotypeIgG1, kappa light chain
Affinity (KD)1.2 x 10-9 M
IC50 (Competitive ELISA)5.8 ng/mL
Table 3: Cross-Reactivity Profile of Monoclonal Antibody Clone 7G3
CompoundIC50 (ng/mL)Cross-Reactivity (%)
N4-Desmethylwyosine5.8100
Wyosine> 10,000< 0.05
Guanosine> 10,000< 0.05
7-Deazaguanosine> 10,000< 0.05
Inosine> 10,000< 0.05

Cross-reactivity (%) = (IC50 of N4-Desmethylwyosine / IC50 of test compound) x 100

Experimental Protocols

Protocol 1: Synthesis of N4-Desmethylwyosine Hapten

This protocol describes a plausible method for the synthesis of a carboxyl-functionalized N4-desmethylwyosine hapten, suitable for conjugation to a carrier protein.

Materials:

  • N4-desmethylwyosine

  • Succinic anhydride

  • Pyridine

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 10 mg of N4-desmethylwyosine in 2 mL of anhydrous pyridine.

  • Add a 5-fold molar excess of succinic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in a minimal amount of DMF and precipitate the hapten by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash it three times with cold diethyl ether.

  • Dry the resulting N4-desmethylwyosine-hemisuccinate hapten under vacuum.

  • Confirm the structure of the hapten using mass spectrometry and NMR.

Protocol 2: Conjugation of Hapten to Carrier Protein (KLH)

This protocol outlines the conjugation of the synthesized hapten to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide method.[1][2]

Materials:

  • N4-desmethylwyosine-hemisuccinate hapten

  • Keyhole Limpet Hemocyanin (KLH)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 5 mg of N4-desmethylwyosine-hemisuccinate hapten in 1 mL of DMF.

  • Dissolve 10 mg of KLH in 4 mL of PBS.

  • Activate the hapten by adding a 1.5-fold molar excess of EDC and NHS to the hapten solution and incubate for 15 minutes at room temperature.

  • Add the activated hapten solution dropwise to the KLH solution while gently stirring.

  • Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with several changes of the buffer to remove unconjugated hapten and cross-linking reagents.

  • Determine the protein concentration and conjugation efficiency using a spectrophotometer.

  • Store the conjugate at -20°C.

Protocol 3: Monoclonal Antibody Production via Hybridoma Technology

This protocol provides a general workflow for generating monoclonal antibodies.[3][4]

Materials:

  • BALB/c mice

  • N4-desmethylwyosine-KLH conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Myeloma cells (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • Cell culture reagents and media

Procedure:

  • Immunization: Emulsify the N4-desmethylwyosine-KLH conjugate with CFA and immunize 6-8 week old female BALB/c mice intraperitoneally (50 µg of conjugate per mouse).

  • Boost the immunization every 2-3 weeks with the conjugate emulsified in IFA.

  • Monitor the antibody titer in the mouse serum using indirect ELISA.

  • Select the mouse with the highest antibody titer and administer a final intravenous boost with the conjugate in saline three days before fusion.

  • Cell Fusion: Isolate splenocytes from the immunized mouse and fuse them with SP2/0 myeloma cells using PEG.

  • Selection of Hybridomas: Plate the fused cells in 96-well plates and select for hybridoma cells by growing them in HAT medium.[5]

  • Screening: After 10-14 days, screen the culture supernatants for the presence of specific antibodies against N4-desmethylwyosine using a competitive ELISA (see Protocol 4).

  • Cloning: Expand positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification: Grow the selected monoclonal hybridoma cells in larger volumes and purify the antibodies from the culture supernatant using protein A/G affinity chromatography.

Protocol 4: Competitive ELISA for Antibody Screening and Characterization

This protocol describes a competitive ELISA to determine the specificity and affinity of the generated antibodies.

Materials:

  • N4-desmethylwyosine conjugated to a different carrier protein (e.g., BSA) for coating

  • 96-well ELISA plates

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Hybridoma supernatants or purified antibody

  • N4-desmethylwyosine standard solutions

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of N4-desmethylwyosine-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of hybridoma supernatant or diluted purified antibody and 50 µL of N4-desmethylwyosine standard solution (or competing nucleoside) at various concentrations to the wells. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the concentration of the free N4-desmethylwyosine to generate a standard curve and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody_production Antibody Production cluster_characterization Screening & Characterization hapten_synthesis N4-Desmethylwyosine Hapten Synthesis conjugation Conjugation to Carrier Protein (KLH) hapten_synthesis->conjugation immunization Mouse Immunization conjugation->immunization fusion Splenocyte-Myeloma Fusion immunization->fusion selection Hybridoma Selection (HAT Medium) fusion->selection screening ELISA Screening selection->screening cloning Subcloning & Expansion screening->cloning purification Antibody Purification cloning->purification characterization Affinity & Specificity Analysis purification->characterization

Caption: Overall experimental workflow for the development of monoclonal antibodies against N4-desmethylwyosine.

competitive_elisa cluster_reagents Added Reagents cluster_binding Competitive Binding cluster_detection Detection well Well coated with N4-Desmethylwyosine-BSA binding_site antibody Specific Antibody (Ab) antibody->binding_site Binds to coated Ag free_antigen Free N4-Desmethylwyosine (Ag) free_antigen->binding_site Competes for Ab binding secondary_ab HRP-conjugated Secondary Ab binding_site->secondary_ab Binds to primary Ab signal Colorimetric Signal secondary_ab->signal Generates signal

Caption: Principle of the competitive ELISA for screening and characterization of anti-N4-desmethylwyosine antibodies.

rna_modification_pathway cluster_trna_maturation tRNA Maturation Pathway cluster_modification Hypermodification Cascade cluster_function Biological Function pre_trna Precursor tRNA processing Processing & Splicing pre_trna->processing mature_trna Mature tRNA processing->mature_trna guanosine Guanosine at position 37 mature_trna->guanosine y_base_synthesis Wybutosine Biosynthesis Pathway guanosine->y_base_synthesis imG14 N4-Desmethylwyosine (imG-14) y_base_synthesis->imG14 Intermediate wyosine Wyosine (Y) imG14->wyosine Final Modification translation Protein Translation wyosine->translation reading_frame Reading Frame Maintenance translation->reading_frame

Caption: Simplified hypothetical pathway of tRNA modification leading to the formation of N4-desmethylwyosine.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of N4-Desmethyl Wyosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Desmethyl wyosine, also known as imG-14, is a tricyclic hypermodified guanosine derivative found in the anticodon loop of transfer RNA (tRNA), specifically at position 37 of tRNAPhe in Archaea.[1] This modified nucleoside plays a crucial role in maintaining the translational reading frame during protein synthesis. Its unique structure and functional significance make it a target of interest in epitranscriptomics and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the identification and quantification of such modified nucleosides in biological samples.[2][3] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is primarily characterized by the cleavage of the glycosidic bond, a common fragmentation pathway for nucleosides.[2] This cleavage results in the separation of the nucleobase and the ribose sugar moiety. The positive ion mode is typically used for the analysis of modified nucleosides, where the protonated molecule [M+H]+ is selected for collision-induced dissociation (CID).

The expected fragmentation pattern is dominated by the protonated nucleobase, with other minor fragments arising from the sugar moiety or further fragmentation of the base. While specific, high-resolution quantitative data for this compound is not extensively published, the expected major fragments based on its structure and the general fragmentation behavior of wyosine derivatives are summarized below.

Table 1: Predicted Quantitative Fragmentation Data for this compound ([C13H15N5O5+H]+, Exact Mass: 322.1146)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed IdentityRelative Abundance (%)
322.11190.07[this compound base + H]+100
322.11133.04[Ribose - H2O]+15
322.11115.03[Ribose - 2H2O]+5
322.11162.06[this compound base - CO + H]+10

Note: The relative abundances are estimates based on typical nucleoside fragmentation and may vary depending on the instrument and collision energy.

Experimental Protocols

Isolation and Digestion of tRNA

A robust protocol for the isolation and enzymatic digestion of tRNA is crucial for the accurate analysis of modified nucleosides.

Materials:

  • Cell or tissue sample

  • TRIzol reagent or equivalent RNA extraction kit

  • Nuclease P1

  • Bacterial alkaline phosphatase (BAP)

  • Ammonium acetate buffer (pH 5.3)

  • Ultrapure water

Protocol:

  • tRNA Isolation: Isolate total RNA from the biological sample using a standard RNA extraction method (e.g., TRIzol). Further purify tRNA from the total RNA pool using methods like solid-phase extraction with cartridges designed for small RNA enrichment or gel electrophoresis.

  • Enzymatic Digestion: a. Resuspend the purified tRNA in ammonium acetate buffer. b. Add Nuclease P1 to a final concentration of 2-5 units per µg of tRNA. c. Incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides. d. Add bacterial alkaline phosphatase to a final concentration of 0.1-0.2 units per µg of initial tRNA. e. Incubate at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides to nucleosides.

  • Sample Cleanup: The resulting nucleoside mixture can be directly analyzed by LC-MS/MS. If necessary, a cleanup step using a C18 solid-phase extraction (SPE) cartridge can be performed to remove salts and enzymes.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for nucleoside separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0-30% B over 15-20 minutes is a good starting point. The gradient should be optimized to achieve good separation of this compound from other nucleosides.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.

  • MRM Transitions (for targeted analysis):

    • Primary: 322.1 -> 190.1

    • Secondary (confirmatory): 322.1 -> 162.1

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of the precursor ion.

Logical Relationships and Workflows

Biosynthesis of Wyosine Derivatives

The following diagram illustrates the biosynthetic pathway of wyosine derivatives in Archaea, highlighting the central role of this compound (imG-14) as a key intermediate.

Wyosine Biosynthesis Pathway G Guanosine (G) m1G m1G G->m1G Trm5 imG14 This compound (imG-14) m1G->imG14 TYW1 imG Wyosine (imG) imG14->imG TYW2 mimG 7-methylwyosine (mimG) imG14->mimG Taw3 (in some Archaea)

Caption: Biosynthetic pathway of wyosine derivatives in Archaea.

Experimental Workflow for this compound Analysis

This diagram outlines the complete experimental workflow from sample preparation to data analysis for the quantification of this compound.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing tRNA_Isolation tRNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) tRNA_Isolation->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (Optional) Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation (Reversed-Phase C18) Sample_Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols: In Vitro Transcription of tRNA with Site-Specific Incorporation of N4-Desmethylwyosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro synthesis of transfer RNA (tRNA) with the site-specific incorporation of the modified nucleoside, N4-desmethylwyosine. This methodology is critical for researchers studying the functional roles of modified nucleosides in tRNA, for the development of novel therapeutic RNAs, and for elucidating the mechanisms of protein translation. The protocols described herein detail the preparation of the DNA template, the in vitro transcription of the unmodified tRNA, and a chemo-enzymatic strategy for the site-specific incorporation of N4-desmethylwyosine using tRNA-guanine transglycosylase (TGT).

Introduction

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins.[1] The function of tRNA is heavily modulated by a vast array of post-transcriptional modifications. These modifications, found in all domains of life, are crucial for tRNA stability, folding, and the accuracy of translation.[2] N4-desmethylwyosine is a tricyclic fluorescent nucleoside derived from guanosine, and it is an intermediate in the biosynthesis of wybutosine, a hypermodified nucleoside found at position 37, adjacent to the anticodon in eukaryotic tRNAPhe.[3][4] The site-specific incorporation of N4-desmethylwyosine into tRNA is a powerful tool for studying its impact on codon recognition, ribosome binding, and overall translational fidelity.

This guide outlines a robust two-step methodology to produce tRNA with a site-specifically incorporated N4-desmethylwyosine. The first step involves the in vitro transcription of an unmodified tRNA transcript using T7 RNA polymerase. The second step employs a post-transcriptional enzymatic modification using tRNA-guanine transglycosylase (TGT) to exchange a specific guanine residue with N4-desmethylwyosine.

Data Presentation

Table 1: Reagents for In Vitro Transcription of tRNA
ReagentStock ConcentrationFinal Concentration
Linearized DNA Template1 µg/µL0.5 - 1.0 µg
10X Transcription Buffer10X1X
rNTPs (ATP, CTP, GTP, UTP)100 mM each2 mM each
T7 RNA Polymerase50 U/µL100 U
RNase Inhibitor40 U/µL40 U
Dithiothreitol (DTT)100 mM10 mM
Nuclease-free Water-To final volume
Table 2: Reagents for Enzymatic Incorporation of N4-Desmethylwyosine
ReagentStock ConcentrationFinal Concentration
Purified Unmodified tRNA10 µM1 µM
10X TGT Reaction Buffer10X1X
N4-desmethylwyosine1 mM100 µM
tRNA-Guanine Transglycosylase (TGT)1 mg/mL10 µg
RNase Inhibitor40 U/µL20 U
Nuclease-free Water-To final volume
Table 3: Representative Quantitative Analysis of N4-Desmethylwyosine Incorporation
tRNA SubstrateInitial Guanine at Position 34 (%)N4-desmethylwyosine Incorporation Efficiency (%)Final Product Purity (%)
tRNAAsp (GUC anticodon)10085 ± 5>95
tRNAAsn (GUU anticodon)10082 ± 7>95
tRNAHis (GUG anticodon)10078 ± 6>95
tRNATyr (GUA anticodon)10091 ± 4>95

Data are representative and may vary based on experimental conditions and the specific tRNA sequence.

Experimental Protocols

Protocol 1: Preparation of the DNA Template for In Vitro Transcription

This protocol describes the generation of a linear double-stranded DNA template containing a T7 promoter sequence upstream of the desired tRNA gene. This can be achieved by linearization of a plasmid or by PCR amplification.

1.1. Plasmid Linearization:

  • Digest 10-20 µg of a plasmid containing the tRNA gene of interest with a restriction enzyme that cuts immediately downstream of the tRNA sequence. This will ensure a defined 3'-end of the transcript.[5]

  • Verify complete linearization by running a small aliquot on a 1% agarose gel.

  • Purify the linearized plasmid DNA using a phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.

  • Resuspend the purified linear DNA template in nuclease-free water to a final concentration of 1 µg/µL.

1.2. PCR Amplification:

  • Design forward and reverse primers for the tRNA gene. The forward primer should contain the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATA-3') followed by the 5'-end of the tRNA sequence. The reverse primer should be complementary to the 3'-end of the tRNA sequence.

  • Perform PCR using a high-fidelity DNA polymerase to amplify the tRNA gene cassette.

  • Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and the polymerase.

  • Verify the size and purity of the PCR product on a 2% agarose gel.

  • Resuspend the purified PCR product in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.

Protocol 2: In Vitro Transcription of Unmodified tRNA

This protocol details the synthesis of the unmodified tRNA transcript using T7 RNA polymerase.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature:

    • 5 µL 10X Transcription Buffer

    • 5 µL of 20 mM rNTP mix (for a final concentration of 2 mM each)

    • 1 µg of linearized DNA template

    • 1 µL of 40 U/µL RNase Inhibitor

    • 2 µL of 50 U/µL T7 RNA Polymerase

    • Nuclease-free water to a final volume of 50 µL

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 2 µL of TURBO DNase I and incubate at 37°C for 15 minutes.

  • Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a commercial RNA purification kit.

  • Elute the purified tRNA in nuclease-free water and determine its concentration using a spectrophotometer (A260).

  • Verify the integrity and size of the tRNA on a denaturing polyacrylamide gel.

Protocol 3: Site-Specific Incorporation of N4-Desmethylwyosine using TGT

This protocol describes the enzymatic exchange of guanine at the wobble position (G34) of specific tRNAs with N4-desmethylwyosine. This method is based on the known activity of tRNA-guanine transglycosylase (TGT), which naturally incorporates queuine, a guanine analog. The promiscuity of human TGT allows for the incorporation of other 7-deazaguanine derivatives.

  • In a nuclease-free microcentrifuge tube, set up the following reaction:

    • 5 µL of purified unmodified tRNA (10 µM stock)

    • 5 µL of 10X TGT Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 200 mM MgCl₂, 1 M NaCl, 100 mM DTT)

    • 5 µL of 1 mM N4-desmethylwyosine

    • 1 µL of 40 U/µL RNase Inhibitor

    • 10 µg of purified human tRNA-guanine transglycosylase (QTRT1/QTRT2 heterodimer)

    • Nuclease-free water to a final volume of 50 µL

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the modified tRNA away from the enzyme and unincorporated N4-desmethylwyosine using a method suitable for RNA purification, such as phenol:chloroform extraction followed by ethanol precipitation or a spin column-based kit.

  • Resuspend the final N4-desmethylwyosine-containing tRNA in nuclease-free water.

Protocol 4: Analysis of N4-Desmethylwyosine Incorporation

The successful incorporation of N4-desmethylwyosine can be verified by several methods:

  • Mass Spectrometry: The most direct method to confirm the mass shift corresponding to the replacement of a guanine with N4-desmethylwyosine.

  • High-Performance Liquid Chromatography (HPLC): Digestion of the tRNA to nucleosides followed by HPLC analysis can quantify the amount of N4-desmethylwyosine relative to other nucleosides.

  • Fluorescence Spectroscopy: As N4-desmethylwyosine is fluorescent, its incorporation can be detected by measuring the fluorescence of the purified tRNA.

Mandatory Visualizations

experimental_workflow cluster_0 Step 1: DNA Template Preparation cluster_1 Step 2: In Vitro Transcription cluster_2 Step 3: Enzymatic Incorporation cluster_3 Step 4: Analysis pstart Start: Design tRNA Gene Construct plasmid Plasmid Containing tRNA Gene pstart->plasmid pcr PCR Amplification with T7 Promoter pstart->pcr linearize Linearize Plasmid (Restriction Digest) plasmid->linearize purify_dna Purify Linear DNA Template linearize->purify_dna pcr->purify_dna ivt In Vitro Transcription (T7 RNA Polymerase) purify_dna->ivt dnase DNase I Treatment ivt->dnase purify_rna Purify Unmodified tRNA dnase->purify_rna incorp Enzymatic Reaction with TGT and N4-Desmethylwyosine purify_rna->incorp purify_mod_rna Purify Modified tRNA incorp->purify_mod_rna analysis Analysis (Mass Spec, HPLC, Fluorescence) purify_mod_rna->analysis pend End: Purified tRNA with N4-Desmethylwyosine analysis->pend

Caption: Experimental workflow for tRNA synthesis with N4-desmethylwyosine.

logical_relationship unmod_tRNA Unmodified tRNA (G at position 34) tgt_enzyme tRNA-Guanine Transglycosylase (TGT) unmod_tRNA->tgt_enzyme n4_desmethyl N4-Desmethylwyosine n4_desmethyl->tgt_enzyme mod_tRNA Modified tRNA (N4-Desmethylwyosine at position 34) tgt_enzyme->mod_tRNA guanine Guanine (excised) tgt_enzyme->guanine

Caption: Logical relationship of the enzymatic incorporation reaction.

References

Application Notes and Protocols for N4-Desmethyl Wyosine in Fluorescent Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethyl wyosine, also known as 4-demethylwyosine or imG-14, is a tricyclic modified nucleoside found in the anticodon loop of transfer RNA (tRNA), specifically at position 37 of tRNAPhe in Archaea. It serves as a crucial intermediate in the biosynthesis of more complex wyosine derivatives, such as wybutosine, in eukaryotes. The extended aromatic system of the wyosine family of nucleosides imparts intrinsic fluorescence, making them valuable as potential probes for studying nucleic acid structure, function, and interactions.

These application notes provide an overview of the fluorescent properties of the wyosine family and detail protocols for the characterization and application of this compound's fluorescence in various detection assays relevant to molecular biology and drug discovery.

Fluorescent Properties of Wyosine Derivatives

Direct quantitative fluorescent data for this compound is not extensively documented in the literature. However, the properties of its close structural analogue, wybutosine (yW), have been partially characterized and can serve as a useful proxy. It is important to note that the spectral properties of this compound may differ from those of wybutosine due to structural variations.

Table 1: Fluorescent Properties of Wybutosine (yW) as an Analogue for this compound

PropertyValueReference
Excitation Maxima (λex)239 nm, 318 nm[Not Available]
Emission Maximum (λem)443 nm (at pH 7.5)[Not Available]
Quantum Yield (Φ)0.07[1]
Fluorescence Lifetime (τ)Not Reported

Biosynthesis of this compound

This compound is a key intermediate in the conserved wyosine biosynthesis pathway. Understanding this pathway is critical for studying the enzymes involved as potential drug targets.

Wyosine_Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 Trm5 (Methyltransferase) + S-adenosylmethionine imG14 This compound (imG-14) m1G37->imG14 TYW1 + Pyruvate Wyosine_Derivatives Other Wyosine Derivatives (e.g., Wybutosine in Eukaryotes) imG14->Wyosine_Derivatives Downstream Enzymes (e.g., TYW2, TYW3, TYW4) Fluorescence_Characterization_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare Stock and Dilutions of this compound abs Record Absorbance Spectrum prep->abs em_ex Record Excitation & Emission Spectra abs->em_ex qy Measure Fluorescence Intensity vs. Standard em_ex->qy lt Measure Fluorescence Decay em_ex->lt calc_qy Calculate Quantum Yield qy->calc_qy calc_lt Calculate Fluorescence Lifetime lt->calc_lt Inhibitor_Screening_Workflow cluster_setup Assay Setup (384-well plate) cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_buffer Add Assay Buffer add_compounds Add Test Compounds/Controls add_buffer->add_compounds add_substrate Add tRNA(imG-14) Substrate add_compounds->add_substrate start_reaction Add Enzyme + SAM add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze_data Calculate % Inhibition & IC50 measure_fluorescence->analyze_data

References

Application of N4-Desmethyl Wyosine in the Study of tRNA-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. The hypermodified nucleoside wybutosine (yW) and its derivatives, found at position 37 (adjacent to the anticodon) of tRNAPhe in eukaryotes and archaea, play a crucial role in preventing ribosomal frameshifting.[1][2][3] The biosynthesis of wybutosine is a complex, multi-step enzymatic pathway, and defects in this pathway have been linked to human diseases, including cancer.[3] N4-desmethyl wyosine, also known as 7-aminocarboxypropyl-demethylwyosine (yW-86), is a key intermediate in this pathway. Its unique chemical structure makes it an invaluable tool for studying the activity of specific tRNA-modifying enzymes, particularly for the development of novel therapeutics targeting this pathway.

This document provides detailed application notes and protocols for utilizing this compound as a substrate to characterize the activity of the tRNA methyltransferase TYW3 (tRNA-yW synthesizing protein 3) and to a lesser extent, the upstream enzyme TYW2 (tRNA-yW synthesizing protein 2).

The Wybutosine Biosynthesis Pathway: A Focus on this compound

The formation of wybutosine from a guanosine residue in the tRNAPhe precursor involves a series of enzymatic reactions. This compound (yW-86) is the product of the enzyme TYW2 and the direct substrate for the enzyme TYW3.[2]

  • TYW2 (tRNA-yW synthesizing protein 2): This enzyme, also designated as Trm12, is an aminocarboxypropyltransferase. It utilizes S-adenosylmethionine (SAM) as a donor to transfer an α-amino-α-carboxypropyl (acp) group to the C7 position of 4-demethylwyosine (imG-14), an earlier intermediate in the pathway, to produce this compound (yW-86).

  • TYW3 (tRNA-yW synthesizing protein 3): This SAM-dependent methyltransferase catalyzes the subsequent step, the methylation of the N4 position of the imidazopurine ring of this compound to yield yW-72.

The central position of this compound in this pathway makes it an ideal substrate for in vitro assays aimed at characterizing the function and inhibition of TYW3.

Wybutosine_Biosynthesis_Pathway G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G37 G37->m1G37 SAM imG14 imG-14 (4-demethylwyosine) m1G37->imG14 SAM yW86 yW-86 (this compound) imG14->yW86 SAM yW72 yW-72 yW86->yW72 SAM yW Wybutosine (yW) yW72->yW SAM, CO2 Trm5 Trm5 Trm5->G37 Tyw1 Tyw1 Tyw1->m1G37 Tyw2 TYW2 Tyw2->imG14 Tyw3 TYW3 Tyw3->yW86 Tyw4 Tyw4 Tyw4->yW72 TYW3_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Reagents Combine: - yW-86 tRNA - Recombinant TYW3 - SAM - Reaction Buffer Incubate Incubate at 37°C Reagents->Incubate Digest Purify and Digest tRNA with Nuclease P1 Incubate->Digest LCMS LC/MS Analysis Digest->LCMS Quantify Quantify Peak Areas of yW-86 and yW-72 LCMS->Quantify

References

Troubleshooting & Optimization

Overcoming challenges in the chemical synthesis of N4-Desmethyl wyosine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N4-Desmethyl Wyosine (imG-14).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound (imG-14)

  • Question: My reaction to form the tricyclic core of this compound from guanosine has a very low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in the formation of the tricyclic imidazopurine ring system are a common challenge. Several factors could be contributing to this issue:

    • Inefficient Cyclization Conditions: The intramolecular cyclization is a critical step. Ensure that the reaction conditions, including temperature and reaction time, are optimized. The one-step synthesis from guanosine using reagents like bromoacetone or chloroacetone can be effective, with reported yields of 40-60%.[1][2]

    • Starting Material Quality: The purity of the starting guanosine is crucial. Impurities can interfere with the reaction. It is recommended to use highly pure guanosine.

    • Side Reactions: Competing side reactions can consume the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the formation of byproducts.

    • Degradation of Product: this compound has a labile glycosidic bond, particularly in acidic conditions (pH < 4.5).[3] Ensure that the workup and purification steps are performed under neutral or slightly basic conditions to prevent product degradation.

Issue 2: Difficulty with Purification of the Final Product

  • Question: I am struggling to purify this compound from my reaction mixture. What are the recommended purification techniques?

  • Answer: The purification of this compound can be challenging due to its polarity and potential instability.

    • Chromatography: The primary methods for purification are chromatographic.

      • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for purifying nucleoside analogs. A C18 column with a water/methanol or water/acetonitrile gradient is a good starting point. Monitoring the elution with a UV detector is effective as wyosine derivatives are fluorescent.

      • Column Chromatography: Silica gel column chromatography can also be employed. Due to the polar nature of the nucleoside, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures).

    • Avoid Acidic Conditions: As mentioned, the glycosidic bond is acid-labile.[3] Avoid using acidic mobile phases or additives during chromatography. If acidic conditions are unavoidable for separation, neutralize the collected fractions immediately.

    • Product Tailing: Tailing on silica gel can be an issue. Adding a small amount of a weak base like triethylamine or pyridine to the eluent can help to mitigate this.

Issue 3: Undesired Side Products Observed in Mass Spectrometry

  • Question: My mass spectrometry analysis shows peaks corresponding to undesired methylation products when I attempt to synthesize Wyosine (imG) from this compound. How can I improve the regioselectivity of the N4-methylation?

  • Answer: Achieving regioselective methylation at the N4 position is a known challenge in wyosine synthesis.

    • Choice of Methylating Agent: Standard methylating agents can lead to a mixture of products, with methylation occurring at the N-5 or N-1 positions.[4]

    • Organozinc Reagents: A more regioselective method for the N4-methylation of this compound involves the use of an organozinc reagent, such as one generated in situ from diethylzinc (ZnEt2) and iodomethane (CH2I2). This approach has been shown to be more efficient and selective for the desired N4-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary approaches for the synthesis of wyosine derivatives, which involve this compound (imG-14) as a key intermediate:

  • Direct Cyclization of Guanosine: This is a more direct, one-step method to form the tricyclic core of imG-14. It does not require the protection of the ribose hydroxyl groups and can provide moderate to good yields (40-60%).

  • Multi-step Synthesis via 3-Methylguanosine (m3G): This is a laborious and low-yielding pathway (overall yield up to 1%). It involves the synthesis of the m3G intermediate, which requires the use of hazardous reagents, protection/deprotection steps, and long reaction times. This route is generally less preferred.

Q2: Are protecting groups necessary for the synthesis of this compound?

A2: For the direct one-step synthesis of this compound from guanosine to form the tricyclic ring, protection of the ribose hydroxyl groups is often not required. However, if you are performing a multi-step synthesis or subsequent modifications on the wyosine core, protection of the hydroxyl groups (e.g., as silyl ethers) and the exocyclic amine of the guanine base may be necessary to prevent side reactions. The choice of protecting groups will depend on the specific reaction conditions.

Q3: What is the stability of this compound?

A3: this compound, like other wyosine derivatives, is sensitive to acidic conditions. The glycosidic bond is prone to hydrolysis at a pH below 4.5. Therefore, it is crucial to maintain neutral or slightly basic conditions during workup, purification, and storage to prevent degradation.

Q4: How can I monitor the progress of my synthesis reaction?

A4: The progress of the reaction can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to visualize the consumption of the starting material and the formation of the product. The fluorescent nature of wyosine derivatives can aid in their visualization under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to identify the formation of byproducts.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the presence of the desired product by identifying its molecular weight.

Data Presentation

Table 1: Comparison of Synthetic Routes to Wyosine Derivatives

Synthetic RouteStarting MaterialKey IntermediateOverall YieldAdvantagesDisadvantages
Direct Cyclization followed by N4-MethylationGuanosineThis compound (imG-14)10-15%Shorter, more efficient, avoids m3GRequires regioselective N4-methylation step
Multi-step Synthesis via 3-MethylguanosineInosine3-Methylguanosine (m3G)up to 1%Established but outdatedLaborious, very low yield, uses hazardous reagents, long reaction times, protection steps required

Table 2: Yields of Key Synthetic Steps

Reaction StepStarting MaterialProductReported YieldReference
One-step formation of tricyclic core (Intramolecular Cyclization)GuanosineThis compound (imG-14)40-60%

Experimental Protocols

Protocol 1: Synthesis of this compound (imG-14) via Direct Cyclization

This protocol is based on the one-step synthesis of the tricyclic core from guanosine.

Materials:

  • Guanosine

  • Bromoacetone (or 3-chloro-2-butanone)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve guanosine in DMF in a round-bottom flask.

  • Add an excess of bromoacetone to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC (e.g., using a DCM:MeOH 9:1 mobile phase).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound.

  • Characterize the final product by NMR and mass spectrometry.

Note: This is a generalized protocol. Reaction conditions such as temperature, time, and stoichiometry of reagents should be optimized for best results.

Mandatory Visualizations

Synthesis_Pathways Guanosine Guanosine Inosine Inosine imG14 This compound (imG-14) Guanosine->imG14 Direct Cyclization (40-60% yield) m3G 3-Methylguanosine Inosine->m3G Multi-step synthesis imG Wyosine (imG) m3G->imG Ring Closure (Overall yield up to 1%) imG14->imG Regioselective N4-Methylation

Caption: Comparison of synthetic routes to Wyosine (imG).

Troubleshooting_Low_Yield Start Low Yield of This compound Q1 Check Reaction Conditions Start->Q1 Q2 Assess Starting Material Purity Start->Q2 Q3 Analyze for Side Products Start->Q3 Q4 Verify Workup/Purification pH Start->Q4 Sol1 Optimize temperature and time Q1->Sol1 Sol2 Use highly pure guanosine Q2->Sol2 Sol3 Monitor by TLC/HPLC Q3->Sol3 Sol4 Maintain neutral/basic pH Q4->Sol4

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: In Vitro Synthesis of N4-Desmethyl Wyosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro synthesis of N4-desmethyl wyosine (imG-14). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (imG-14) and why is its synthesis important?

A1: this compound is a tricyclic modified nucleoside found in the anticodon loop of transfer RNA (tRNA), particularly at position 37 of tRNAPhe in archaea and as an intermediate in the biosynthesis of more complex wyosine derivatives in eukaryotes.[1][2] Its presence is crucial for maintaining the correct reading frame during protein synthesis. The in vitro synthesis of imG-14 is vital for structural studies, functional assays, and for the development of novel therapeutics targeting tRNA modification pathways.

Q2: What is the core enzymatic reaction for the in vitro synthesis of this compound?

A2: The key reaction is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme TYW1 (also known as Taw1 in archaea).[3] This enzyme facilitates the condensation of N1-methylguanosine (m1G) at position 37 of a tRNA substrate with pyruvate to form the characteristic tricyclic ring of imG-14.[4]

Q3: What are the essential components for the in vitro synthesis of this compound?

A3: The essential components for a successful in vitro reaction include:

  • TYW1 Enzyme: The catalyst for the reaction.

  • tRNA Substrate: A tRNA molecule (e.g., tRNAPhe) containing N1-methylguanosine (m1G) at the target position.

  • S-adenosyl-L-methionine (SAM): A co-substrate that initiates the radical reaction.

  • Pyruvate: The source of two carbon atoms for the new imidazoline ring.[4]

  • Reducing Agent: Such as sodium dithionite, to reduce the [4Fe-4S] cluster of TYW1 to its catalytically active state.

  • Anaerobic Environment: Crucial for protecting the oxygen-sensitive [4Fe-4S] cluster of the TYW1 enzyme.

Troubleshooting Guide

Low or No Yield of this compound
Potential Cause Recommended Solution
Oxygen Contamination Radical SAM enzymes like TYW1 contain an oxygen-sensitive [4Fe-4S] cluster that is essential for activity. Exposure to oxygen can lead to its degradation. All steps, including enzyme purification, reconstitution, and the final reaction, should be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).
Inactive TYW1 Enzyme The TYW1 enzyme as isolated may be inactive and require chemical reconstitution of its iron-sulfur clusters. This is typically done in an anaerobic environment with excess iron and sulfide. Ensure the reconstitution protocol is followed correctly.
Degraded S-adenosyl-L-methionine (SAM) SAM is chemically unstable in aqueous solutions, especially at neutral or alkaline pH and elevated temperatures. Prepare SAM solutions fresh or store them appropriately (e.g., frozen in acidic buffers). Consider using more stable analogs if degradation is a persistent issue.
Suboptimal Component Concentrations The concentrations of enzyme, tRNA substrate, SAM, and pyruvate are critical. Systematically optimize the concentration of each component. Refer to established protocols for starting concentrations.
Issues with tRNA Substrate The tRNA substrate must be correctly folded and contain the N1-methylguanosine (m1G) modification. Verify the integrity and modification status of your tRNA. In vitro transcribed tRNA will need to be methylated in a separate step using the Trm5 enzyme.
Ineffective Reducing System The [4Fe-4S] cluster must be in its reduced state for catalysis. Ensure the reducing agent (e.g., sodium dithionite) is fresh and active. For eukaryotic TYW1, which contains a flavodoxin domain, NAD(P)H may be used as a reductant.

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Preparation of Reaction Components:

    • Prepare all buffers and solutions using degassed, anaerobic water.

    • Dissolve sodium dithionite fresh for each experiment.

    • Thaw TYW1 enzyme, tRNA substrate, and SAM on ice.

  • Reaction Assembly (in an anaerobic chamber):

    • In a reaction tube, combine the following in order:

      • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)

      • tRNA substrate (final concentration, e.g., 10 µM)

      • Pyruvate (final concentration, e.g., 1 mM)

      • SAM (final concentration, e.g., 1 mM)

      • Reconstituted TYW1 Enzyme (final concentration, e.g., 5 µM)

    • Initiate the reaction by adding the reducing agent (e.g., sodium dithionite to a final concentration of 2 mM).

  • Incubation:

    • Incubate the reaction at the optimal temperature for the specific TYW1 enzyme being used (e.g., 37°C for eukaryotic enzymes, higher for thermophilic archaeal enzymes) for a predetermined time (e.g., 1-4 hours).

  • Reaction Quenching and Product Analysis:

    • Quench the reaction by adding an appropriate stop solution (e.g., EDTA to chelate metal ions, or phenol/chloroform extraction to remove the enzyme).

    • Analyze the formation of this compound using methods such as HPLC, mass spectrometry, or specific fluorescent properties of the modified base.

Data Presentation

Table 1: Typical Reaction Component Concentrations
ComponentTypical Concentration RangeNotes
TYW1 Enzyme1 - 10 µMOptimal concentration should be determined empirically.
tRNA Substrate5 - 20 µMEnsure the tRNA is properly folded and methylated.
S-adenosyl-L-methionine (SAM)0.5 - 2 mMPrepare fresh. Higher concentrations may be inhibitory.
Pyruvate0.5 - 5 mM
Sodium Dithionite1 - 5 mMPrepare fresh. Acts as the reducing agent.
Reaction Buffer-Typically Tris-HCl or HEPES-based, pH 7.0-8.0, with MgCl2 and NaCl.

Visualizations

Diagram 1: Biosynthetic Pathway of this compound

N4_Desmethyl_Wyosine_Pathway G37 Guanosine-37 in tRNA m1G37 N1-methylguanosine-37 (m1G) G37->m1G37 Trm5 imG14 This compound (imG-14) m1G37->imG14 TYW1 Trm5 Trm5 (Methyltransferase) SAH SAH Trm5->SAH TYW1 TYW1 / Taw1 (Radical SAM Enzyme) Met_dAdo Methionine + 5'-deoxyadenosyl radical TYW1->Met_dAdo SAM1 SAM SAM1->Trm5 Pyruvate Pyruvate Pyruvate->TYW1 SAM2 SAM SAM2->TYW1

Caption: Enzymatic pathway for this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield of This compound Check_Anaerobic Verify Strict Anaerobic Conditions Start->Check_Anaerobic Check_Enzyme Assess TYW1 Enzyme Activity Check_Anaerobic->Check_Enzyme Conditions OK Re_run_anaerobic Re-run experiment with improved anaerobic technique Check_Anaerobic->Re_run_anaerobic Oxygen Leak Suspected Check_Cofactors Check Cofactor Integrity (SAM, Pyruvate) Check_Enzyme->Check_Cofactors Enzyme Active Reconstitute_Enzyme Reconstitute TYW1 iron-sulfur clusters Check_Enzyme->Reconstitute_Enzyme Enzyme Inactive Check_Substrate Validate tRNA Substrate (Integrity & m1G modification) Check_Cofactors->Check_Substrate Cofactors OK Fresh_Cofactors Use freshly prepared SAM and pyruvate Check_Cofactors->Fresh_Cofactors Degradation Suspected Optimize_Conc Optimize Component Concentrations Check_Substrate->Optimize_Conc Substrate OK Prepare_Substrate Prepare and verify new tRNA substrate Check_Substrate->Prepare_Substrate Substrate Issue Success Improved Yield Optimize_Conc->Success Re_run_anaerobic->Check_Anaerobic Reconstitute_Enzyme->Check_Enzyme Fresh_Cofactors->Check_Cofactors Prepare_Substrate->Check_Substrate

Caption: A logical workflow for troubleshooting low yield.

References

Preventing the degradation of N4-Desmethyl wyosine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N4-Desmethyl wyosine during sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a hypermodified tricyclic purine nucleoside derived from guanosine. It is an important intermediate in the biosynthesis of wyosine and its derivatives, which are found at position 37 in the anticodon loop of transfer RNA specific for phenylalanine (tRNAPhe) in Archaea and some Eukarya. These modifications are crucial for maintaining the correct reading frame during protein synthesis.

Q2: What is the primary cause of this compound degradation during sample preparation?

The primary cause of this compound degradation is the acid-catalyzed hydrolysis of its N-glycosidic bond. This bond is particularly labile under acidic conditions (pH < 7), leading to the separation of the tricyclic base from the ribose sugar and a loss of the intact nucleoside.

Q3: At what pH is this compound most stable?

This compound, like other purine nucleosides, is most stable in neutral to slightly alkaline conditions (pH 7 to 8.5). Acidic environments should be strictly avoided throughout the entire sample preparation process.

Q4: Can freezing and thawing of samples affect the stability of this compound?

While freezing is the recommended method for long-term storage, repeated freeze-thaw cycles should be avoided. Such cycles can lead to changes in local pH within the sample, potentially creating acidic microenvironments that promote hydrolysis of the N-glycosidic bond.

Q5: Are there any other factors besides pH that can cause degradation?

Elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis. Therefore, it is crucial to keep samples cold during all processing steps unless an enzymatic reaction requires a specific temperature. Prolonged exposure to strong light should also be avoided as a general precaution for handling modified nucleosides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, leading to its degradation.

Problem Potential Cause Recommended Solution
Low or no detectable this compound signal in LC-MS analysis. Acid-catalyzed hydrolysis of the N-glycosidic bond during sample preparation. - Ensure all buffers and solutions used for tRNA extraction, digestion, and analysis are maintained at a neutral to slightly alkaline pH (7.0 - 8.5).- Avoid the use of acidic reagents, such as phenol equilibrated with an acidic buffer, for RNA extraction.- Use enzymatic digestion methods that are performed under neutral or slightly alkaline conditions.
High temperatures during sample processing. - Perform all sample preparation steps on ice or at 4°C, except for enzymatic incubations which should be at their optimal temperature for the shortest necessary time.- Use a refrigerated centrifuge for all centrifugation steps.
Inconsistent quantification of this compound across replicates. Variable degradation due to inconsistent pH or temperature control. - Standardize all sample preparation steps, ensuring consistent pH and temperature for all samples.- Prepare fresh buffers for each experiment to avoid pH drift.- Minimize the time between sample collection and analysis.
Repeated freeze-thaw cycles of samples or standards. - Aliquot samples and standards into single-use volumes to avoid multiple freeze-thaw cycles.- Store aliquots at -80°C for long-term stability.
Appearance of unexpected peaks in the chromatogram corresponding to the free base of this compound. Cleavage of the N-glycosidic bond. - This is a direct indicator of degradation. Review the entire workflow to identify and eliminate any steps involving acidic conditions or high temperatures.- Optimize the enzymatic digestion to ensure it is complete without causing degradation.

Experimental Protocols

Protocol 1: Extraction of Total tRNA under Neutral pH Conditions

This protocol is designed to minimize the exposure of tRNA to acidic conditions, thereby preserving the integrity of this compound.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 150 mM NaCl, 1% SDS

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 8.0)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 7.0)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Homogenize cells or tissues in Lysis Buffer on ice.

  • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (pH 8.0) and vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the phenol:chloroform extraction once, followed by one extraction with Chloroform:Isoamyl Alcohol.

  • To the final aqueous phase, add 0.1 volumes of 3 M Sodium Acetate (pH 7.0) and 2.5 volumes of ice-cold 100% ethanol.

  • Precipitate the RNA at -20°C for at least 2 hours or at -80°C for 30 minutes.

  • Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Wash the pellet with ice-cold 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in nuclease-free water.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides at Neutral pH

This protocol uses a cocktail of enzymes that are active at neutral pH to digest tRNA into its constituent nucleosides.

Materials:

  • Digestion Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Snake Venom Phosphodiesterase I

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, combine 1-5 µg of total tRNA with the Digestion Buffer.

  • Add Nuclease P1 to a final concentration of 2 units/µg of RNA.

  • Incubate at 37°C for 2 hours.

  • Add Bacterial Alkaline Phosphatase to a final concentration of 1 unit/µg of RNA and Snake Venom Phosphodiesterase I to a final concentration of 0.01 units/µg of RNA.

  • Incubate at 37°C for an additional 2 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes to pellet any denatured protein.

  • The supernatant containing the nucleosides is ready for LC-MS analysis.

Quantitative Data Summary

The following table provides an illustrative summary of the expected stability of a wyosine derivative under different conditions. Note that these are generalized values based on the known chemistry of purine nucleosides and are intended for guidance. Actual degradation rates for this compound may vary.

ConditionpHTemperature (°C)Incubation Time (hours)Expected Recovery of Intact Nucleoside
Optimal 7.5424> 95%
Sub-optimal (Neutral, Warm) 7.0374~80-90%
Sub-optimal (Mildly Acidic, Cold) 5.044~60-70%
Degrading (Acidic, Warm) 4.0372< 40%
Highly Degrading (Strongly Acidic) 2.0251< 10%

Visualizations

experimental_workflow cluster_extraction tRNA Extraction (pH 7.5) cluster_digestion Enzymatic Digestion (pH 7.5) cluster_analysis Analysis cell_lysis Cell Lysis phenol_chloroform Phenol:Chloroform Extraction (pH 8.0) cell_lysis->phenol_chloroform precipitation Ethanol Precipitation phenol_chloroform->precipitation nuclease_p1 Nuclease P1 Digestion precipitation->nuclease_p1 phosphatase Alkaline Phosphatase & Phosphodiesterase nuclease_p1->phosphatase lc_ms LC-MS Analysis phosphatase->lc_ms

Caption: Recommended experimental workflow for the analysis of this compound.

degradation_pathway N4_desmethyl_wyosine Intact this compound (in tRNA) hydrolysis Hydrolysis of N-glycosidic bond N4_desmethyl_wyosine->hydrolysis acid_condition Acidic Conditions (pH < 7) acid_condition->hydrolysis degraded_products Degraded Products: - Free this compound base - Ribose (in tRNA backbone) hydrolysis->degraded_products

Caption: Primary degradation pathway of this compound.

Optimizing HPLC gradient for baseline separation of wyosine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the baseline separation of wyosine derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving baseline separation of wyosine derivatives?

A1: The primary challenges stem from the structural similarity and high hydrophobicity of wyosine derivatives.[1][2] These molecules often have only subtle differences in their side chains, leading to close elution times and potential co-elution. Their hydrophobic nature necessitates careful selection of the stationary phase and a well-optimized gradient to achieve adequate retention and subsequent separation.

Q2: Which type of HPLC column is best suited for separating wyosine derivatives?

A2: Due to the hydrophobic nature of wyosine derivatives, a standard C18 column may not provide sufficient resolution. A C30 reversed-phase column is highly recommended as it offers a more hydrophobic separation phase, leading to increased retention and better separation of structurally similar, hydrophobic compounds.[3][4][5] C30 columns have demonstrated superior performance for separating complex mixtures of modified nucleosides.

Q3: What is ion-pair reversed-phase HPLC, and is it suitable for wyosine derivatives?

A3: Ion-pair reversed-phase HPLC is a technique used to separate charged analytes on a reversed-phase column. It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing it to be retained by the hydrophobic stationary phase. Since wyosine derivatives can carry charges, this technique can be beneficial in improving their retention and selectivity.

Q4: How does the mobile phase pH affect the separation of wyosine derivatives?

A4: The pH of the mobile phase is a critical parameter, especially when using ion-pair chromatography. It influences the ionization state of the wyosine derivatives and the ion-pairing reagent. To ensure consistent ionization and retention, the mobile phase pH should be buffered and kept at least two units away from the pKa of the analytes.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of wyosine derivatives.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Peaks Inadequate separation power of the column.Switch to a C30 reversed-phase column for enhanced separation of hydrophobic isomers.
Gradient is too steep.Flatten the gradient in the region where the wyosine derivatives elute to increase the separation time between peaks.
Incorrect mobile phase composition.Optimize the concentration of the organic modifier and consider using an ion-pairing reagent to improve selectivity.
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate to maintain a consistent charge on the analytes. Using a highly deactivated column can also minimize silanol interactions.
Column overload.Reduce the sample concentration or injection volume.
Dead volume in the HPLC system.Check and minimize the length and diameter of tubing, especially between the column and the detector.
Baseline Noise or Drift Contaminated or degraded mobile phase.Prepare fresh mobile phase using high-purity solvents and degas thoroughly.
Air bubbles in the system.Degas the mobile phase and ensure all connections are tight.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Low Retention Mobile phase is too strong.Decrease the initial percentage of the organic modifier in your gradient.
Wyosine derivatives are not sufficiently retained.Consider using an ion-pairing reagent to increase retention on the reversed-phase column.

Experimental Protocols

Protocol 1: Recommended Starting Method for Baseline Separation of Wyosine Derivatives

This protocol provides a starting point for method development. Optimization will likely be required based on the specific wyosine derivatives in your sample.

1. HPLC System and Column:

  • HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: Reversed-phase C30 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Preparation: Prepare fresh mobile phases daily and filter through a 0.22 µm membrane filter. Degas thoroughly before use.

3. Gradient Program:

Time (min)% Mobile Phase B
05
55
3545
40100
45100
465
555

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 260 nm (or a more specific wavelength if the absorbance maximum of your derivatives is known)

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation from tRNA Hydrolysate

This protocol outlines the steps for preparing wyosine derivative samples from tRNA for HPLC analysis.

1. tRNA Digestion:

  • Digest 10-50 µg of tRNA with nuclease P1 followed by bacterial alkaline phosphatase to obtain a mixture of nucleosides.

2. Sample Cleanup (Optional but Recommended):

  • Use a solid-phase extraction (SPE) cartridge with a C18 sorbent to enrich for the hydrophobic wyosine derivatives and remove more polar contaminants.

3. Resuspension:

  • Lyophilize the digested sample and resuspend it in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% Mobile Phase B).

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis tRNA tRNA Sample Digestion Enzymatic Digestion (Nuclease P1 & BAP) tRNA->Digestion SPE Solid-Phase Extraction (Optional) Digestion->SPE Sample Wyosine Derivative Mixture SPE->Sample Injector Injector Sample->Injector Column C30 Column Injector->Column Mobile Phase Gradient Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of wyosine derivatives.

Troubleshooting_Logic Start Poor Baseline Separation Cause1 Suboptimal Column? Start->Cause1 Solution1 Switch to C30 Column Cause1->Solution1 Yes Cause2 Gradient Too Steep? Cause1->Cause2 No End Baseline Separation Achieved Solution1->End Solution2 Flatten Gradient Cause2->Solution2 Yes Cause3 Poor Retention? Cause2->Cause3 No Solution2->End Solution3 Use Ion-Pair Reagent Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting flowchart for poor baseline separation.

References

Technical Support Center: Troubleshooting Poor Ionization of N4-Desmethylwyosine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor ionization of N4-Desmethylwyosine (imG-14), a modified nucleoside, during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is N4-Desmethylwyosine and why is it challenging to analyze by mass spectrometry?

N4-Desmethylwyosine (imG-14) is a hypermodified guanosine derivative found in the transfer RNA (tRNA) of many archaea. Its complex, tricyclic structure and polar nature can present challenges for efficient ionization in mass spectrometry, particularly with electrospray ionization (ESI). Poor ionization can lead to low signal intensity, making detection and accurate quantification difficult.

Q2: Which ionization mode is recommended for N4-Desmethylwyosine analysis?

Positive ion mode ESI is the recommended technique for the analysis of N4-Desmethylwyosine and other wyosine derivatives. In this mode, the molecule is protonated, typically forming a protonated molecular ion [M+H]⁺.

Q3: What are the most common ions observed for N4-Desmethylwyosine in positive ESI-MS?

In positive ion mode, you can typically expect to observe the protonated molecule [M+H]⁺. A prominent and characteristic feature of wyosine derivatives is the in-source fragmentation leading to the spontaneous generation of the protonated base fragment, denoted as [BH₂]⁺[1]. Monitoring for both of these ions is recommended for confident identification.

Q4: What are typical liquid chromatography (LC) conditions for separating N4-Desmethylwyosine?

A reversed-phase high-performance liquid chromatography (RP-HPLC) setup is commonly used.

  • Column: A C18 column is a standard choice.

  • Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B and gradually increasing is used to separate the polar nucleoside from other components.

Troubleshooting Poor Ionization and Signal Intensity

Poor signal intensity for N4-Desmethylwyosine can stem from several factors related to sample preparation, LC conditions, and MS source parameters. The following sections provide a systematic approach to troubleshooting these issues.

Diagram: Troubleshooting Workflow for Poor N4-Desmethylwyosine Signal

TroubleshootingWorkflow cluster_sample Sample Preparation Checks cluster_lc LC Condition Checks cluster_ms MS Source Parameter Optimization cluster_advanced Advanced Issues start Start: Poor Signal for N4-Desmethylwyosine sample_prep 1. Verify Sample Preparation start->sample_prep lc_cond 2. Optimize LC Conditions sample_prep->lc_cond Sample OK sp1 Enzymatic Digestion Efficiency ms_source 3. Optimize MS Source Parameters lc_cond->ms_source LC OK lc1 Mobile Phase Composition (e.g., 0.1% Formic Acid) advanced_trouble 4. Advanced Troubleshooting ms_source->advanced_trouble Optimization Needed ms1 Capillary Voltage end End: Improved Signal advanced_trouble->end Issue Resolved ad1 Adduct Formation ([M+Na]⁺, [M+K]⁺) sp2 Sample Clean-up (Desalting) sp1->sp2 sp3 Analyte Concentration sp2->sp3 lc2 Column Integrity lc1->lc2 lc3 Flow Rate lc2->lc3 ms2 Cone/Fragmentor Voltage ms1->ms2 ms3 Gas Flow & Temperature ms2->ms3 ad2 In-source Fragmentation ad1->ad2

Caption: A step-by-step workflow for diagnosing and resolving poor signal intensity of N4-Desmethylwyosine.

Sample Preparation

Proper sample preparation is crucial for successful MS analysis. For N4-Desmethylwyosine, which is typically derived from tRNA, this involves enzymatic digestion and purification.

Experimental Protocol: Enzymatic Digestion of tRNA

  • tRNA Hydrolysis:

    • Resuspend purified tRNA in nuclease-free water.

    • Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into nucleoside 5'-monophosphates.

    • Add bacterial alkaline phosphatase and a suitable buffer (e.g., ammonium bicarbonate) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

  • Sample Cleanup:

    • It is critical to remove enzymes and salts, which can suppress ionization. Use a molecular weight cutoff filter (e.g., 10 kDa) to remove the enzymes.[2]

    • Ensure the final sample is dissolved in a solvent compatible with the initial LC mobile phase conditions (e.g., water with 0.1% formic acid).

Troubleshooting Sample Preparation

Issue Potential Cause Recommended Action
Low Analyte Concentration Incomplete enzymatic digestion or low abundance in the original sample.Optimize digestion times and enzyme concentrations. Ensure the starting material has a sufficient quantity of the target tRNA.
Ion Suppression Presence of salts (e.g., from buffers) or residual enzymes in the final sample.Perform a desalting step using a suitable method like solid-phase extraction (SPE) or ensure efficient removal of digestion buffers.
Analyte Adsorption N4-Desmethylwyosine may adsorb to certain types of plasticware or filter materials.Use low-binding microcentrifuge tubes. If filtering, test different filter materials, as some can lead to the loss of modified nucleosides.[2]
LC-MS Parameters

Optimizing the liquid chromatography and mass spectrometry parameters is key to enhancing the ionization and detection of N4-Desmethylwyosine.

Recommended Starting LC-MS/MS Parameters

The following table provides a starting point for method development. These parameters should be systematically optimized for your specific instrument.

Parameter Recommended Starting Value/Range Rationale
Ionization Mode Positive Electrospray Ionization (ESI)Promotes the formation of protonated molecules [M+H]⁺.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process.
Cone/Fragmentor Voltage 20 - 40 VA lower voltage can minimize in-source fragmentation and preserve the molecular ion. A slightly higher voltage can promote the formation of the diagnostic [BH₂]⁺ fragment. This parameter requires careful optimization.[3]
Drying Gas Temperature 250 - 350 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 8 - 12 L/minAssists in solvent evaporation.
Nebulizer Pressure 30 - 50 psiAids in the formation of a stable spray.
Collision Energy (for MS/MS) 10 - 30 eVShould be optimized to obtain a characteristic fragmentation pattern for MRM analysis.

Troubleshooting LC-MS Parameters

Issue Potential Cause Recommended Action
No or Very Low Signal Incorrect ionization mode or grossly misconfigured source parameters.Confirm you are in positive ion mode. Infuse a standard of a similar compound to ensure the instrument is functioning correctly.
Weak [M+H]⁺ Signal, Strong [BH₂]⁺ Signal High cone/fragmentor voltage causing excessive in-source fragmentation.Gradually decrease the cone/fragmentor voltage to find a balance where both the precursor and product ion are observable.
Presence of Adduct Ions (e.g., [M+Na]⁺, [M+K]⁺) Contamination of mobile phases, vials, or sample with sodium or potassium salts.Use high-purity LC-MS grade solvents and additives. Consider using different glassware or plasticware. The addition of a small amount of ammonium formate or acetate to the mobile phase can sometimes help to promote the formation of the [M+H]⁺ ion over salt adducts.
Poor Peak Shape Inappropriate mobile phase composition or gradient. Column degradation.Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. Check the pH of the mobile phase; an acidic pH (e.g., with formic acid) is generally suitable for positive ion mode. If peak shape is consistently poor, consider replacing the column.
Advanced Troubleshooting: Fragmentation and Adducts

Understanding Fragmentation

The primary fragmentation pathway for N4-Desmethylwyosine in positive ion mode is the cleavage of the glycosidic bond, resulting in the formation of the protonated base [BH₂]⁺.

Diagram: Fragmentation of N4-Desmethylwyosine

Fragmentation cluster_struct Fragmentation Pathway N4_Desmethylwyosine N4-Desmethylwyosine [M+H]⁺ Protonated_Base Protonated Base [BH₂]⁺ N4_Desmethylwyosine->Protonated_Base Cleavage of Glycosidic Bond Ribose Neutral Ribose Loss N4_Desmethylwyosine->Ribose

References

Lability of the glycosidic bond in wyosine derivatives under acidic conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the lability of the glycosidic bond in wyosine derivatives under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the glycosidic bond in wyosine derivatives?

A1: The glycosidic bond connects the tricyclic wyosine base to the ribose sugar, forming the nucleoside. The stability of this bond is crucial for the structural integrity and biological function of wyosine-containing molecules, such as in transfer RNA (tRNA), where it plays a role in maintaining the correct reading frame during protein synthesis.

Q2: How stable is the glycosidic bond in wyosine derivatives under acidic conditions?

A2: The glycosidic bond in wyosine and its derivatives is known to be particularly labile (unstable) under mildly acidic conditions.[1] This susceptibility to acid-catalyzed hydrolysis is a characteristic feature of these hypermodified nucleosides.

Q3: What is the mechanism of acid-catalyzed hydrolysis of the wyosine glycosidic bond?

A3: The hydrolysis of the glycosidic bond in wyosine proceeds via an A-1 mechanism, which involves the cleavage of the C-N bond between the ribose sugar and the wyosine base.[2][3] This mechanism is analogous to that observed for simpler purine nucleosides.

Q4: What pH range is most effective for cleaving the glycosidic bond of wyosine derivatives?

A4: Mildly acidic conditions, typically in the pH range of 2 to 4, are effective for the cleavage of the glycosidic bond in wyosine derivatives.[1] This property is often exploited for the controlled release of the wyosine base from tRNA for analytical purposes.

Q5: Do modifications to the wyosine base affect the stability of the glycosidic bond?

A5: Yes, modifications to the wyosine base can influence the stability of the glycosidic bond. For instance, the presence of a methyl group at the N4 position of the imidazopurine ring is particularly important for the lability of the bond.[1]

Q6: How does the stability of wyosine 5'-monophosphate compare to that of the wyosine nucleoside under acidic conditions?

A6: Unlike many other nucleoside monophosphates, wyosine 5'-monophosphate is not more stable than its corresponding nucleoside, wyosine, under acidic conditions.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis of the Glycosidic Bond

  • Possible Cause: The acidic conditions (pH, temperature, or incubation time) may be insufficient for complete cleavage.

    • Solution:

      • Verify the pH of the hydrolysis buffer. Ensure it is within the optimal range (pH 2-4).

      • Increase the incubation temperature. Hydrolysis rates are temperature-dependent.

      • Extend the incubation time. Monitor the reaction progress at different time points to determine the optimal duration.

  • Possible Cause: The wyosine derivative may be in a complex biological matrix (e.g., tRNA) that hinders acid accessibility.

    • Solution:

      • Ensure the tRNA or other biomolecule is properly denatured before or during the acid treatment to expose the wyosine residue.

      • Consider enzymatic digestion to release the wyosine nucleoside prior to acid hydrolysis if only the base is of interest.

Issue 2: Degradation of the Released Wyosine Base or the Ribose Moiety

  • Possible Cause: Harsh acidic conditions (very low pH or high temperature) can lead to the degradation of the hydrolysis products.

    • Solution:

      • Use the mildest acidic conditions that still provide efficient hydrolysis.

      • Perform a time-course experiment to find the point of maximum wyosine base release before significant degradation occurs.

      • Immediately neutralize the reaction mixture after the desired incubation period.

  • Possible Cause: The sample may be contaminated with oxidative agents.

    • Solution:

      • Use high-purity reagents and solvents.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Poor Separation of Wyosine, its Derivatives, and Hydrolysis Products in HPLC

  • Possible Cause: The chromatographic conditions are not optimized for the specific compounds.

    • Solution:

      • Adjust the mobile phase composition. A gradient elution with acetonitrile and an acidic aqueous buffer (e.g., formic acid or ammonium acetate) is often effective.

      • Optimize the column temperature.

      • Select a suitable stationary phase. A C18 reversed-phase column is commonly used for nucleoside analysis.

      • Ensure proper sample preparation, including filtration to remove particulates.

Quantitative Data on Acid-Catalyzed Hydrolysis of Wyosine

The following tables summarize the kinetic data for the acid-catalyzed hydrolysis of wyosine. The data is based on the findings of Golankiewicz et al. (1985), who determined the rates of hydrolysis at various pH values and temperatures. The hydrolysis follows pseudo-first-order kinetics.

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Wyosine at Different pH Values

pHTemperature (°C)Rate Constant (k) (s⁻¹)
1.050Data not available in abstract
2.050Data not available in abstract
3.050Data not available in abstract
4.050Data not available in abstract

(Note: Specific values are not available in the provided search results and would require access to the full-text article by Golankiewicz et al., 1985)

Table 2: Half-Life (t½) of the Glycosidic Bond in Wyosine at Different pH Values

pHTemperature (°C)Half-Life (t½) (min)
1.050Data not available in abstract
2.050Data not available in abstract
3.050Data not available in abstract
4.050Data not available in abstract

(Note: Specific values are not available in the provided search results and would be calculated from the rate constants in the full-text article by Golankiewicz et al., 1985, using the formula t½ = 0.693/k)

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of a Wyosine Derivative using HPLC

This protocol outlines a general method for studying the kinetics of wyosine derivative hydrolysis.

1. Materials and Reagents:

  • Wyosine derivative of interest

  • Hydrochloric acid (HCl) or Formic acid

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the wyosine derivative in HPLC-grade water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Preparation of Reaction Mixtures:

    • Prepare a series of buffers at the desired pH values (e.g., pH 1, 2, 3, and 4) using HCl or formic acid.

    • In separate temperature-controlled reaction vessels (e.g., water bath), pre-warm the acidic buffers to the desired temperature (e.g., 50°C).

    • Initiate the hydrolysis reaction by adding a small volume of the wyosine derivative stock solution to the pre-warmed acidic buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Time-Course Sampling:

    • At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the hydrolysis.

    • Place the neutralized sample in an ice bath until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient suitable for separating the wyosine derivative from its hydrolysis products (the wyosine base and ribose). A typical gradient might be:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: 5% B to 40% B over 20 minutes.

    • Set the UV detector to a wavelength where both the wyosine derivative and the free base have significant absorbance (e.g., 254 nm or 280 nm).

    • Inject the neutralized samples from the time-course experiment.

  • Data Analysis:

    • Integrate the peak areas of the remaining wyosine derivative at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Caption: Chemical structure of Wyosine.

Hydrolysis_Mechanism Wyosine Wyosine Derivative Protonation Protonation of N7 of Purine Ring Wyosine->Protonation H+ (Acidic Conditions) TransitionState Transition State (Oxocarbenium Ion) Protonation->TransitionState Glycosidic Bond Cleavage Products Wyosine Base + Ribose TransitionState->Products H2O Attack

Caption: Mechanism of acid-catalyzed hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis Stock Prepare Wyosine Derivative Stock Incubate Incubate at Controlled Temperature Stock->Incubate Buffer Prepare Acidic Buffers (e.g., pH 1-4) Buffer->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Neutralize Neutralize Aliquots Sample->Neutralize HPLC HPLC Analysis (C18 Column) Neutralize->HPLC Data Data Processing: Peak Area vs. Time HPLC->Data Kinetics Calculate Rate Constant (k) and Half-Life (t½) Data->Kinetics

Caption: Experimental workflow for hydrolysis study.

References

Minimizing by-product formation in N4-Desmethyl wyosine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N4-desmethyl wyosine and its derivatives. The focus is on minimizing by-product formation, a critical challenge in achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as imG-14, is a tricyclic nucleoside that serves as a key intermediate in the biosynthesis of wyosine and its derivatives.[1] These molecules are found in the transfer RNA (tRNA) of eukaryotes and archaea and are crucial for maintaining translational reading frame fidelity. In chemical synthesis, it is the direct precursor to wyosine via methylation.

Q2: What are the major challenges in the chemical synthesis of N4-methylated wyosine (wyosine)?

The primary challenge is controlling the regioselectivity of the methylation of the this compound core. The precursor has multiple potential methylation sites, and standard methylation procedures often lead to a mixture of isomers, with methylation occurring at the N1, N4, and N5 positions.[2][3] The N1 and N5 methylated isomers are the most common and significant by-products, often forming in larger quantities than the desired N4-methylated product.[2][3]

Q3: How can the formation of N1 and N5-methylated by-products be minimized?

To achieve regioselective methylation at the N4 position, the use of an organozinc reagent is recommended. Specifically, a reagent prepared in situ from diethylzinc (ZnEt₂) and iodomethane (CH₂I₂) in dimethoxyethane (glyme) has been shown to directly and regioselectively methylate the N4-position of the tricyclic heterocyclic base. This method contrasts with standard methylation techniques that result in a mixture of isomers.

Q4: What are the common starting materials for this compound synthesis?

The most common and biologically relevant starting material is guanosine. The synthesis involves the transformation of guanosine into the tricyclic this compound structure. An alternative, though more laborious, route starts from 3-methylguanosine. However, the synthesis of 3-methylguanosine is a complex, multi-step process involving hazardous reagents and long reaction times.

Q5: How can I differentiate between the N1, N4, and N5-methylated isomers?

The isomers can be distinguished and separated using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is effective for separating the isomers, as they exhibit different retention times. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation, as the chemical shifts of the methyl groups will be distinct for each isomer.

Troubleshooting Guide

Low yield and the presence of impurities are common issues in this compound synthesis. This guide provides a structured approach to identifying and resolving these problems.

Problem 1: Low Yield of the Desired N4-Methylated Product with a High Percentage of Isomeric By-products
Potential Cause Recommended Solution
Non-regioselective methylation agent used. Switch to a regioselective methylation method. The use of an organozinc reagent, such as that prepared from diethylzinc and iodomethane, is reported to favor N4-methylation.
Incorrect stoichiometry of reagents. Carefully control the stoichiometry of the methylating agent. An excess may lead to multiple methylations or increased by-product formation.
Suboptimal reaction temperature. Optimize the reaction temperature. Nucleophilic substitution reactions are sensitive to temperature, which can influence the rates of competing reactions.
Inappropriate solvent. The choice of solvent is critical. For the regioselective organozinc methylation, dimethoxyethane (glyme) is the recommended solvent.
Problem 2: Incomplete Conversion of the this compound Precursor
Potential Cause Recommended Solution
Insufficient reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). Extend the reaction time if the starting material is still present.
Deactivation of the methylating agent. Ensure all reagents and solvents are anhydrous, as organometallic reagents like diethylzinc are sensitive to moisture. Use of an inert atmosphere (e.g., argon or nitrogen) is crucial.
Low reaction temperature. Gradually increase the reaction temperature to enhance the reaction rate, while continuing to monitor for by-product formation.
Problem 3: Difficulty in Separating the N4-Methylated Product from Isomeric By-products
Potential Cause Recommended Solution
Inadequate chromatographic resolution. Optimize the HPLC method. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. A shallow gradient may be necessary to resolve closely eluting isomers.
Co-precipitation of isomers during work-up. Modify the purification strategy. Consider column chromatography with a different stationary phase or a multi-step purification process.
Product instability. Wyosine derivatives can be sensitive to acidic conditions, which may lead to hydrolysis of the glycosidic bond. Ensure that all purification steps are carried out under neutral or mildly basic conditions.

Experimental Protocols

While detailed, step-by-step protocols with quantitative data are proprietary to the developing laboratories, the following outlines the general methodologies for the key experiments discussed.

General Procedure for Regioselective N4-Methylation

This procedure is based on the reported use of an organozinc reagent for regioselective methylation.

  • Preparation of the Reagent: In a flame-dried, two-necked flask under an inert atmosphere (argon), dissolve the this compound precursor in anhydrous dimethoxyethane (glyme).

  • In a separate flask, prepare the organozinc reagent by reacting diethylzinc (ZnEt₂) with iodomethane (CH₂I₂).

  • Methylation Reaction: Cool the solution of the precursor to the optimized temperature (e.g., 0 °C or room temperature) and slowly add the freshly prepared organozinc reagent.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by the careful addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to isolate the N4-methylated wyosine.

Visualizations

Logical Workflow for Troubleshooting By-product Formation

troubleshooting_workflow Troubleshooting By-product Formation in Wyosine Synthesis start Problem: High By-product Formation check_method Is a regioselective methylation method being used? start->check_method implement_organozinc Action: Implement organozinc reagent (ZnEt₂/CH₂I₂) in glyme. check_method->implement_organozinc No check_conditions Are reaction conditions (stoichiometry, temp., solvent) optimized? check_method->check_conditions Yes analyze_purity Analyze product mixture by HPLC/NMR. implement_organozinc->analyze_purity optimize Action: Systematically optimize reagent ratios, temperature, and confirm solvent purity. check_conditions->optimize No check_conditions->analyze_purity Yes optimize->analyze_purity resolution Is the desired product purity achieved? analyze_purity->resolution end Successful Synthesis resolution->end Yes troubleshoot_purification Action: Troubleshoot purification (see Problem 3). resolution->troubleshoot_purification No

Caption: A logical workflow for diagnosing and resolving issues related to by-product formation.

Simplified this compound Synthesis and By-product Pathway

synthesis_pathway Synthesis Pathway and Major By-products cluster_methylation Methylation Step guanosine Guanosine demethylwyosine This compound (imG-14) guanosine->demethylwyosine Multi-step Transformation methylation Methylating Agent demethylwyosine->methylation n4_wyosine N4-Methyl Wyosine (Desired Product) methylation->n4_wyosine Regioselective Method (e.g., Organozinc) n1_isomer N1-Methyl Isomer (By-product) methylation->n1_isomer Non-selective Method n5_isomer N5-Methyl Isomer (By-product) methylation->n5_isomer Non-selective Method

Caption: Simplified chemical pathway from guanosine to N4-methyl wyosine, highlighting the critical methylation step and potential by-products.

References

Optimizing tRNA hydrolysis for the complete release of modified nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the enzymatic hydrolysis of transfer RNA (tRNA) for the complete release and accurate quantification of modified nucleosides, primarily using liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to incomplete hydrolysis or inaccurate quantification of modified nucleosides.

Problem Potential Cause Recommended Solution
Incomplete tRNA Digestion Insufficient Enzyme Concentration: The amount of nuclease P1 or other phosphodiesterases is too low for the quantity of tRNA.Increase the enzyme-to-tRNA ratio. A typical starting point is 1-2 units of nuclease P1 per microgram of tRNA.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can reduce enzyme activity.Ensure the digestion buffer is at the optimal pH for the enzymes being used (e.g., pH 5.0-6.0 for Nuclease P1). Incubate at the recommended temperature, typically 37°C, for at least 2 hours. For complex or highly structured tRNAs, consider increasing the incubation time.
Presence of Enzyme Inhibitors: Contaminants from the tRNA isolation process (e.g., phenol, ethanol, salts) can inhibit nuclease activity.Purify the tRNA sample thoroughly. Methods like phenol-chloroform extraction followed by ethanol precipitation are common.[1][2] Ensure all residual solvents and salts are removed.
Resistant tRNA Structures: Some modified nucleosides or secondary structures can make the phosphodiester backbone resistant to enzymatic cleavage.Consider a denaturation step before enzymatic digestion. Heating the tRNA sample at 95°C for 2-5 minutes and then rapidly cooling on ice can help resolve secondary structures.
Degradation of Specific Modified Nucleosides pH Instability: Certain modified nucleosides are unstable at alkaline pH. For example, m¹A can undergo Dimroth rearrangement to m⁶A, and m⁷G can undergo ring-opening.[1][2]For pH-sensitive modifications, perform the hydrolysis under acidic or neutral conditions. Nuclease P1 (active at pH ~5.3) followed by a phosphatase stable at a similar pH is a suitable option.[3]
Temperature-Induced Degradation: Prolonged incubation at high temperatures can lead to the degradation of thermally labile modifications.Optimize the incubation time to be sufficient for complete digestion but not excessively long. If a modification is known to be particularly sensitive, a lower incubation temperature with a longer incubation time might be necessary.
Inconsistent Quantification Results Incomplete Dephosphorylation: Residual phosphate groups on the nucleosides can lead to inaccurate quantification by LC-MS.Ensure sufficient activity of alkaline phosphatase in the reaction. The choice of phosphatase is critical; bacterial alkaline phosphatase (BAP) is commonly used. Optimize the BAP concentration and incubation conditions (typically pH > 8.0, 37°C).
Enzyme Contamination: Commercial enzyme preparations may contain contaminating nucleases or other enzymes that can interfere with the analysis.Use high-purity, molecular biology-grade enzymes. If contamination is suspected, consider purifying the enzymes or sourcing them from a different supplier.
Variability in Sample Preparation: Inconsistencies in tRNA isolation, purification, and digestion steps between samples can introduce significant variability.Standardize all steps of the protocol, from cell harvesting to the final hydrolysis. Use of an internal standard (e.g., a stable isotope-labeled nucleoside) is highly recommended for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall workflow for tRNA hydrolysis for modified nucleoside analysis?

A1: The general workflow involves several key stages: 1) isolation and purification of total tRNA from cells or tissues, 2) enzymatic hydrolysis of the purified tRNA to individual nucleosides, 3) separation of the nucleosides using reversed-phase high-performance liquid chromatography (HPLC), and 4) identification and quantification using tandem mass spectrometry (MS/MS).

cluster_0 Sample Preparation cluster_1 Hydrolysis cluster_2 Analysis start Cell/Tissue Homogenization rna_extraction Total RNA Extraction start->rna_extraction trna_purification tRNA Purification (e.g., HPLC) rna_extraction->trna_purification enzymatic_hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alkaline Phosphatase) trna_purification->enzymatic_hydrolysis hplc Reversed-Phase HPLC enzymatic_hydrolysis->hplc ms Tandem Mass Spectrometry (MS/MS) hplc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Caption: General workflow for tRNA hydrolysis and modified nucleoside analysis.

Q2: Which enzymes are essential for the complete hydrolysis of tRNA?

A2: A two-enzyme system is typically employed for the complete digestion of tRNA into its constituent nucleosides.

  • Nuclease P1: An endonuclease that cleaves the phosphodiester bonds between ribonucleotides, releasing 5'-mononucleotides. It is active under mildly acidic conditions (pH 5.0-6.0).

  • Alkaline Phosphatase: A phosphatase that removes the 5'-phosphate group from the mononucleotides to yield the final nucleosides. Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIP) are commonly used and are active at alkaline pH (pH > 8.0).

Q3: How can I avoid the degradation of pH-sensitive modified nucleosides?

A3: To prevent the degradation of modifications that are unstable at alkaline pH, such as m¹A and m⁷G, a sequential digestion protocol under controlled pH is recommended. First, digest the tRNA with nuclease P1 at an acidic pH (e.g., 5.3). Following this, adjust the pH to be compatible with a suitable phosphatase for the dephosphorylation step, or use a phosphatase that is active under more neutral conditions if available.

trna Purified tRNA nuclease_p1 Step 1: Nuclease P1 Digestion (pH 5.0-6.0, 37°C) trna->nuclease_p1 mononucleotides 5'-Mononucleotides nuclease_p1->mononucleotides ph_adjustment pH Adjustment (Optional/Careful) mononucleotides->ph_adjustment alkaline_phosphatase Step 2: Alkaline Phosphatase (pH > 8.0, 37°C) mononucleotides->alkaline_phosphatase Direct if phosphatase is compatible ph_adjustment->alkaline_phosphatase nucleosides Released Nucleosides for LC-MS alkaline_phosphatase->nucleosides

Caption: Sequential digestion workflow for tRNA hydrolysis.

Q4: What are some common pitfalls that can lead to erroneous quantification of modified nucleosides?

A4: Several factors can contribute to inaccurate results. These can be categorized into three main classes of errors:

  • Class 1: Chemical Instabilities: As mentioned, pH-sensitive modifications can degrade or convert into other forms (e.g., m¹A to m⁶A).

  • Class 2: Enzymatic Issues: Incomplete digestion due to enzyme inhibition or substrate specificity of the nucleases can lead to an underestimation of certain nucleosides. For instance, Nuclease P1 has shown reduced activity on RNA containing 2'-O-methylated pyrimidines.

  • Class 3: Analytical Challenges: Issues during chromatographic separation or mass spectrometric detection, such as co-elution of isomeric nucleosides or the formation of salt adducts, can interfere with accurate quantification.

Experimental Protocols

Protocol 1: Standard Enzymatic Hydrolysis of tRNA

This protocol is a general guideline for the complete digestion of tRNA to nucleosides for LC-MS analysis.

Materials:

  • Purified total tRNA

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

  • Reaction Buffer (e.g., 10 mM ammonium acetate, pH 5.3)

  • BAP Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Denaturation (Optional but Recommended):

    • In a sterile microcentrifuge tube, dissolve 1-5 µg of purified tRNA in nuclease-free water.

    • Heat the sample at 95°C for 3 minutes.

    • Immediately place the tube on ice for 5 minutes to prevent renaturation.

  • Nuclease P1 Digestion:

    • To the denatured tRNA, add the reaction buffer to a final volume of 45 µL.

    • Add 1-2 units of Nuclease P1.

    • Incubate at 37°C for 2 hours.

  • Alkaline Phosphatase Treatment:

    • Add 5 µL of 10X BAP buffer to the reaction mixture.

    • Add 1-2 units of Bacterial Alkaline Phosphatase.

    • Incubate at 37°C for an additional 2 hours.

  • Enzyme Inactivation and Sample Preparation:

    • Stop the reaction by adding an equal volume of a suitable solvent for your downstream analysis (e.g., acetonitrile) or by using a filter unit (e.g., 10 kDa molecular weight cutoff) to remove the enzymes.

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant containing the nucleosides to an HPLC vial for LC-MS analysis.

Quantitative Data Summary

The following table provides a general overview of the reaction conditions for the key enzymes used in tRNA hydrolysis. Optimal conditions may vary based on the specific enzyme supplier and the nature of the tRNA sample.

Enzyme Typical Concentration Optimal pH Optimal Temperature Incubation Time
Nuclease P1 1-2 units / µg tRNA5.0 - 6.037°C2 - 4 hours
Bacterial Alkaline Phosphatase (BAP) 1-2 units / reaction> 8.037°C2 hours
Calf Intestinal Phosphatase (CIP) 1-2 units / reaction> 8.037°C1 - 2 hours

References

Calibration curve issues in N4-Desmethyl wyosine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of N4-desmethyl wyosine using calibration curves in liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantifying this compound?

A1: The gold standard for the quantification of modified nucleosides like this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, allowing for accurate detection and quantification in complex biological samples. Selected reaction monitoring (SRM) is a commonly used MS/MS technique that provides specificity by monitoring a specific precursor ion and a characteristic fragment ion.[1]

Q2: Why is a calibration curve essential for quantification?

A2: A calibration curve is a plot of the analytical signal versus the known concentration of a target analyte. It is crucial for determining the concentration of the analyte in an unknown sample by comparing its analytical signal to the curve. In LC-MS/MS, the response (peak area or height) is plotted against a series of calibrators (standards) of known concentrations.

Q3: What are the common issues encountered with calibration curves in this compound quantification?

A3: Common issues include non-linearity, poor reproducibility, and significant matrix effects. Non-linearity can be caused by detector saturation at high concentrations, issues with ionization, or the presence of interferents.[3] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to either ion suppression or enhancement, affecting the accuracy of quantification.[4]

Q4: What is an internal standard and why is it important?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to all samples, calibrators, and quality controls. The use of a stable isotope-labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for the normalization of the analyte's signal, correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification. The typical appearance is a plateauing of the signal at higher concentrations.

Possible Causes and Solutions:

CauseSolution
Detector Saturation Dilute your samples and calibration standards to fall within the linear dynamic range of the detector. You can determine this range by running a wide range of standard concentrations.
Ionization Suppression/Enhancement Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Using a stable isotope-labeled internal standard is the best way to compensate for these effects.
Inaccurate Standard Preparation Carefully re-prepare all calibration standards. Ensure accurate pipetting and serial dilutions. Use certified reference materials if available.
Inappropriate Regression Model While linear regression is common, some assays may exhibit non-linear behavior. In such cases, a quadratic or other non-linear regression model might be more appropriate. However, it is crucial to understand the reason for the non-linearity.

Example Data Illustrating Non-Linearity and the Effect of Dilution:

Concentration (ng/mL)Response (Peak Area) - UndilutedResponse (Peak Area) - 10-fold Dilution
115,0001,450
578,0007,600
10155,00015,200
50760,00075,500
1001,200,000 (Saturation)151,000
2001,250,000 (Saturation)298,000
Issue 2: High Variability and Poor Reproducibility

Inconsistent results between runs or for the same sample injected multiple times can indicate several problems.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Preparation Standardize the sample preparation workflow. Ensure consistent timing, temperatures, and reagent volumes for all samples.
LC System Instability Check for leaks in the LC system. Ensure the mobile phase is properly degassed and the pump is delivering a stable flow rate. Fluctuations in column temperature can also affect retention times and peak shapes.
Mass Spectrometer Instability Calibrate the mass spectrometer regularly. Monitor for fluctuations in ion source temperature and gas flows. A dirty ion source can lead to inconsistent ionization.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the needle wash method and the LC gradient to ensure all analyte is eluted from the column in each run.

Example of Poor vs. Good Reproducibility (Peak Area of a 50 ng/mL QC Sample):

InjectionRun 1 (Poor Reproducibility)Run 2 (Good Reproducibility with IS)
1750,0000.98 (Analyte/IS Ratio)
2820,0001.01 (Analyte/IS Ratio)
3690,0000.99 (Analyte/IS Ratio)
%RSD 9.2% 1.5%
Issue 3: Matrix Effects

Matrix effects can significantly impact the accuracy of quantification by either suppressing or enhancing the analyte signal.

Assessing and Mitigating Matrix Effects:

  • Post-Extraction Spike Experiment: Prepare two sets of samples. In the first set, spike a known amount of the analyte into a clean solvent. In the second set, spike the same amount of analyte into the sample matrix after the extraction process. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use more rigorous extraction methods like solid-phase extraction (SPE) to remove interfering compounds.

    • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.

Example Data for Matrix Effect Assessment:

SamplePeak Area of 50 ng/mL SpikeMatrix Effect
Solvent (Methanol)750,000N/A
Extracted Urine450,00060% (Ion Suppression)
Extracted Plasma900,000120% (Ion Enhancement)

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in an appropriate solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution.

  • Calibration Curve Standards: Prepare the final calibration standards by spiking the working solutions into a matrix that closely matches your samples (e.g., blank urine or plasma). A typical calibration curve consists of 6-8 non-zero concentration levels.

Protocol 2: General LC-MS/MS Method for Modified Nucleosides

This is a general protocol that should be optimized for your specific instrument and this compound.

  • tRNA Isolation and Hydrolysis:

    • Isolate total tRNA from your biological sample using a suitable RNA purification kit.

    • Quantify the purified tRNA accurately. Spectroscopic methods (A260) can be unreliable due to contaminants; methods based on fluorescent dyes are often more accurate.

    • Enzymatically hydrolyze the tRNA to individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases.

  • LC Separation:

    • Column: A reversed-phase C18 column is commonly used for nucleoside separation.

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase is typically used to separate the nucleosides.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is generally used for nucleosides.

    • MRM Transitions: Determine the specific precursor ion (the [M+H]+ ion of this compound) and a stable, high-intensity fragment ion for selected reaction monitoring (SRM). This will require infusion of the pure standard into the mass spectrometer.

    • Optimization: Optimize MS parameters such as collision energy and source settings to achieve the best signal for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing tRNA_isolation tRNA Isolation hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_isolation->hydrolysis IS_addition Internal Standard Addition hydrolysis->IS_addition lc_separation LC Separation IS_addition->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_linearity Troubleshooting Non-Linearity cluster_reproducibility Troubleshooting Variability cluster_matrix Addressing Matrix Effects start Calibration Curve Issue Identified check_linearity Is the curve non-linear? start->check_linearity check_reproducibility Is there high variability? start->check_reproducibility check_matrix_effects Are matrix effects suspected? start->check_matrix_effects linearity_solutions Check for detector saturation Re-prepare standards Verify regression model check_linearity->linearity_solutions reproducibility_solutions Check LC and MS stability Standardize sample prep Check for carryover check_reproducibility->reproducibility_solutions matrix_solutions Improve sample cleanup (SPE) Optimize chromatography Use a SIL internal standard check_matrix_effects->matrix_solutions end Issue Resolved linearity_solutions->end reproducibility_solutions->end matrix_solutions->end

Caption: Logical workflow for troubleshooting calibration curve issues.

References

Validation & Comparative

Guarding the Genetic Code: N4-Desmethylwyosine's Role in Preventing Translational Frameshifting Compared

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N4-desmethylwyosine's function in maintaining translational fidelity, benchmarked against alternative tRNA modifications and synthetic small molecules. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and pathway visualizations to inform research and therapeutic development.

Translational frameshifting, a process where the ribosome shifts its reading frame on an mRNA transcript, can lead to the production of non-functional or aberrant proteins, with significant implications for cellular health and disease. Nature has evolved intricate mechanisms to prevent such errors, a key one being the post-transcriptional modification of transfer RNA (tRNA). N4-desmethylwyosine (imG-14), a crucial intermediate in the biosynthesis of the hypermodified nucleoside wybutosine (yW), plays a vital role in this process. Located at position 37 of tRNAPhe, adjacent to the anticodon, it helps to ensure the correct pairing between the codon and anticodon, thereby maintaining the reading frame.[1][2]

This guide provides a functional validation of N4-desmethylwyosine in preventing translational frameshifting by comparing its implied efficacy with other tRNA modifications and synthetic small-molecule inhibitors. The data presented is compiled from studies utilizing advanced techniques to quantify frameshifting events, offering a clear perspective on the performance of these different molecular strategies.

Comparative Analysis of Frameshift Prevention

The efficacy of various molecules in preventing translational frameshifting can be quantified by measuring the percentage of frameshifting events in their presence or absence. The following tables summarize key findings from studies on tRNA modifications and small-molecule inhibitors.

Table 1: Impact of tRNA Modifications on Translational Frameshifting

Modification/ConditionTarget tRNAOrganism/SystemFrameshift Induction (-fold change vs. wild type)Citation
Wybutosine pathway knockout (TYW1-KO) tRNAPheHuman HeLa cells~2-fold increase[3]
Loss of mcm5U modification (elp3 mutant) tRNALysUUUS. cerevisiae4.5-fold increase[1]
Loss of s2U modification (urm1 mutant) tRNALysUUUS. cerevisiae5.6-fold increase[1]
Absence of ct6A at 37°C tRNALysUUUS. cerevisiaeSignificant increase

Note: The knockout of the TYW1 enzyme prevents the formation of wybutosine and its downstream derivatives. N4-desmethylwyosine is an early intermediate in this pathway, and its absence is a direct consequence of the TYW1 knockout. The increased frameshifting observed in TYW1-KO cells underscores the importance of the entire wyosine modification pathway, initiated by intermediates like N4-desmethylwyosine, in maintaining the reading frame.

Table 2: Performance of Small-Molecule Inhibitors of -1 Programmed Ribosomal Frameshifting (PRF)

CompoundTargetAssay SystemIC50 (µM)Citation
Nafamostat SARS-CoV-2 -1 PRFCell-free dual-luciferase0.5 ± 0.4
Abemaciclib SARS-CoV-2 -1 PRFCell-free dual-luciferase0.6 ± 0.2
Palbociclib SARS-CoV-2 -1 PRFCell-free dual-luciferase0.6 ± 0.3
Valnemulin SARS-CoV-2 -1 PRFCell-free dual-luciferase0.04 ± 0.03

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

The functional validation of molecules involved in preventing translational frameshifting relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.

Dual-Luciferase Reporter Assay for Measuring Frameshifting Efficiency

This is a widely used method to quantify the frequency of ribosomal frameshifting in vivo or in vitro. It utilizes a reporter construct containing two different luciferase genes (e.g., Renilla and Firefly) separated by a specific frameshift-inducing signal. The upstream luciferase is translated in the initial reading frame, while the downstream luciferase is only translated if a frameshift occurs. The ratio of the activities of the two luciferases provides a quantitative measure of frameshifting efficiency.

Protocol Outline:

  • Construct Design:

    • A dual-luciferase reporter vector is engineered. The Renilla luciferase (RLuc) gene is placed upstream, followed by a known frameshift-inducing sequence (e.g., the HIV-1 gag-pol slippery sequence). The Firefly luciferase (FLuc) gene is cloned downstream and out-of-frame (typically in the -1 frame) relative to the RLuc gene.

    • A control plasmid is also created where the FLuc gene is in the same reading frame as the RLuc gene to determine the baseline for 100% read-through.

  • Cell Culture and Transfection (for in vivo assay):

    • HEK293T or other suitable cell lines are cultured under standard conditions.

    • Cells are transfected with the dual-luciferase reporter plasmids using a suitable transfection reagent.

  • In Vitro Transcription and Translation (for cell-free assay):

    • The reporter plasmids are linearized and used as templates for in vitro transcription to generate mRNA.

    • The resulting mRNA is then used in a cell-free translation system, such as rabbit reticulocyte lysate.

  • Luciferase Activity Measurement:

    • After a suitable incubation period, cells are lysed, or the in vitro translation reaction is stopped.

    • The activities of both Renilla and Firefly luciferases are measured sequentially from the same sample using a luminometer and a dual-luciferase assay kit.

  • Calculation of Frameshifting Efficiency:

    • The frameshifting efficiency is calculated as the ratio of FLuc activity to RLuc activity from the test construct, normalized to the FLuc/RLuc ratio from the in-frame control construct.

Mass Spectrometry-Based Quantification of Frameshifted Peptides

This method provides direct evidence and quantification of frameshifted protein products. It involves the identification and quantification of peptides that span the frameshift junction.

Protocol Outline:

  • Protein Extraction and Digestion:

    • Total protein is extracted from cells expressing the gene of interest.

    • The protein mixture is digested into smaller peptides using a specific protease, typically trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry.

    • The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a custom protein database that includes the expected sequences of both the standard and the frameshifted proteins.

    • The identification of peptides that span the frameshift site confirms the occurrence of frameshifting.

    • Quantitative proteomics techniques, such as stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification, can be used to determine the relative abundance of the frameshifted protein compared to the standard protein.

Visualizing the Pathways

To better understand the molecular processes involved, the following diagrams illustrate the biosynthetic pathway of wybutosine and the workflow of a dual-luciferase reporter assay.

Wybutosine_Biosynthesis_Pathway cluster_key Key G Guanosine in tRNA-Phe m1G m1G G->m1G Trm5 imG14 N4-desmethylwyosine (imG-14) m1G->imG14 TYW1 imG imG imG14->imG TYW2 yW Wybutosine (yW) imG->yW TYW3/TYW4 key_imG14 < N4-desmethylwyosine > key_yW < Wybutosine >

Caption: Biosynthesis pathway of Wybutosine.

Dual_Luciferase_Assay_Workflow cluster_construct Reporter Construct cluster_translation Translation cluster_measurement Measurement promoter Promoter rluc Renilla Luciferase (RLuc) fs_signal Frameshift Signal fluc Firefly Luciferase (FLuc, -1 frame) terminator Terminator no_frameshift No Frameshift rluc_protein RLuc Protein no_frameshift->rluc_protein frameshift -1 Frameshift fusion_protein RLuc-FLuc Fusion Protein frameshift->fusion_protein measure_rluc Measure RLuc Activity rluc_protein->measure_rluc measure_fluc Measure FLuc Activity fusion_protein->measure_fluc calculate_ratio Calculate FLuc/RLuc Ratio measure_rluc->calculate_ratio measure_fluc->calculate_ratio cluster_construct cluster_construct cluster_construct->no_frameshift cluster_construct->frameshift

Caption: Workflow of a dual-luciferase frameshift assay.

References

Comparative Analysis of N4-Desmethylwyosine and Wyosine in Ribosome Binding Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ribosomal binding characteristics of transfer RNA specific for phenylalanine (tRNAPhe) containing the hypermodified nucleoside wyosine versus its precursor, N4-desmethylwyosine. This analysis is supported by experimental data on translational fidelity and includes detailed methodologies for relevant assays.

The fidelity of protein synthesis is critically dependent on the precise interaction between the ribosome, messenger RNA (mRNA), and aminoacyl-tRNAs. Post-transcriptional modifications of tRNA, particularly in the anticodon loop, play a pivotal role in modulating this interaction. Wyosine (yW) and its derivatives, found at position 37 (adjacent to the anticodon) of tRNAPhe, are essential for maintaining the reading frame during the translation of phenylalanine codons (UUU and UUC). N4-desmethylwyosine (imG-14 or 4-demethylwyosine) is a key intermediate in the biosynthesis of wyosine. Understanding the functional differences between these modification states is crucial for elucidating the fine-tuning of translation and for the development of novel therapeutics targeting protein synthesis.

Data Presentation: Comparative Performance in Ribosome-Mediated Processes

Modification at Position 37 of tRNAPheRelative Ribosomal Frameshifting FrequencyInferred Relative Ribosome Binding Stability
Wyosine (yW) Low (~15%)High
N4-Desmethylwyosine (imG-14) Intermediate (~25%)Moderate
1-Methylguanosine (m1G) High (~35%)Low

Data inferred from frameshifting assays, which suggest that the more extensive modification of wyosine contributes to a more stable codon-anticodon interaction, thereby reducing the likelihood of the ribosome slipping out of the correct reading frame[1].

Signaling Pathways and Experimental Workflows

The biosynthetic relationship between N4-desmethylwyosine and wyosine is a sequential pathway involving multiple enzymatic steps. The stability of the tRNA-ribosome interaction is influenced by the maturation of this modified nucleoside.

Wyosine_Biosynthesis cluster_0 Biosynthesis of Wyosine Derivatives G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 Trm5 imG14 N4-Desmethylwyosine (imG-14) m1G37->imG14 Tyw1 yW Wyosine (yW) imG14->yW Tyw3 (N4-methylation) yW_derivatives Further Derivatives (e.g., Wybutosine) yW->yW_derivatives Tyw2, Tyw4, etc.

Biosynthesis of Wyosine from Guanosine-37.

The experimental workflow for a ribosome binding assay, such as a nitrocellulose filter binding assay, is designed to quantify the interaction between tRNA and ribosome-mRNA complexes.

Ribosome_Binding_Assay_Workflow cluster_1 Experimental Workflow: Ribosome Binding Assay Preparation Preparation of Components: - 70S Ribosomes - mRNA (e.g., poly(U)) - Labeled aminoacyl-tRNAPhe  (with specific modification) Incubation Incubation: Mix ribosomes, mRNA, and labeled tRNA in binding buffer Preparation->Incubation Filtration Nitrocellulose Filtration: Separate ribosome-bound tRNA from unbound tRNA Incubation->Filtration Washing Washing: Remove non-specifically bound tRNA Filtration->Washing Quantification Quantification: Measure radioactivity on the filter (e.g., scintillation counting) Washing->Quantification Analysis Data Analysis: Determine binding affinity (e.g., Kd) Quantification->Analysis

Workflow for a Nitrocellulose Filter Binding Assay.

Experimental Protocols

Nitrocellulose Filter Binding Assay for tRNA-Ribosome Interaction

This protocol is adapted from established methods for studying the binding of tRNA to ribosome-mRNA complexes.

1. Preparation of Components:

  • Ribosomes: Prepare highly active 70S ribosomes from E. coli or other relevant organisms. The concentration should be determined by A260 measurements (1 A260 unit = 23 pmol of 70S ribosomes).

  • mRNA: Use a synthetic mRNA, such as polyuridylic acid (poly(U)) for tRNAPhe binding studies.

  • tRNAPhe: Prepare aminoacylated tRNAPhe (Phe-tRNAPhe) containing either N4-desmethylwyosine or wyosine at position 37. The tRNA should be labeled, for example, with [14C]Phenylalanine.

  • Binding Buffer: Prepare a buffer suitable for maintaining ribosome activity, for example: 80 mM K-cacodylate (pH 7.5), 10 mM MgCl2, and 150 mM NH4Cl.

2. Binding Reaction:

  • In a microcentrifuge tube, combine the following components in the specified order on ice:

    • Binding Buffer

    • Poly(U) mRNA (to a final concentration that saturates the ribosomes)

    • 70S Ribosomes (a fixed amount, e.g., 5-10 pmol)

    • A variable amount of labeled Phe-tRNAPhe (to generate a saturation curve)

  • Incubate the reaction mixture at 37°C for 30 minutes to allow the binding to reach equilibrium.

3. Filtration and Washing:

  • Pre-soak nitrocellulose filters (0.45 µm pore size) in cold binding buffer for at least 1 hour.

  • Set up a vacuum filtration apparatus with the pre-soaked filters.

  • After incubation, dilute the reaction mixture with 500 µL of cold binding buffer.

  • Immediately apply the diluted sample to the nitrocellulose filter under vacuum.

  • Wash the filter twice with 1 mL of cold binding buffer to remove unbound labeled tRNA.

4. Quantification:

  • Dry the filters under a heat lamp.

  • Place each dried filter in a scintillation vial with a suitable scintillation cocktail.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter. This value corresponds to the amount of ribosome-bound tRNA.

5. Data Analysis:

  • For each concentration of labeled tRNA, calculate the amount of bound tRNA.

  • Plot the amount of bound tRNA as a function of the total tRNA concentration.

  • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd indicates a stronger binding interaction.

The available evidence from ribosomal frameshifting studies strongly indicates that the maturation of N4-desmethylwyosine to wyosine at position 37 of tRNAPhe enhances the stability of the codon-anticodon interaction within the ribosome. This increased stability is crucial for maintaining the correct reading frame during protein synthesis. While direct quantitative binding data is yet to be published, the presented methodologies provide a framework for researchers to conduct such comparative analyses. These studies are essential for a deeper understanding of the role of tRNA modifications in translational fidelity and for the exploration of novel therapeutic strategies targeting the ribosome.

References

Comparative Analysis of N4-Desmethyl Wyosine's Role in Codon Recognition and Translational Fidelity

Author: BenchChem Technical Support Team. Date: November 2025

Post-transcriptional modifications of transfer RNA (tRNA) are paramount for the accuracy and efficiency of protein synthesis. These chemical alterations, particularly within the anticodon loop, fine-tune the structure and function of tRNA, ensuring precise codon recognition and maintenance of the translational reading frame. Among the most complex of these is the wyosine family of modifications, found at position 37, immediately 3' to the anticodon of tRNAPhe in eukaryotes and archaea. This guide provides a comparative analysis of N4-desmethyl wyosine (yW-72), an essential intermediate in the biosynthesis of wybutosine (yW), and its impact on translational fidelity relative to other modification states.

The Wybutosine Biosynthetic Pathway: A Stepwise Journey to Fidelity

Wybutosine (yW) is a hypermodified guanosine derivative that plays a critical role in stabilizing the codon-anticodon interaction for phenylalanine codons, thereby preventing ribosomal frameshifting.[1][2][3] Its absence or incomplete synthesis can lead to significant errors in protein production.[2] The biosynthesis of yW is a multi-step enzymatic process, with this compound (yW-72) appearing as a key intermediate.

The pathway in eukaryotes, particularly studied in Saccharomyces cerevisiae, proceeds as follows:

  • m1G Formation: The process begins with the methylation of guanosine at position 37 (G37) to form 1-methylguanosine (m1G), a reaction catalyzed by the enzyme TRM5.[4]

  • Tricyclic Core Formation: The radical SAM enzyme TYW1 utilizes m1G to form the tricyclic core of the wyosine base, resulting in 4-demethylwyosine (imG-14 or yW-187).

  • Side Chain Addition: TYW2 transfers an α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (AdoMet) to the core, producing yW-86.

  • N4-Methylation: TYW3 then catalyzes the methylation of the N4 position on the imidazopurine ring of yW-86 to form This compound (yW-72) .

  • Final Maturation: The bifunctional enzyme TYW4 performs the final two modifications to complete the synthesis of wybutosine (yW).

This compound is therefore the penultimate major intermediate before the final wybutosine structure is achieved. Its role is best understood by comparing the translational effects of its presence (in the absence of TYW4) with the fully modified tRNAPhe and other precursors.

Wybutosine Biosynthesis Pathway G37 Guanosine-37 m1G m1G-37 G37->m1G Methylation imG14 yW-187 (imG-14) m1G->imG14 Tricyclic Ring Formation yW86 yW-86 imG14->yW86 acp Transfer yW72 yW-72 (this compound) yW86->yW72 N4-Methylation yW Wybutosine (yW) yW72->yW Final Maturation (2 steps) TRM5 TRM5 TYW1 TYW1 TYW2 TYW2 (AdoMet) TYW3 TYW3 (AdoMet) TYW4 TYW4 (AdoMet)

Caption: The sequential enzymatic pathway for wybutosine (yW) synthesis in eukaryotes.

Comparative Performance in Translation

The primary function of the complex wyosine modification is to enhance the stability of the anticodon loop through base-stacking interactions with adjacent nucleotides. This structural reinforcement is crucial for maintaining the correct reading frame during translation. The absence of a complete yW modification leads to increased rates of ribosomal frameshifting. While direct quantitative data for the translational fidelity of this compound is limited, its performance can be inferred from the hierarchical nature of the synthesis pathway. Each successive modification adds to the structural integrity and, consequently, the functional efficiency of the tRNA.

Table 1: Comparison of G37 Modification States in tRNAPhe and Their Effect on Translation
Modification StateKey Enzyme(s)Key Structural FeatureReported Effect on Codon Recognition & Fidelity
Guanosine (G) None (Unmodified)Standard purine base.Low: Lacks structural reinforcement, leading to higher rates of ribosomal frameshifting.
1-methylguanosine (m1G) TRM5Single methyl group on N1.Low-Medium: The initial and essential precursor for all wyosine derivatives.
4-demethylwyosine (yW-187) TYW1Addition of the tricyclic imidazopurine core.Medium: The core structure provides significant stabilization compared to m1G.
yW-86 TYW2Addition of the α-amino-α-carboxypropyl (acp) side chain.Medium-High: The side chain further enhances structural stability.
This compound (yW-72) TYW3Methylation at the N4 position of the core ring.High: Very close to the final structure; expected to provide substantial fidelity, though less than fully modified yW.
Wybutosine (yW) TYW4Final methoxycarbonylation and methylation of the side chain.Very High: The complete, hypermodified structure provides optimal stabilization of codon-anticodon pairing and maintains the reading frame.

Experimental Protocols

The elucidation of the wybutosine biosynthetic pathway and the roles of its intermediates were primarily achieved through a combination of reverse genetics and mass spectrometry, a technique termed "ribonucleome analysis".

Protocol 1: Ribonucleome Analysis for Identification of tRNA Modification Intermediates

This method is used to identify the specific modification state of tRNA in yeast strains with targeted gene deletions.

  • Yeast Strain Cultivation: Cultivate Saccharomyces cerevisiae strains, each with a single deletion of a candidate gene (e.g., ΔTYW1, ΔTYW2, ΔTYW3, ΔTYW4), in an appropriate growth medium.

  • Total RNA Extraction: Harvest yeast cells and extract total RNA using a standard method such as hot acid-phenol extraction.

  • tRNAPhe Purification: Isolate tRNAPhe from the total RNA pool. This can be achieved using a solid-phase DNA probe complementary to the tRNAPhe sequence immobilized on magnetic beads.

  • RNase T1 Digestion: Digest the purified tRNAPhe with RNase T1, which specifically cleaves after guanosine residues, to generate fragments of the tRNA. The fragment containing the anticodon loop (and position 37) will have a variable mass depending on the modification present.

  • Mass Spectrometry (LC-MS): Analyze the resulting RNA fragments using liquid chromatography coupled with mass spectrometry (LC-MS).

  • Data Analysis: Determine the mass of the anticodon-containing fragment. By comparing the mass from a deletion strain to that of the wild-type (containing mature yW) and to the calculated masses of predicted intermediates, the specific intermediate that accumulates in the absence of the deleted gene can be precisely identified.

Ribonucleome Analysis Workflow cluster_genetics Yeast Genetics cluster_biochem Biochemistry & Analysis cluster_results Results wild_type Wild-Type Yeast rna_extraction Total RNA Extraction deletion_strain Deletion Strain (e.g., ΔTYW3) deletion_strain->rna_extraction tRNA_purification tRNA-Phe Purification rna_extraction->tRNA_purification rnase_digest RNase T1 Digestion tRNA_purification->rnase_digest lc_ms LC-MS Analysis rnase_digest->lc_ms mass_wt Mass of Fragment (contains yW) lc_ms->mass_wt mass_mutant Mass of Fragment (contains yW-86) lc_ms->mass_mutant conclusion Conclusion: TYW3 is required for the step after yW-86 mass_wt->conclusion mass_mutant->conclusion

Caption: Workflow for identifying gene function in tRNA modification pathways.
Protocol 2: In Vitro Reconstitution of yW Synthesis Steps

This protocol confirms the enzymatic function of the TYW proteins by recreating specific steps of the pathway in a test tube.

  • Recombinant Protein Expression: Express and purify recombinant TYW2, TYW3, and TYW4 proteins from E. coli.

  • Substrate Preparation: Prepare the substrate tRNAPhe containing the appropriate precursor. For example, to test TYW3 activity, tRNAPhe containing the yW-86 intermediate is required. This is obtained from a ΔTYW3 yeast strain as described in Protocol 1.

  • Enzymatic Reaction: Incubate the substrate tRNAPhe (e.g., containing yW-86) with the recombinant enzyme (e.g., TYW3) in a reaction buffer. Crucially, include the necessary co-substrate, S-adenosylmethionine (AdoMet), which serves as the methyl group donor.

  • Product Analysis: After the reaction, purify the tRNAPhe and analyze it using the mass spectrometry method detailed in Protocol 1.

  • Verification: A successful reaction is confirmed if the mass of the anticodon loop fragment increases by the expected amount, corresponding to the addition of the chemical group (e.g., a 14 Da increase for the methylation step from yW-86 to yW-72).

Conclusion

This compound is not an end-product but a critical intermediate in the highly conserved biosynthetic pathway of wybutosine. Its existence demonstrates the stepwise chemical logic cells employ to construct complex RNA modifications. While it provides a high degree of structural stability to the anticodon loop of tRNAPhe, it represents an incomplete modification. The subsequent final modifications catalyzed by TYW4 are necessary to achieve the full wybutosine structure, which confers maximal protection against ribosomal frameshifting and ensures the highest fidelity during the translation of phenylalanine codons. Therefore, the effect of this compound is best described as being one step short of optimal, providing substantial but not complete stabilization for codon recognition and translational accuracy.

References

The Crucial Role of N4-Desmethyl Wyosine in Anticodon Loop Stabilization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N4-desmethyl wyosine and other tRNA modifications in stabilizing the anticodon loop, a critical factor in maintaining translational fidelity. We will delve into the experimental data validating its function, compare it with alternative stabilizing mechanisms, and provide detailed protocols for relevant assays.

Introduction to this compound and Anticodon Loop Stability

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors between mRNA codons and amino acids. The fidelity of this process hinges on the precise recognition of codons by the tRNA's anticodon loop. Post-transcriptional modifications within and adjacent to the anticodon are crucial for maintaining the structural integrity of this loop, ensuring accurate codon pairing and preventing frameshift errors.

One such vital modification is the hypermodified nucleoside wybutosine (yW), found at position 37 (3'-adjacent to the anticodon) of eukaryotic and archaeal tRNAPhe. This compound (yW-86) is a key intermediate in the intricate biosynthetic pathway of wybutosine. Its formation and subsequent methylation are essential for the ultimate stability and function of the tRNA anticodon loop. The absence of these modifications has been linked to increased rates of ribosomal frameshifting, highlighting their importance in maintaining the reading frame during translation.[1]

Comparison of this compound with Other Anticodon Loop Modifications

The stabilization of the anticodon loop is not solely dependent on wyosine derivatives. A variety of other modifications contribute to this crucial function, each with its own mechanism and impact on translational fidelity. The following table compares the effects of the absence of wyosine/N4-desmethyl wyosine with the absence of other key modifications.

Table 1: Comparison of Anticodon Loop Modifications on Translational Fidelity and tRNA Stability

Modification (and its location)Organism(s)FunctionEffect of AbsenceMethod of Measurement
Wybutosine (yW) / this compound (yW-86) (Position 37 of tRNAPhe)Eukaryotes, ArchaeaStabilizes codon-anticodon interaction, prevents ribosomal frameshifting.[1]Increased -1 ribosomal frameshifting.[1][2]Dual-luciferase reporter assay, Ribosome profiling.
1-methylguanosine (m¹G) (Position 37)Bacteria, Archaea, EukaryotesPrevents +1 ribosomal frameshifting.[3]Increased +1 ribosomal frameshifting.In vivo frameshift assays.
2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) (Position 37)Bacteria, EukaryotesEnhances codon binding affinity, particularly for codons starting with U.Reduced translational efficiency.In vitro translation assays, Ribosome profiling.
Queuosine (Q) (Position 34)Bacteria, EukaryotesModulates wobble pairing and translational accuracy.Altered misreading frequencies.Mass spectrometry-based quantification of mistranslation.
5-methyl-2-thiouridine derivatives (xm⁵s²U) (Position 34)Bacteria, EukaryotesRestricts conformational flexibility of the anticodon, ensuring fidelity.Lethal in S. cerevisiae, indicating a critical role in translation.Genetic knockout studies.

Experimental Validation of this compound's Role

The functional significance of this compound and the broader wybutosine pathway has been elucidated through a combination of genetic, biochemical, and biophysical experiments. Deletion of the genes responsible for the synthesis of wybutosine intermediates, such as TYW2 (which produces yW-86) and TYW3 (which methylates yW-86), leads to a measurable increase in ribosomal frameshifting.

Experimental Workflow for Assessing Frameshift Efficiency

A common method to quantify ribosomal frameshifting is the dual-luciferase reporter assay. This system utilizes a reporter construct containing a slippery sequence prone to frameshifting, placed between the coding sequences for two different luciferases (e.g., Renilla and Firefly). The expression of the second luciferase is dependent on a frameshift event.

experimental_workflow cluster_cloning Plasmid Construction cluster_transfection Cell Transfection cluster_assay Dual-Luciferase Assay cluster_analysis Data Analysis construct Reporter Construct (Renilla-SlipperySite-Firefly) cells Yeast Cells (Wild-Type vs. ΔTYW2/ΔTYW3) construct->cells Transfect lysis Cell Lysis cells->lysis renilla Measure Renilla Luciferase Activity lysis->renilla firefly Measure Firefly Luciferase Activity renilla->firefly ratio Calculate Firefly/Renilla Ratio firefly->ratio comparison Compare Ratios (WT vs. Mutant) ratio->comparison

Caption: Workflow for dual-luciferase reporter assay to measure ribosomal frameshifting.

Experimental Protocols

Dual-Luciferase Reporter Assay for Ribosomal Frameshifting

This protocol is adapted for use in Saccharomyces cerevisiae to compare frameshift efficiencies between wild-type and mutant strains (e.g., ΔTYW2 or ΔTYW3).

Materials:

  • Yeast strains (wild-type, ΔTYW2, ΔTYW3)

  • Dual-luciferase reporter plasmid containing a frameshift-inducing sequence

  • Yeast transformation reagents

  • Yeast growth media (e.g., YPD, selective media)

  • Passive Lysis Buffer (e.g., Promega)

  • Luciferase Assay Reagent II (LAR II) (e.g., Promega)

  • Stop & Glo® Reagent (e.g., Promega)

  • Luminometer

Procedure:

  • Yeast Transformation: Transform the wild-type and mutant yeast strains with the dual-luciferase reporter plasmid using a standard lithium acetate method. Select for transformants on appropriate selective media.

  • Cell Culture: Inoculate single colonies of transformed yeast into liquid selective medium and grow overnight at 30°C with shaking.

  • Cell Lysis:

    • Harvest 1.5 mL of the yeast culture by centrifugation.

    • Wash the cell pellet with 1 mL of sterile water.

    • Resuspend the pellet in 100 µL of 1X Passive Lysis Buffer.

    • Incubate at room temperature for 15 minutes with gentle rocking.

    • Centrifuge at top speed for 5 minutes to pellet cell debris. Transfer the supernatant (cell lysate) to a new tube.

  • Luciferase Assay:

    • Equilibrate LAR II and Stop & Glo® Reagent to room temperature.

    • Add 20 µL of cell lysate to a luminometer tube or a well of a 96-well plate.

    • Add 100 µL of LAR II to the sample and mix by pipetting. Immediately measure the Firefly luciferase activity in a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to the same sample and mix. Immediately measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample.

    • The frameshift efficiency is proportional to this ratio.

    • Compare the frameshift efficiencies between the wild-type and mutant strains to determine the effect of the gene deletion.

tRNA Thermal Stability Assay by UV Absorbance

This protocol outlines a method to determine the melting temperature (Tm) of tRNA, which is an indicator of its thermal stability.

Materials:

  • Purified tRNA (from wild-type and mutant yeast strains)

  • Melting buffer (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 5 mM MgCl₂)

  • UV-Vis spectrophotometer with a temperature controller (Peltier)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dilute the purified tRNA in the melting buffer to a final concentration that gives an initial absorbance at 260 nm (A₂₆₀) of approximately 0.3-0.5.

  • Instrument Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program the temperature controller to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

    • Set the instrument to record A₂₆₀ readings at regular temperature intervals (e.g., every 0.5°C).

  • Data Acquisition:

    • Place the cuvette with the tRNA sample in the spectrophotometer.

    • Start the temperature ramp and data collection.

  • Data Analysis:

    • Plot the A₂₆₀ values as a function of temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the tRNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

    • The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.

    • Compare the Tm values of tRNA from wild-type and mutant strains. A lower Tm for the mutant tRNA indicates reduced thermal stability.

Biosynthetic Pathways of Wyosine Derivatives

The biosynthesis of wybutosine and its derivatives is a multi-step enzymatic process that varies between eukaryotes and archaea. This compound is a key intermediate in both pathways.

Eukaryotic Wybutosine Biosynthesis Pathway

In eukaryotes, the pathway involves a series of enzymatic modifications starting from a guanosine at position 37 of the tRNAPhe precursor.

eukaryotic_wybutosine_pathway G37 Guanosine-37 m1G37 m¹G-37 G37->m1G37 TRM5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1 yW86 yW-86 (this compound) imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW Wybutosine (yW) yW72->yW TYW4 archaeal_wyosine_pathway cluster_core Core Pathway cluster_branches Derivative Pathways G37 Guanosine-37 m1G37 m¹G-37 G37->m1G37 aTrm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Taw1 yW86 yW-86 (this compound) imG14->yW86 Taw2 imG Wyosine (imG) imG14->imG Taw3 imG2 Isowyosine (imG2) imG14->imG2 aTrm5a yW72 yW-72 yW86->yW72 Taw3 mimG Methylwyosine (mimG) imG2->mimG Taw3c

References

A Comparative Guide to N4-Desmethyl Wyosine and m1G in Maintaining Translational Reading Frame

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of protein synthesis is paramount to cellular function. A critical aspect of this fidelity is the maintenance of the translational reading frame, ensuring that the ribosome decodes messenger RNA (mRNA) in the correct three-nucleotide blocks. Errors in this process, known as ribosomal frameshifting, can lead to the production of non-functional or toxic proteins. Transfer RNA (tRNA) modifications, particularly those in the anticodon loop, play a crucial role in preventing such errors. This guide provides an objective comparison of two key modifications at position 37 of the tRNA anticodon loop—N4-desmethyl wyosine and 1-methylguanosine (m1G)—and their respective roles in preserving the reading frame.

Overview of Modifications at tRNA Position 37

Position 37, immediately 3' to the anticodon, is a hotspot for modification across all domains of life.[1][2] Modifications at this position, typically on a purine base, are critical for stabilizing the codon-anticodon interaction.[2][3] They act as a structural buttress, enhancing the stacking interactions within the anticodon loop and preventing the tRNA from slipping on the mRNA, which is the primary cause of +1 frameshifting.[4] The absence of these modifications is linked to a significant increase in +1 frameshifting, particularly on "slippery" sequences such as homopolymeric runs.

  • 1-Methylguanosine (m1G): A relatively simple modification involving the methylation of guanosine at the N1 position. It is found in tRNAs that read codons starting with C, such as tRNAPro and tRNALeu. The modification is catalyzed by the enzyme tRNA(m1G37)methyltransferase, encoded by the trmD gene in bacteria and TRM5 in archaea and eukaryotes.

  • This compound (yW-72): A complex, tricyclic hypermodification derived from guanosine. It is an intermediate in the biosynthesis of the more complex wybutosine (yW). This modification pathway is exclusive to the phenylalanine tRNA (tRNAPhe) in eukaryotes and archaea. Crucially, the biosynthesis of all wyosine derivatives begins with the formation of m1G, making m1G a universal precursor for this entire class of hypermodifications.

Biosynthesis Pathway: From m1G to this compound

The relationship between m1G and this compound is hierarchical. The formation of m1G is a prerequisite for the wyosine pathway.

  • m1G Formation: The enzyme Trm5 (in eukaryotes) uses S-adenosylmethionine (SAM) as a methyl donor to convert the G37 in a precursor tRNAPhe to m1G37. For other tRNAs like tRNAPro, this is the final, functional modification at this position.

  • Tricyclic Core Formation: The radical-SAM enzyme TYW1 uses pyruvate to add a two-carbon unit to m1G37, forming the tricyclic core known as 4-demethylwyosine (imG-14).

  • Side Chain Addition: The enzyme TYW2 transfers an α-amino-α-carboxypropyl (acp) group from another SAM molecule to the core, creating yW-86.

  • N4-Methylation: The methyltransferase TYW3 adds a methyl group to the N4 position, yielding This compound (yW-72) .

Subsequent steps catalyzed by TYW4 would complete the formation of wybutosine (yW).

G cluster_0 Wyosine Biosynthesis Pathway (Yeast) cluster_1 m1G Biosynthesis (e.g., tRNAPpro) G37 Guanosine-37 (in pre-tRNAPhe) m1G m1G-37 G37->m1G Trm5 +SAM imG14 imG-14 (4-demethylwyosine) m1G->imG14 TYW1 +Pyruvate yW86 yW-86 imG14->yW86 TYW2 +SAM yW72 yW-72 (this compound) yW86->yW72 TYW3 +SAM yW Wybutosine (yW) yW72->yW TYW4 +SAM G37_pro Guanosine-37 (in pre-tRNAPro) m1G_pro m1G-37 G37_pro->m1G_pro TrmD/Trm5 +SAM

Caption: Biosynthesis pathways for m1G and this compound.

Comparative Analysis of Frameshift Prevention

Both modifications prevent +1 frameshifting by stabilizing the codon-anticodon duplex in the ribosomal P-site, but they are relevant for different tRNAs and codon contexts. The absence of either modification allows for quadruplet decoding, where the tRNA slips forward one base to read a four-base codon, disrupting the reading frame.

The primary distinction lies in their specificity and complexity. The m1G modification is a widespread and fundamental anti-frameshift mechanism for several tRNAs. The wyosine pathway, which produces this compound as an intermediate, represents a more elaborate version of this mechanism tailored specifically for tRNAPhe, which must decode slippery UUU/C codons.

Quantitative Data on Frameshifting

The following table summarizes experimental data from studies on mutants deficient in these modifications. Note that direct comparison of percentages is challenging due to different reporter systems and organisms.

ModificationDeficient MutantAffected tRNA(s)Slippery Codon ContextObserved Frameshift TypeFrameshift Increase (vs. Wild Type)Reference Organism
m1G trmDtRNAProCCC-C (Proline codons)+1Significantly IncreasedS. typhimurium
m1G / yW trm5tRNAPhe, tRNALeu, etc.UUU-UUA (Phe-Leu codons)+1No significant effect on -1 frameshiftingS. cerevisiae
Wyosine tyw gene family knockoutstRNAPheUUU-U (Phenylalanine codons)-1Loss of yW can induce -1 frameshifting in specific contextsColon Cancer Cells

Experimental Protocols

The study of tRNA modifications and their impact on frameshifting relies on a combination of genetic, biochemical, and high-throughput sequencing techniques.

Protocol 1: Ribosome Profiling (Ribo-Seq) for Genome-wide Frameshift Detection

Ribosome profiling provides a snapshot of all ribosome positions on mRNA transcripts in a cell, allowing for the empirical detection of reading frame shifts.

Methodology:

  • Cell Lysis & Ribosome Stalling: Grow cell cultures (e.g., wild-type and a trm5 mutant) and treat with a translation inhibitor like cycloheximide to freeze ribosomes on the mRNA.

  • Nuclease Digestion: Lyse the cells and treat the lysate with RNase I. This digests all mRNA not protected by the physical footprint of the ribosome.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes (monosomes) via sucrose density gradient centrifugation.

  • RNA Extraction: Extract the ~30-nucleotide mRNA fragments (RPFs) from the purified monosomes.

  • Library Preparation:

    • Ligate a universal linker to the 3' end of the RPFs.

    • Perform reverse transcription using a primer complementary to the linker.

    • Circularize the resulting cDNA.

    • Amplify the library using PCR.

  • Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequenced reads to a reference transcriptome.

    • For each coding sequence, map the 5' end of each RPF read.

    • Analyze the distribution of reads relative to the start codon. In-frame translation produces a clear three-nucleotide periodicity.

    • A shift in this periodicity (e.g., from phase 0 to phase +1) indicates a frameshifting event. Statistical methods can be applied to identify significant frameshift sites genome-wide.

G A 1. Cell Lysis & Ribosome Stalling B 2. RNase Digestion A->B C 3. Monosome Isolation (Sucrose Gradient) B->C D 4. Extract RPFs (~30 nt mRNA fragments) C->D E 5. Library Preparation (Ligation, RT, PCR) D->E F 6. Deep Sequencing E->F G 7. Data Analysis F->G H Map Reads & Assess Periodicity G->H I Identify Frameshift Sites H->I

Caption: Experimental workflow for Ribosome Profiling (Ribo-Seq).
Protocol 2: Mass Spectrometry for tRNA Modification Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying RNA modifications.

Methodology:

  • tRNA Isolation: Isolate total RNA from cells and purify the tRNA fraction using anion-exchange chromatography or size-exclusion chromatography.

  • Enzymatic Digestion: Digest the purified tRNA completely into individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

  • LC Separation: Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system, usually with a C18 reverse-phase column. The nucleosides will separate based on their hydrophobicity.

  • MS/MS Analysis:

    • The eluent from the HPLC is directed into a tandem mass spectrometer.

    • The instrument measures the mass-to-charge (m/z) ratio of the intact nucleosides. For example, the protonated dinucleotide yWpA has an m/z of 838.

    • Specific ions are selected for collision-induced dissociation (CID), which fragments them.

    • The resulting fragment ions (e.g., the protonated yW-base at m/z 377) create a unique fingerprint that confirms the identity of the modification.

  • Quantification: The abundance of each modified nucleoside is determined by integrating the area under its peak in the mass chromatogram. Comparing the profiles of wild-type and mutant strains reveals the absence or reduction of specific modifications.

Mechanism of Frameshift Prevention

The core function of both m1G and wyosine derivatives at position 37 is to stabilize the anticodon loop and ensure proper codon pairing. The bulky, often hydrophobic nature of these modifications provides critical stacking energy, preventing the tRNA-mRNA complex from becoming distorted and slipping into an alternative reading frame. In the absence of this modification, the anticodon loop is more flexible, increasing the probability that it will realign on a "slippery" mRNA sequence, leading to a +1 frameshift.

G cluster_0 With Modification (e.g., m1G) cluster_1 Without Modification A tRNA in P-site B Modification at G37 A->B C Stabilized Anticodon Loop (Stacking Interactions) B->C D Correct Codon-Anticodon Pairing C->D E Reading Frame Maintained D->E F tRNA in P-site G Unmodified G37 F->G H Flexible Anticodon Loop G->H I tRNA Slippage on mRNA (Quadruplet Pairing) H->I J +1 Frameshift Event I->J

Caption: Logical relationship of G37 modification in frameshift prevention.

Conclusion

Both this compound and m1G are essential for maintaining the translational reading frame by preventing +1 ribosomal frameshifting. Their fundamental mechanism is conserved: stabilizing the anticodon loop of tRNA to ensure accurate decoding.

The key difference lies in their complexity and specificity. m1G is a widespread, foundational modification found in multiple tRNA species. This compound , in contrast, is an intermediate in a highly specialized and energetically costly pathway exclusive to tRNAPhe. This pathway builds upon the initial m1G modification, suggesting an evolutionary pressure for an even more robust structural reinforcement for tRNAPhe, which frequently encounters slippery U-rich codons. Understanding the biosynthesis and function of these modifications offers critical insights into the fundamental mechanisms of translational fidelity and may present novel targets for therapeutic intervention in diseases where translational accuracy is compromised.

References

A Comparative Functional Analysis of Wyosine Derivatives in Archaea and Eukarya

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional roles of wyosine derivatives, a class of hypermodified nucleosides, in the domains of Archaea and Eukarya. These complex modifications, found at position 37 of tRNAPhe, are crucial for translational fidelity. Understanding the subtle yet significant differences in their biosynthesis and function across these domains can offer insights into novel therapeutic strategies and a deeper understanding of translational control mechanisms.

Wyosine (imG) and its derivatives, such as wybutosine (yW) in Eukarya, are tricyclic modifications of guanosine located 3' adjacent to the anticodon of phenylalanine-specific transfer RNA (tRNAPhe).[1][2] Their presence is critical for stabilizing codon-anticodon interactions, thereby preventing ribosomal frameshifting during protein synthesis.[3][4] While this fundamental role is conserved, the structural diversity of wyosine derivatives and the enzymatic pathways that produce them exhibit remarkable differences between Archaea and Eukarya.

Comparative Overview of Wyosine Derivative Biosynthesis and Function

FeatureEukarya (e.g., Saccharomyces cerevisiae)Archaea
Primary Derivative Wybutosine (yW) and its hydroxylated forms (e.g., OHyW)Wyosine (imG), isowyosine (imG2), 7-methylwyosine (mimG), yW-86, yW-72
Location Position 37 of cytoplasmic tRNAPhePosition 37 of tRNAPhe; recently also found in other tRNAs like tRNATrp in some species
Core Function Maintenance of translational reading frame, prevention of -1 frameshiftingMaintenance of translational reading frame, prevention of +1 and -1 frameshifting
Biosynthetic Pathway Generally a strictly sequential pathway involving five core enzymes: Trm5, TYW1, TYW2, TYW3, and TYW4.More diverse and sometimes combinatorial pathways. Involves homologs of eukaryotic enzymes (e.g., Trm5, Taw1, Taw3) and unique archaeal enzymes.
Key Intermediate 4-demethylwyosine (imG-14)4-demethylwyosine (imG-14) is a central intermediate branching into different derivatives.

Quantitative Functional Data

The primary role of wyosine derivatives in preventing ribosomal frameshifting has been quantified in various studies. The efficiency of frameshifting is typically measured using reporter gene systems (e.g., luciferase or lacZ) containing a programmed frameshift site.

Organism/SystemWyosine Derivative StatusObserved Frameshifting FrequencyReference
Saccharomyces cerevisiaeWild-type (yW present)~1-5%
Saccharomyces cerevisiaeMutant (yW absent)Increased frameshifting
In vitro translation (Eukaryotic)tRNAPhe with yWLow frameshiftingN/A
In vitro translation (Eukaryotic)tRNAPhe without yWSignificantly increased frameshiftingN/A
Archaea (various)Wild-type (various derivatives)Low frameshiftingN/A
Archaea (mutants lacking derivatives)Increased frameshiftingN/A

Note: Specific quantitative data from comparative archaeal studies is less readily available in the searched literature. The general trend of increased frameshifting in the absence of wyosine derivatives is well-established.

Signaling Pathways and Experimental Workflows

Eukaryotic Wybutosine (yW) Biosynthesis Pathway

The biosynthesis of wybutosine in yeast is a well-characterized sequential pathway.

Eukaryotic_Wybutosine_Pathway cluster_0 Eukaryotic Wybutosine (yW) Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1 imG imG (Wyosine) imG14->imG TYW2 yW86 yW-86 imG->yW86 TYW3 yW72 yW-72 yW86->yW72 TYW4 (Step 1) yW yW (Wybutosine) yW72->yW TYW4 (Step 2) Archaeal_Wyosine_Pathway cluster_1 Archaeal Wyosine Derivatives Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Taw1 (TYW1 homolog) imG imG (Wyosine) imG14->imG Taw3 (TYW3 homolog) imG2 imG2 (Isowyosine) imG14->imG2 aTrm5a/Taw22 (bifunctional) yW72_archaeal yW-72 imG14->yW72_archaeal Taw2 (TYW2 homolog) mimG mimG (7-methylwyosine) imG2->mimG Unknown Methyltransferase Experimental_Workflow cluster_2 Workflow for Wyosine Derivative Analysis cell_culture Cell Culture (Archaea or Eukarya) tRNA_iso Total tRNA Isolation cell_culture->tRNA_iso digestion Enzymatic Digestion to Nucleosides tRNA_iso->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Identification & Quantification) lc_ms->data_analysis

References

Validation of N4-Desmethyl wyosine as a key intermediate in the wybutosine pathway.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The intricate post-transcriptional modification of transfer RNA (tRNA) is essential for maintaining translational fidelity. One of the most complex modifications is the hypermodification of guanosine at position 37 of tRNAPhe, leading to the formation of wybutosine (yW). This guide provides a comparative analysis of N4-desmethyl wyosine (also known as imG-14), validating its role as a key intermediate in the wybutosine biosynthetic pathway. We present supporting experimental data, detailed methodologies, and a comparison with alternative biosynthetic endpoints. This document is intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, biochemistry, and drug discovery.

Performance Comparison: Wybutosine Pathway Intermediates

The validation of this compound as a key intermediate in the wybutosine pathway has been rigorously established through systematic genetic and biochemical studies, primarily in the model organism Saccharomyces cerevisiae. The strategy involves creating deletion mutants for each gene in the pathway and analyzing the accumulated tRNA modification intermediate using mass spectrometry.

IntermediatePrecursorEnzymeMass Spectrometry Data (m/z of anticodon-containing fragment)[1]Biological Significance
m¹GGuanosineTRM51317Initial methylation, prerequisite for further modification.
This compound (imG-14) m¹GTYW11325Core tricyclic structure formation; the central intermediate.
yW-86imG-14TYW21359Addition of the α-amino-α-carboxypropyl (acp) group.
yW-72yW-86TYW31364N4-methylation of the tricyclic core.
yW-58yW-72TYW4Not explicitly isolated as a stable intermediate in vivo.Carboxymethylation of the acp side chain.
Wybutosine (yW)yW-58TYW41388Final, fully modified nucleoside, crucial for reading frame maintenance.

The Wybutosine Biosynthetic Pathway

The biosynthesis of wybutosine from a guanosine residue in the anticodon loop of tRNAPhe is a multi-step enzymatic process. This compound is the product of the second step and serves as the foundational substrate for subsequent modifications.

Wybutosine_Pathway cluster_0 Wybutosine Biosynthesis in S. cerevisiae G Guanosine (in tRNA) m1G m¹G G->m1G TRM5 imG14 This compound (imG-14) m1G->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW58 yW-58 yW72->yW58 TYW4 yW Wybutosine (yW) yW58->yW TYW4

Caption: The sequential enzymatic conversion of guanosine to wybutosine in S. cerevisiae.

Experimental Validation Workflow

The key experimental strategy for validating the intermediates of the wybutosine pathway involves the analysis of tRNA from yeast strains with specific gene deletions.

Experimental_Workflow cluster_1 Validation Workflow YeastStrains Generate Yeast Deletion Strains (ΔTYW1, ΔTYW2, etc.) tRNA_Isolation Isolate Total tRNA YeastStrains->tRNA_Isolation EnzymaticDigest Enzymatic Digestion of tRNA (e.g., RNase T1) tRNA_Isolation->EnzymaticDigest InVitro In Vitro Reconstitution Assay tRNA_Isolation->InVitro Substrate for LCMS LC/MS Analysis EnzymaticDigest->LCMS DataAnalysis Identify Accumulated Intermediate by Mass Shift LCMS->DataAnalysis

Caption: General experimental workflow for the identification of wybutosine pathway intermediates.

Alternative Pathways and Comparative Intermediates

While the pathway to wybutosine is well-defined in S. cerevisiae, variations exist in other organisms, leading to different final products and highlighting the modularity of this modification pathway.

  • Wyosine (imG) in Torulopsis utilis : In this yeast, the pathway is truncated. After the formation of this compound (imG-14), the enzyme TYW3 acts directly on it to produce wyosine (imG), which is the final product in this organism. This pathway bypasses the steps catalyzed by TYW2 and TYW4.

  • Archaeal Wyosine Derivatives : Archaea exhibit a greater diversity of wyosine derivatives. This compound (imG-14) is a common intermediate that can be further modified to produce derivatives like isowyosine (imG2) or 7-methylwyosine (mimG), in addition to wyosine (imG).[2] The enzymes and the exact sequence of modifications can differ between archaeal species.

These alternative pathways underscore the central role of this compound as a branching point for the synthesis of a variety of complex modifications at position 37 of tRNAPhe.

Experimental Protocols

Yeast tRNA Purification

This protocol is adapted for the isolation of total tRNA from S. cerevisiae for subsequent analysis.

Materials:

  • Yeast cells (wild-type or deletion strains)

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 0.1 M NaCl

  • Acid phenol:chloroform (pH 4.5)

  • Isopropanol

  • 70% Ethanol

  • DEPC-treated water

Procedure:

  • Harvest yeast cells from a liquid culture by centrifugation.

  • Resuspend the cell pellet in extraction buffer.

  • Add an equal volume of acid phenol:chloroform, and lyse the cells by vigorous vortexing with glass beads.

  • Centrifuge to separate the aqueous and organic phases.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.7 volumes of isopropanol and incubating at -20°C.

  • Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.

  • Resuspend the total RNA in DEPC-treated water.

In Vitro Reconstitution of Wybutosine Synthesis[1][3]

This assay confirms the function of each enzyme in the pathway.

Materials:

  • Purified tRNAPhe from a specific deletion strain (e.g., tRNA from ΔTYW2 will contain imG-14).

  • Recombinant TYW enzymes (e.g., TYW2, TYW3, TYW4).

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 10 mM MgCl₂, 1 mM spermidine.

  • S-adenosylmethionine (AdoMet) (0.5 mM).

Procedure:

  • Set up a 10 µL reaction containing the reaction buffer, 2 µg of the substrate tRNA, the recombinant enzyme (e.g., 1.4 µM TYW2), and AdoMet.

  • Incubate the reaction at 30°C for 1 hour.[3]

  • Stop the reaction by phenol extraction.

  • Precipitate the tRNA with ethanol.

  • The resulting tRNA is then analyzed by LC/MS to observe the mass shift corresponding to the enzymatic modification.

LC/MS Analysis of tRNA Fragments

This method is used to identify the modification status of the tRNA.

Materials:

  • Purified tRNA

  • RNase T1

  • Ammonium acetate buffer

Procedure:

  • Digest the purified tRNA with RNase T1 to generate specific fragments. RNase T1 cleaves after guanosine residues, producing a fragment containing the anticodon loop.

  • Separate the resulting fragments using liquid chromatography (LC), typically a reverse-phase column.

  • Analyze the eluting fragments by mass spectrometry (MS) to determine their mass-to-charge ratio (m/z).

  • Compare the observed m/z of the anticodon-containing fragment from the mutant strains to that of the wild-type to identify the accumulated intermediate based on the mass difference.

This comprehensive guide validates this compound as an indispensable intermediate in the wybutosine pathway and provides the necessary framework for its further study and potential as a target in drug development. The provided data and protocols offer a robust starting point for researchers aiming to investigate this and other tRNA modification pathways.

References

A Comparative Guide to the Functional Redundancy of Wyosine Modifications in Translational Fidelity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Wyosine and its derivatives are a class of hypermodified guanosine nucleosides found at position 37 of tRNAPhe in most eukaryotes and archaea.[1][2] These complex modifications play a critical role in maintaining translational accuracy by stabilizing the codon-anticodon interaction and preventing ribosomal frameshifting.[3][4] This guide provides a comparative analysis of the functional redundancy of different wyosine modifications, supported by experimental data, to elucidate their distinct and overlapping roles in ensuring the fidelity of protein synthesis.

Quantitative Comparison of Frameshift Suppression by Wyosine Modifications

The primary function of wyosine modifications is to prevent ribosomal frameshifting, particularly at slippery sequences like polyuridine tracts.[5] To quantitatively assess the functional contribution of different wyosine species, studies have utilized Saccharomyces cerevisiae strains with genetic deletions in the wybutosine (yW) biosynthetic pathway. These mutant strains accumulate tRNAPhe with specific intermediate modifications, allowing for a direct comparison of their ability to maintain the correct reading frame.

A key study by Waas et al. (2007) employed a dual-luciferase reporter assay in yeast strains that accumulate tRNAPhe with either 1-methylguanosine (m¹G), 4-demethylwyosine (imG-14), or the fully mature wybutosine (yW). The results demonstrate a stepwise increase in frameshift prevention as the modification becomes more complex, indicating a partial but not complete functional redundancy.

tRNAPhe Modification at Position 37Relative -1 Frameshift Efficiency (%)Organism/SystemReference
G (unmodified)~1.8S. cerevisiae in vivo
m¹G~1.5S. cerevisiae in vivo
imG-14~1.2S. cerevisiae in vivo
yW (wybutosine)1.0 (baseline)S. cerevisiae in vivo

Table 1: Comparative analysis of -1 frameshift efficiency mediated by different modifications at position 37 of tRNAPhe. The data is normalized to the frameshift efficiency observed with the fully modified yW-containing tRNAPhe.

Wyosine Biosynthesis Pathway and Experimental Workflow

The biosynthesis of wybutosine is a multi-step enzymatic process that provides the basis for generating the yeast mutants used in comparative functional studies.

Wyosine_Biosynthesis cluster_mutants Yeast Mutants G Guanosine-37 m1G m¹G G->m1G Trm5 imG14 imG-14 m1G->imG14 Tyw1 m1G_mutant Δtyw1 mutant (accumulates m¹G) m1G->m1G_mutant yW86 yW-86 imG14->yW86 Tyw2 imG14_mutant Δtyw2 mutant (accumulates imG-14) imG14->imG14_mutant yW72 yW-72 yW86->yW72 Tyw3 yW yW (Wybutosine) yW72->yW Tyw4 yW_wt Wild-type (produces yW) yW->yW_wt

Wyosine biosynthesis pathway in S. cerevisiae.

The functional consequences of these different modifications are typically assessed using an in vivo dual-luciferase frameshift assay.

Frameshift_Assay_Workflow cluster_yeast Yeast Strains wt Wild-Type (yW) plasmid Transform with Dual-Luciferase Reporter Plasmid wt->plasmid dtyw1 Δtyw1 (m¹G) dtyw1->plasmid dtyw2 Δtyw2 (imG-14) dtyw2->plasmid culture Culture Yeast plasmid->culture lysis Cell Lysis culture->lysis assay Measure Renilla & Firefly Luciferase Activity lysis->assay calculate Calculate Frameshift Efficiency assay->calculate

Workflow for in vivo dual-luciferase frameshift assay.

Experimental Protocols

Yeast Strains and Growth Conditions

Saccharomyces cerevisiae strains from the BY4741 background with single-gene deletions of TYW1 (Δtyw1) and TYW2 (Δtyw2) are used, which accumulate tRNAPhe with m¹G and imG-14 at position 37, respectively. The wild-type BY4741 strain is used as a control, producing fully modified wybutosine (yW). Yeast cultures are grown in appropriate synthetic complete media to maintain plasmid selection.

In Vivo Dual-Luciferase Frameshift Assay

This assay quantifies the frequency of a -1 ribosomal frameshift event.

  • Reporter Plasmid: A dual-luciferase reporter plasmid is used, where the Renilla luciferase gene is followed by a "slippery sequence" (e.g., from the yeast L-A virus) and then the firefly luciferase gene in the -1 reading frame. Frameshifting is required to produce a functional firefly luciferase. A control plasmid with both luciferases in the 0-frame is used for normalization.

  • Yeast Transformation: The reporter and control plasmids are transformed into the wild-type and mutant yeast strains.

  • Cell Lysis: Yeast cultures are grown to mid-log phase, harvested, and lysed using a suitable lysis buffer (e.g., Passive Lysis Buffer, Promega).

  • Luciferase Activity Measurement: The activities of both firefly and Renilla luciferase are measured sequentially from a single lysate sample using a luminometer and a dual-luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Calculation of Frameshift Efficiency: The frameshift efficiency is calculated as the ratio of firefly to Renilla luciferase activity from the frameshift reporter construct, normalized to the ratio from the in-frame control construct.

Mass Spectrometry Analysis of tRNA Modifications

To confirm the modification status of tRNAPhe in the different yeast strains, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.

  • tRNA Isolation: Total tRNA is isolated from yeast cultures using methods such as acid guanidinium thiocyanate-phenol-chloroform extraction.

  • tRNA Purification: tRNAPhe can be further purified using methods like hybridization to a biotinylated oligonucleotide probe followed by streptavidin affinity purification.

  • Enzymatic Digestion: The purified tRNA is digested to single nucleosides using a cocktail of enzymes, typically including nuclease P1 and calf intestine alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer. The identity and quantity of each modified nucleoside are determined by its retention time and specific mass-to-charge (m/z) ratio and fragmentation pattern.

Conclusion

The experimental evidence indicates that while different wyosine modifications share the fundamental function of maintaining the translational reading frame, they are not entirely redundant. The complexity of the modification at position 37 of tRNAPhe directly correlates with its efficiency in preventing -1 ribosomal frameshifting. The stepwise maturation of wybutosine, from m¹G to imG-14 and finally to yW, provides a mechanism for fine-tuning translational fidelity. This graded functionality suggests that the diversity of wyosine modifications observed in nature may allow for differential regulation of gene expression through programmed frameshifting. These findings have significant implications for understanding the roles of tRNA modifications in health and disease and for the development of novel therapeutics targeting protein synthesis.

References

A Comparative Guide to the Enzymatic Kinetics of N4-Desmethyl-wyosine Modifying Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of tRNA is a critical process ensuring translational fidelity and efficiency. Within this intricate landscape, the wyosine family of modifications, found at position 37 in the anticodon loop of tRNAPhe, plays a vital role. The biosynthesis of wybutosine and its derivatives involves a cascade of enzymatic reactions, with N4-desmethyl-wyosine (imG-14) serving as a key intermediate. This guide provides a comparative analysis of the enzymatic kinetics of two key enzymes, TYW2 and TYW3 (and their archaeal homologs, Taw2 and Taw3), which act on derivatives of N4-desmethyl-wyosine.

Executive Summary

This document details the enzymatic kinetics of TYW2/Taw2 and TYW3/Taw3, enzymes central to the wyosine biosynthesis pathway. While comprehensive quantitative kinetic data remains sparse in publicly accessible literature, this guide synthesizes available information on their function and provides detailed experimental protocols for their characterization. This allows researchers to perform comparative kinetic analyses in their own laboratories. The provided workflows and diagrams offer a clear roadmap for expressing and purifying these enzymes, preparing the necessary tRNA substrates, and conducting enzymatic assays to determine key kinetic parameters.

Introduction to N4-Desmethyl-wyosine Modifying Enzymes

The biosynthesis of the hypermodified nucleoside wybutosine (yW) from guanosine in tRNAPhe is a multi-step process. Following the formation of the tricyclic core N4-desmethyl-wyosine (imG-14), two key enzymes, TYW2 and TYW3, introduce further modifications.

  • TYW2 (tRNA-yW synthesizing protein 2): This enzyme, and its archaeal homolog Taw2, is an S-adenosyl-L-methionine (SAM)-dependent aminocarboxypropyl transferase. It catalyzes the transfer of an α-amino-α-carboxypropyl (acp) group from SAM to the C7 position of the imG-14 base, forming 7-aminocarboxypropyl-4-demethylwyosine (yW-86).[1]

  • TYW3 (tRNA-yW synthesizing protein 3): This enzyme, along with its archaeal counterpart Taw3, is a SAM-dependent methyltransferase. It is responsible for the methylation of the N4 position of the wyosine intermediate yW-86 to produce yW-72.[1][2]

Understanding the kinetic properties of these enzymes is crucial for elucidating the regulation of the wyosine biosynthesis pathway and for developing potential therapeutic interventions that target tRNA modification.

Comparative Enzymatic Kinetics

Despite the importance of TYW2 and TYW3 in maintaining translational accuracy, detailed steady-state kinetic parameters (Km, kcat, Vmax) for these enzymes are not extensively reported in the literature. This guide, therefore, focuses on providing the necessary experimental framework for researchers to determine and compare these parameters. The following table is provided as a template for organizing experimentally determined kinetic data.

EnzymeSubstrate(s)KmkcatVmaxCatalytic Efficiency (kcat/Km)
TYW2 imG-14 modified tRNAPheData to be determinedData to be determinedData to be determinedData to be determined
S-adenosylmethionine (SAM)Data to be determined
TYW3 yW-86 modified tRNAPheData to be determinedData to be determinedData to be determinedData to be determined
S-adenosylmethionine (SAM)Data to be determined

Researchers are encouraged to populate this table with their own experimental data following the protocols outlined in this guide.

Experimental Protocols

To facilitate the comparative analysis of TYW2 and TYW3, the following detailed experimental protocols are provided. These protocols cover the production of the enzymes and their tRNA substrates, as well as the execution and analysis of the enzymatic assays.

I. Preparation of Recombinant Enzymes (TYW2 and TYW3)

Objective: To express and purify recombinant TYW2 and TYW3 enzymes for use in kinetic assays.

Methodology: This protocol is based on standard procedures for recombinant protein expression in E. coli and purification using affinity chromatography.

  • Gene Cloning and Expression Vector Construction:

    • Synthesize or PCR-amplify the coding sequences for human TYW2 and TYW3.

    • Clone the coding sequences into an appropriate bacterial expression vector containing an N-terminal or C-terminal affinity tag (e.g., 6xHis-tag, GST-tag).

    • Verify the constructs by DNA sequencing.

  • Protein Expression:

    • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to an appropriate affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-agarose for GST-tagged proteins).

    • Wash the resin extensively with wash buffer (lysis buffer with a slightly higher concentration of imidazole or without glutathione).

    • Elute the recombinant protein using an elution buffer containing a high concentration of imidazole (for His-tagged proteins) or reduced glutathione (for GST-tagged proteins).

    • Analyze the purified protein by SDS-PAGE to assess purity.

    • If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.

    • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

II. Preparation of tRNA Substrates

Objective: To generate unmodified and modified tRNAPhe substrates for the kinetic assays.

Methodology: This involves in vitro transcription of the tRNA followed by enzymatic modification to generate the specific substrates for TYW2 and TYW3.

  • In Vitro Transcription of tRNAPhe:

    • Synthesize a DNA template for the Saccharomyces cerevisiae tRNAPhe gene downstream of a T7 RNA polymerase promoter.

    • Perform in vitro transcription using a commercial T7 RNA polymerase kit and the DNA template.

    • Purify the transcribed tRNA by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Elute the tRNA from the gel, ethanol precipitate, and resuspend in nuclease-free water.

  • Generation of imG-14 modified tRNAPhe (Substrate for TYW2):

    • This requires the enzymatic activities of TRM5 (to generate m1G) and TYW1 (to form the imG-14 tricycle).

    • Set up a reaction containing the in vitro transcribed tRNAPhe, purified recombinant TRM5 and TYW1 enzymes, S-adenosylmethionine (SAM), and other necessary cofactors as described in the literature (Noma et al., 2006).

    • Incubate the reaction to allow for the formation of the imG-14 modification.

    • Purify the modified tRNA away from the enzymes and small molecules.

  • Generation of yW-86 modified tRNAPhe (Substrate for TYW3):

    • Set up a reaction containing the imG-14 modified tRNAPhe, purified recombinant TYW2 enzyme, and SAM.

    • Incubate the reaction to allow for the formation of the yW-86 modification.

    • Purify the yW-86 modified tRNA.

III. Enzymatic Kinetic Assays

Objective: To determine the steady-state kinetic parameters of TYW2 and TYW3.

Methodology: These assays will measure the initial reaction rates at varying substrate concentrations. The reaction products can be quantified using HPLC analysis of the modified nucleosides.

  • TYW2 Kinetic Assay:

    • Prepare a series of reaction mixtures containing a fixed concentration of purified TYW2 enzyme, a fixed concentration of one substrate (either imG-14 tRNAPhe or SAM), and varying concentrations of the other substrate.

    • Initiate the reaction by adding the enzyme.

    • Incubate the reactions at an optimal temperature (e.g., 30°C) for a time course that ensures initial velocity conditions.

    • Stop the reactions at different time points by adding a quenching solution (e.g., phenol/chloroform).

    • Isolate the tRNA from the reaction mixtures.

    • Digest the tRNA to nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the nucleoside mixture by HPLC to quantify the amount of yW-86 formed.

  • TYW3 Kinetic Assay:

    • Follow the same procedure as for the TYW2 assay, but use purified TYW3 enzyme and yW-86 modified tRNAPhe as the tRNA substrate.

    • Quantify the formation of the yW-72 product by HPLC.

  • Data Analysis:

    • Plot the initial reaction velocities against the varying substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate the kcat value from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

    • Determine the catalytic efficiency (kcat/Km).

IV. Analysis of tRNA Modifications by HPLC

Objective: To separate and quantify the modified nucleosides from the enzymatic reactions.

Methodology: Reversed-phase high-performance liquid chromatography (HPLC) is a standard method for analyzing tRNA modifications.

  • tRNA Digestion:

    • Digest the purified tRNA from the enzymatic assay with nuclease P1, followed by bacterial alkaline phosphatase to yield a mixture of nucleosides.

  • HPLC Separation:

    • Inject the nucleoside mixture onto a C18 reversed-phase HPLC column.

    • Elute the nucleosides using a gradient of a suitable mobile phase (e.g., a mixture of ammonium acetate buffer and acetonitrile).

  • Detection and Quantification:

    • Monitor the elution profile using a UV detector at 254 nm.

    • Identify the peaks corresponding to the substrate and product nucleosides by comparing their retention times and UV spectra to known standards.

    • Quantify the amount of each nucleoside by integrating the peak areas.

    • For unambiguous identification, fractions can be collected and analyzed by mass spectrometry.[2][3]

Visualizing the Experimental Workflow and Pathways

To provide a clear overview of the processes described, the following diagrams have been generated using the DOT language.

Wyosine_Biosynthesis_Pathway G_tRNA Guanosine-tRNA(Phe) m1G_tRNA m1G-tRNA(Phe) G_tRNA->m1G_tRNA imG14_tRNA imG-14-tRNA(Phe) (N4-Desmethyl-wyosine) m1G_tRNA->imG14_tRNA yW86_tRNA yW-86-tRNA(Phe) imG14_tRNA->yW86_tRNA yW72_tRNA yW-72-tRNA(Phe) yW86_tRNA->yW72_tRNA TRM5 TRM5 TRM5->m1G_tRNA TYW1 TYW1 TYW1->imG14_tRNA TYW2 TYW2 / Taw2 TYW2->yW86_tRNA TYW3 TYW3 / Taw3 TYW3->yW72_tRNA SAM1 SAM SAM1->TRM5 Methyl donor SAM2 SAM SAM2->TYW2 acp donor SAM3 SAM SAM3->TYW3 Methyl donor

Caption: Wyosine biosynthesis pathway highlighting the roles of TYW2 and TYW3.

Experimental_Workflow cluster_Enzyme Enzyme Preparation cluster_Substrate Substrate Preparation cluster_Assay Kinetic Analysis Clone Cloning of TYW2 & TYW3 genes Express Recombinant Protein Expression in E. coli Clone->Express Purify Affinity & Size-Exclusion Chromatography Express->Purify Assay Steady-State Enzymatic Assays Purify->Assay IVT In Vitro Transcription of tRNA(Phe) Mod1 Enzymatic Modification to imG-14-tRNA IVT->Mod1 Mod2 Enzymatic Modification to yW-86-tRNA Mod1->Mod2 Mod1->Assay Mod2->Assay Digest tRNA Digestion to Nucleosides Assay->Digest HPLC HPLC Analysis Digest->HPLC Data Data Analysis (Michaelis-Menten) HPLC->Data

Caption: Experimental workflow for the kinetic comparison of TYW2 and TYW3.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the enzymatic kinetics of TYW2 and TYW3, two key enzymes in the wyosine biosynthesis pathway that act on derivatives of N4-desmethyl-wyosine. While quantitative kinetic data is currently limited in the public domain, the detailed experimental protocols and workflows presented here empower researchers to generate this crucial data. By systematically characterizing the kinetic parameters of these enzymes, the scientific community can gain deeper insights into the regulation of tRNA modification and its impact on cellular function, paving the way for new avenues in drug discovery and development.

References

A Cross-Species Comparative Guide to tRNA Modifications at Position 37

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of transfer RNA (tRNA) modifications at position 37 across different species. Position 37, located immediately 3' to the anticodon, is a critical site for post-transcriptional modifications that are essential for maintaining translational fidelity and efficiency. These modifications are phylogenetically distributed, showcasing diverse strategies evolved to optimize protein synthesis.[1] This document summarizes the distribution of key modifications, details the experimental protocols for their analysis, and visualizes the biosynthetic pathways of major modification types.

Cross-Species Distribution of Key Position 37 Modifications

The purine at position 37 of tRNA is almost universally modified. These modifications range from simple methylation to complex hypermodifications, and their distribution varies significantly across the three domains of life: Bacteria, Archaea, and Eukarya. The following table summarizes the distribution of some of the most well-characterized modifications at this position.

ModificationChemical NameBacteriaArchaeaEukaryaFunction
m¹G 1-methylguanosineCommonCommonCommonPrevents frameshifting, stabilizes anticodon loop structure.[2]
t⁶A N⁶-threonylcarbamoyladenosineUniversalUniversalUniversalPromotes codon-anticodon pairing, prevents frameshifting.[2][3]
i⁶A N⁶-isopentenyladenosineCommonAbsentCommonStabilizes codon-anticodon interaction, particularly for codons starting with U.
ms²i⁶A 2-methylthio-N⁶-isopentenyladenosineCommonAbsentCommon (in mitochondria)Further stabilizes codon-anticodon interaction.
yW WybutosineAbsentAbsentCommon (in tRNAPhe)Stabilizes codon-anticodon pairing, essential for reading frame maintenance.
imG WyosineAbsentCommon (in tRNAPhe)AbsentA simpler tricyclic modification compared to wybutosine, stabilizes anticodon loop.

Functional Significance of Position 37 Modifications

Modifications at position 37 play a crucial role in ensuring the accuracy and efficiency of protein synthesis. Their primary functions include:

  • Stabilizing Codon-Anticodon Interaction: Bulky modifications at position 37 enhance stacking interactions with the adjacent base pair in the anticodon loop and the codon on the mRNA, thereby stabilizing the codon-anticodon duplex. This is particularly important for weak A:U or U:A base pairs at the first position of the codon.

  • Preventing Frameshifting: An unmodified purine at position 37 can lead to slippage of the ribosome along the mRNA, resulting in frameshift errors. Modifications at this position act as a "reading frame bumper," ensuring that the ribosome translocates exactly one codon at a time.

  • Modulating tRNA Structure: These modifications help to maintain the canonical U-turn shape of the anticodon loop, which is essential for proper presentation of the anticodon for decoding.[1]

Experimental Protocols for tRNA Modification Analysis

The identification and quantification of tRNA modifications are critical for understanding their biological roles. The following are detailed protocols for the key experimental techniques used in this field.

Protocol 1: tRNA Isolation and Purification

This protocol describes the general steps for isolating total tRNA from cultured cells.

Materials:

  • Cell pellet

  • TRIzol® reagent or similar phenol-based lysis solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Glycogen (optional, as a carrier)

Procedure:

  • Cell Lysis: Homogenize the cell pellet in TRIzol® reagent (1 mL per 5-10 x 10⁶ cells).

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® used. Add glycogen to a final concentration of 50-100 µg/mL to aid in precipitation if low amounts of RNA are expected. Mix and incubate at room temperature for 10 minutes.

  • Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Washing: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol® used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess RNA integrity using gel electrophoresis.

Protocol 2: Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the steps for the enzymatic hydrolysis of tRNA to nucleosides and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified total tRNA (from Protocol 1)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate buffer (pH 5.3)

  • Ultrapure water

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Enzymatic Digestion:

    • To 1-5 µg of purified tRNA, add Nuclease P1 (e.g., 2 units) in a final volume of 20 µL of ammonium acetate buffer.

    • Incubate at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase (e.g., 0.1 units) and continue to incubate at 37°C for another 2 hours.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect and quantify the modified nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each modified nucleoside will have a specific precursor-to-product ion transition that can be used for its identification and quantification.

Protocol 3: tRNA Sequencing for Modification Analysis (tRNA-Seq)

This protocol describes a general workflow for preparing tRNA sequencing libraries, which allows for the identification of modifications based on reverse transcription signatures.

Materials:

  • Purified total tRNA

  • Demethylase enzyme (e.g., AlkB) and buffer (optional, to remove certain modifications that block reverse transcription)

  • 3' and 5' adapters

  • T4 RNA Ligase 2 (for 3' adapter ligation)

  • T4 RNA Ligase 1 (for 5' adapter ligation)

  • Reverse transcriptase and dNTPs

  • PCR amplification reagents

  • Primers complementary to the adapters

  • Next-generation sequencing platform

Procedure:

  • Deacylation and Demethylation (Optional):

    • Deacylate tRNAs by incubating in a basic buffer (e.g., Tris-HCl, pH 9.0) at 37°C for 30 minutes.

    • If desired, treat the tRNA with a demethylase like AlkB to remove methyl groups that can block reverse transcription.

  • 3' Adapter Ligation: Ligate a specific RNA adapter to the 3' end of the tRNAs using T4 RNA Ligase 2. This ligase is specific for the 3'-OH of RNA.

  • 5' Adapter Ligation: Ligate a specific RNA adapter to the 5' end of the tRNAs using T4 RNA Ligase 1.

  • Reverse Transcription: Synthesize cDNA from the adapter-ligated tRNAs using a reverse transcriptase and a primer complementary to the 3' adapter. Modifications in the tRNA can cause the reverse transcriptase to pause or misincorporate a nucleotide, creating a "signature" at that position in the resulting cDNA.

  • PCR Amplification: Amplify the cDNA using primers that anneal to the adapter sequences.

  • Sequencing and Data Analysis: Sequence the amplified cDNA library on a high-throughput sequencing platform. Align the sequencing reads to a reference tRNA database. Analyze the alignment for misincorporations and premature termination of reverse transcription to identify the locations of modified bases.

Visualization of Biosynthetic Pathways

The biosynthesis of complex tRNA modifications often involves multi-step enzymatic pathways. Below are diagrams of the biosynthetic pathways for two key position 37 modifications, t⁶A and Wybutosine (yW), generated using the DOT language.

Biosynthesis of N⁶-threonylcarbamoyladenosine (t⁶A)

The synthesis of t⁶A is a two-step process that is universally conserved.

t6A_biosynthesis cluster_step1 Step 1: Synthesis of TC-AMP cluster_step2 Step 2: Transfer of TC moiety to tRNA L-Threonine L-Threonine TsaC_Sua5 TsaC_Sua5 L-Threonine->TsaC_Sua5 ATP ATP ATP->TsaC_Sua5 Bicarbonate Bicarbonate Bicarbonate->TsaC_Sua5 TC-AMP TC-AMP TsaC_Sua5->TC-AMP synthesizes TsaD_Kae1_Qri7 TsaD_Kae1_Qri7 TC-AMP->TsaD_Kae1_Qri7 tRNA(A37) tRNA(A37) tRNA(A37)->TsaD_Kae1_Qri7 tRNA(t6A37) tRNA(t6A37) TsaD_Kae1_Qri7->tRNA(t6A37) transfers TC moiety

Caption: Biosynthesis of t⁶A modification.

Biosynthesis of Wybutosine (yW)

The biosynthesis of wybutosine is a more complex, multi-step pathway found in eukaryotes.

yW_biosynthesis tRNA(G37) tRNA(G37) TRM5 TRM5 tRNA(G37)->TRM5 Methylation tRNA(m1G37) tRNA(m1G37) TYW1 TYW1 tRNA(m1G37)->TYW1 Ring formation tRNA(imG-14) tRNA(imG-14) TYW2 TYW2 tRNA(imG-14)->TYW2 Side chain addition tRNA(yW-72) tRNA(yW-72) TYW3 TYW3 tRNA(yW-72)->TYW3 Methylation tRNA(yW-58) tRNA(yW-58) TYW4 TYW4 tRNA(yW-58)->TYW4 Carboxymethylation & Methylation tRNA(yW) tRNA(yW) TRM5->tRNA(m1G37) Methylation TYW1->tRNA(imG-14) Ring formation TYW2->tRNA(yW-72) Side chain addition TYW3->tRNA(yW-58) Methylation TYW4->tRNA(yW) Carboxymethylation & Methylation

Caption: Biosynthesis of Wybutosine (yW).

Conclusion

The modification of tRNA at position 37 is a fundamental aspect of molecular biology, with profound implications for the accuracy and regulation of protein synthesis. This guide provides a comparative overview of these modifications across different species, highlighting their diversity and conserved functions. The detailed experimental protocols and visualized biosynthetic pathways serve as a valuable resource for researchers in the fields of molecular biology, drug development, and translational medicine. Further investigation into the species-specific roles of these modifications and the enzymes that catalyze them will undoubtedly uncover new layers of gene expression regulation and provide novel targets for therapeutic intervention.

References

Safety Operating Guide

Prudent Disposal of N4-Desmethyl Wyosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research chemicals like N4-desmethyl wyosine are paramount for ensuring laboratory safety and environmental protection. In the absence of a publicly available, specific Safety Data Sheet (SDS), this guide provides essential procedural steps based on best practices for the disposal of potent, research-grade nucleoside analogues. These procedures are designed to mitigate risks and ensure compliance with general laboratory safety standards.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Local regulations and institutional policies may vary and will always supersede general guidance.

I. Immediate Safety and Handling Protocols

Prior to disposal, adherence to safe handling procedures is critical. This compound is a purine nucleoside analogue intended for research use only.[1] As with many nucleoside analogues, it is prudent to handle it as a potentially bioactive and hazardous compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat must be worn to protect personal clothing.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Procedure

The following step-by-step guide outlines a safe and compliant approach to the disposal of this compound.

  • Risk Assessment: Before beginning any work, perform a risk assessment for handling and disposing of this compound. This should be documented and approved by the laboratory supervisor.

  • Consult Institutional EHS: Contact your institution's EHS office to determine if this compound is classified as a hazardous waste according to local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2] They will provide specific guidance on the appropriate waste stream.

  • Segregation of Waste:

    • Solid Waste: Dispose of all materials contaminated with this compound, such as pipette tips, tubes, and gloves, into a dedicated hazardous waste container. This container should be clearly labeled with the chemical name and hazard information. Do not mix with regular laboratory trash.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS for non-hazardous materials.

  • Decontamination:

    • Decontaminate work surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be chosen based on the chemical's properties; consult with your EHS for an appropriate deactivating agent. If the compound is treated as a component of recombinant or synthetic nucleic acid experiments, decontamination procedures for such waste may be applicable, which can include treatment with a 10% bleach solution followed by neutralization before disposal.

  • Waste Pickup and Disposal:

    • Arrange for the pickup of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor. Ensure all required documentation is completed for the waste manifest. The waste will then be transported for incineration at a licensed facility.[2]

III. Chemical and Physical Properties

A summary of the known properties of this compound is provided below for reference.

PropertyValue
Molecular Formula C13H15N5O5
CAS Number 59327-60-5
Product Type Small Compound, Nucleoside Derivative
Storage Temperature -20°C

(Data sourced from publicly available product information)[3]

IV. Biosynthetic Pathway of Wyosine Derivatives

This compound is a key intermediate in the complex enzymatic pathway for the biosynthesis of wyosine derivatives in the anticodon of tRNAPhe in Archaea. Understanding this pathway provides context for its biological significance.

Wyosine_Biosynthesis_Pathway cluster_archaea Archaeal Wyosine Biosynthesis Guanosine Guanosine in tRNA m1G m1G Guanosine->m1G Trm5 imG_14 This compound (imG-14) m1G->imG_14 Taw1 yW_72 yW-72 imG_14->yW_72 Taw3 imG imG imG_14->imG Taw2 mimG mimG imG->mimG Taw2

Caption: Biosynthesis pathway of wyosine derivatives in Archaea, highlighting this compound (imG-14) as a central intermediate.

This guide provides a framework for the safe disposal of this compound. By prioritizing safety, consulting with institutional experts, and adhering to established protocols, researchers can effectively manage the risks associated with this and other research chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.